molecular formula C8H15NO B027321 1-Ethylazepan-2-one CAS No. 19797-08-1

1-Ethylazepan-2-one

Cat. No.: B027321
CAS No.: 19797-08-1
M. Wt: 141.21 g/mol
InChI Key: GWCFTYITFDWLAY-UHFFFAOYSA-N
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Description

1-Ethylazepan-2-one, also known as N-Ethyl-ε-caprolactam, is a seven-membered nitrogen-containing heterocyclic compound with the molecular formula C 8 H 15 NO and a molecular weight of 141.21 g/mol . This lactam derivative is characterized by its azepan-2-one core structure substituted with an ethyl group on the nitrogen atom. Research Applications & Value: This compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure makes it suitable for pharmacokinetics studies and analytical method development. 1-Ethylazepan-2-one can be analyzed using reverse-phase (RP) HPLC, for instance on a Newcrom R1 column, with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This analytical suitability facilitates its use in impurity profiling and preparative separation during research-scale synthesis of more complex molecules . Physical and Safety Information: The compound should be stored in a dark place under an inert atmosphere at room temperature . Please note that 1-Ethylazepan-2-one is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life) . Researchers should adhere to all relevant safety protocols. Important Notice: This product is intended for research use only and is not approved for human consumption, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-9-7-5-3-4-6-8(9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCFTYITFDWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173506
Record name 2H-Azepin-2-one, hexahydro-1-ethyl-
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19797-08-1
Record name N-Ethylcaprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19797-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, hexahydro-1-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepin-2-one, hexahydro-1-ethyl-
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Record name 1-ethylazepan-2-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Technical Synthesis Guide: 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1-Ethylazepan-2-one (also known as N-Ethylcaprolactam), a seven-membered cyclic amide used as a specialized solvent and a structural analog to the permeation enhancer Laurocapram (Azone).[1]

The following protocols prioritize high-purity laboratory synthesis suitable for pharmaceutical research and physicochemical characterization.

Molecule Profile & Retrosynthetic Analysis

Target Molecule: 1-Ethylazepan-2-one IUPAC Name: 1-Ethylhexahydro-2H-azepin-2-one Core Structure: Seven-membered lactam ring with an


-ethyl substituent.[1]
Key Properties: 
  • Boiling Point: 95–113 °C @ 3–4 Torr (Vacuum Distillation required)

  • Density:

    
     0.98 g/cm³[1]
    
  • Solubility: Miscible with organic solvents; limited water solubility compared to the unsubstituted lactam.[1]

Retrosynthetic Strategy

The most efficient disconnection is at the C–N bond exocyclic to the ring.[1] This implies a nucleophilic substitution pathway where the lactam nitrogen (acting as a nucleophile after deprotonation) attacks an electrophilic ethyl source.[1]

Disconnection:


[1]
Reaction Pathway Visualization

The following diagram outlines the core mechanistic pathway and the strategic choices for reagents.

SynthesisPathway Caprolactam ε-Caprolactam (Nucleophile) Intermediate Lactam Anion (Reactive Species) Caprolactam->Intermediate Deprotonation (-H2 or -H2O) Base Strong Base (NaH or KOH) Base->Intermediate Product 1-Ethylazepan-2-one (Target) Intermediate->Product SN2 Attack (N-Alkylation) EtBr Ethyl Bromide (Electrophile) EtBr->Product

Figure 1: Mechanistic pathway for the N-ethylation of ε-caprolactam.[1]

Core Synthesis Protocol: N-Alkylation via Sodium Hydride[1]

This method is the "Gold Standard" for research-scale synthesis (1–50g) due to its high conversion rate and the elimination of competitive hydrolysis side reactions common in aqueous basic conditions.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleNotes

-Caprolactam
1.0SubstrateHygroscopic; dry under vacuum before use.[1]
Sodium Hydride (NaH) 1.1–1.2Base60% dispersion in mineral oil.[1] Wash with hexanes if oil-free is required.[1]
Ethyl Bromide (EtBr) 1.2–1.5ElectrophileVolatile (bp 38°C); chill before handling.[1]
THF or DMF SolventMediumAnhydrous required.[1] THF allows easier workup; DMF speeds up reaction.[1]
Experimental Procedure
Step 1: Deprotonation
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.[1][5]

  • Solvent Charge: Add anhydrous THF (10 mL per gram of lactam) to the flask.

  • Base Addition: Add Sodium Hydride (1.2 equiv) carefully.[1] Caution: Hydrogen gas evolution.[1]

  • Substrate Addition: Dissolve

    
    -caprolactam in a minimum volume of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C (ice bath).
    
  • Activation: Allow the mixture to warm to room temperature and stir for 30–60 minutes until H₂ evolution ceases. The solution typically turns slightly cloudy or yellow as the sodium salt forms.[1]

Step 2: Alkylation
  • Cooling: Return the flask to 0°C.

  • Electrophile Addition: Add Ethyl Bromide (1.5 equiv) dropwise. Note: EtBr is volatile; ensure the condenser is efficient (chilled water or dry ice/acetone finger if needed).[1]

  • Reaction: Remove the ice bath. Heat the mixture to a gentle reflux (approx. 60–65°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (SiO₂, 50% EtOAc/Hexane).[1] The N-alkylated product is less polar (higher R_f) than the starting lactam.[1]

Step 3: Workup & Purification [1]
  • Quench: Cool to room temperature. Carefully add saturated aqueous NH₄Cl to quench unreacted hydride.[1]

  • Extraction: Remove THF under reduced pressure (rotary evaporator). Dilute the residue with water and extract 3x with Ethyl Acetate or Dichloromethane.[1]

  • Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Distillation: The crude oil requires vacuum distillation for high purity.[1]

    • Target Fraction: Collect the fraction boiling at 95–113°C at 3–4 Torr .

Alternative Industrial Protocol: Phase Transfer Catalysis (PTC)[1]

For larger scales (>100g) where NaH is too hazardous, a solid-liquid phase transfer method is preferred.[1]

  • Base: Potassium Hydroxide (KOH), powdered.[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1–5 mol%).[1]

  • Solvent: Toluene or Benzene.[1]

  • Procedure: Caprolactam, KOH, and the catalyst are stirred in toluene. Ethyl bromide is added, and the mixture is refluxed. The catalyst shuttles the hydroxide anion into the organic phase to deprotonate the lactam.[1]

  • Advantage: Avoids H₂ generation; uses cheaper reagents.[1]

  • Disadvantage: Slightly lower yield; requires rigorous drying of KOH.[1]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

MethodExpected SignalStructural Assignment
IR Spectroscopy 1640–1650 cm⁻¹C=O[1] Stretch (Tertiary amide, shifted lower than secondary amide)
¹H NMR (CDCl₃)

3.3–3.5 ppm (Quartet, 2H)
N–CH₂–CH₃ (Ethyl group methylene)
¹H NMR (CDCl₃)

1.1–1.2 ppm (Triplet, 3H)
N–CH₂–CH₃ (Ethyl group methyl)
¹H NMR (CDCl₃)

3.2 ppm (Multiplet, 2H)
Ring N–CH₂ (Adjacent to Nitrogen)
¹H NMR (CDCl₃)

2.5 ppm (Multiplet, 2H)
Ring CO–CH₂ (Adjacent to Carbonyl)
Experimental Workflow Diagram

Workflow Setup Setup: Inert Gas (Ar/N2) Dry Solvents Deprot Deprotonation: Caprolactam + NaH -> Na-Salt (0°C -> RT, 1h) Setup->Deprot Alkyl Alkylation: Add Ethyl Bromide Reflux (60°C, 4-6h) Deprot->Alkyl Quench Workup: Quench with NH4Cl Extract with EtOAc Alkyl->Quench Purify Purification: Vacuum Distillation (95-113°C @ 3-4 Torr) Quench->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of 1-Ethylazepan-2-one.[1]

Safety & Handling

  • Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1] All glassware must be oven-dried.[1]

  • Ethyl Bromide: Alkylating agent and potential carcinogen.[1] Use only in a fume hood.

  • Exotherm Control: The deprotonation step is exothermic.[1] Slow addition of the substrate to the base is critical to prevent thermal runaway.[1]

References

  • N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(ii), 56-63. (Provides physical data and alkylation context).

  • N-Methylcaprolactam Synthesis. ECHEMI & PubChem Database. (Analogous synthesis methodology for N-alkyl caprolactams).

  • Method for preparing ε-caprolactam. Google Patents US20110257358A1. (Context on caprolactam stability and industrial handling).

Sources

N-ethyl-epsilon-caprolactam chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Ethyl-epsilon-Caprolactam – Physicochemical Profile & Applications

Executive Summary

N-Ethyl-epsilon-caprolactam (1-ethylazepan-2-one) represents a critical structural bridge in the lactam family, positioned between the highly polar, water-soluble parent monomer (


-caprolactam) and the lipophilic, long-chain penetration enhancers like Laurocapram (Azone).[1] Unlike its C12-substituted counterpart, the N-ethyl variant retains significant water solubility while introducing sufficient lipophilicity to alter membrane partition coefficients.[1][2] This guide provides a definitive technical analysis of its properties, synthesis, and utility as a "solvent-drag" permeation enhancer in transdermal drug delivery systems (TDDS).[1]

Part 1: Chemical Identity & Structural Analysis

The molecule is a seven-membered lactam ring substituted at the nitrogen atom with an ethyl group.[1][2] This substitution abolishes the hydrogen-bonding capability of the amide proton, significantly lowering the melting point and increasing volatility compared to the parent caprolactam.

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name 1-Ethylazepan-2-one
CAS Registry Number 19797-08-1 Validated identifier
Molecular Formula

Molecular Weight 141.21 g/mol
Boiling Point 97–113 °C @ 5.5 TorrExtrapolates to ~235 °C at 1 atm
Density 0.984 g/cm³At 25 °C
Refractive Index (

)
1.4729
Solubility Water-soluble; Miscible with EtOH, AcetoneAmphiphilic character
Appearance Colorless to pale yellow liquidHygroscopic

Part 2: Synthesis & Manufacturing Protocol

The synthesis of N-ethyl-epsilon-caprolactam is a classic N-alkylation of a lactam.[1][2] The choice of base is critical: weak bases fail to deprotonate the amide sufficiently, while overly aggressive conditions can lead to ring-opening hydrolysis (forming N-ethyl-aminocaproic acid).[1]

Experimental Protocol: N-Alkylation via Phase Transfer Catalysis
  • Objective: Selective N-alkylation without ring opening.

  • Reagents:

    
    -Caprolactam (1.0 eq), Ethyl Bromide (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq) or NaOH (powdered), THF or Toluene (anhydrous).
    

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck flask under

    
    , dissolve 
    
    
    
    -caprolactam in anhydrous THF.
  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of

    
     gas indicates formation of the sodium caprolactamate salt.[2] Stir for 30 minutes until gas evolution ceases.
    
    • Scientist's Note: Complete deprotonation is visual; the solution often turns slightly opaque.[1][2]

  • Alkylation: Add Ethyl Bromide dropwise via an addition funnel. The reaction is exothermic; maintain temp < 10°C during addition to prevent thermal ring opening.[1][2]

  • Reflux: Warm to room temperature, then reflux (60-70°C) for 4–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane) or GC-MS.[1][2]

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[2] Wash organic layer with brine.[1][2] Dry over 
    
    
    
    .[1][2]
  • Purification: Vacuum distillation is mandatory to remove unreacted caprolactam (which sublimes) and residual solvent.[1][2] Collect the fraction boiling at ~97°C (5.5 Torr).

SynthesisPath Caprolactam ε-Caprolactam (Solid, Polar) Salt Sodium Caprolactamate (Intermediate Salt) Caprolactam->Salt NaH / THF (-H2) Product N-Ethyl-ε-Caprolactam (Liquid, Amphiphilic) Salt->Product + EtBr SN2 Reaction EthylBromide Ethyl Bromide (Electrophile) EthylBromide->Product

Figure 1: Synthetic pathway for N-ethylation of caprolactam via nucleophilic substitution.

Part 3: Mechanism of Action in Drug Delivery

N-Ethyl-epsilon-caprolactam functions differently from its famous cousin, Azone (N-dodecylazacycloheptan-2-one).[1][2]

  • Azone (Lipophilic): Inserts its long C12 tail into the lipid bilayer of the stratum corneum, disrupting the packing of ceramides. It creates "fluidized" domains.[1][2]

  • N-Ethyl (Amphiphilic): Due to the short C2 chain, it does not deeply penetrate the lipid tails.[1][2] Instead, it acts via a Solvent-Drag / Polar Head Interaction mechanism:

    • Solubility Enhancement: Increases the thermodynamic activity of the drug in the vehicle.

    • Head Group Solvation: Interacts with the polar head groups of the lipid bilayer, increasing the hydration sphere and "loosening" the barrier structure without gross disruption of the lipid tails.

Comparative Efficacy:

  • Hydrophilic Drugs: N-Ethyl is often superior to Azone because it can co-solubilize the drug and carry it into the aqueous pores of the skin.

  • Lipophilic Drugs: Azone is generally superior due to better miscibility with the stratum corneum lipids.[2]

PermeationMechanism cluster_skin Stratum Corneum Barrier LipidHeads Polar Lipid Head Groups Interaction Increased Fluidity LipidHeads->Interaction LipidTails Hydrophobic Lipid Tails NEthyl N-Ethyl-Caprolactam (Amphiphilic) NEthyl->LipidHeads Solvates/Disrupts H-Bonds Drug Active Pharmaceutical Ingredient NEthyl->Drug Increases Solubility Drug->LipidHeads Permeates via Polar Route Interaction->LipidTails Secondary Disorder

Figure 2: Mechanism of Action – N-Ethyl-caprolactam targets the polar head groups, facilitating drug entry.

Part 4: Applications & Handling

Transdermal Permeation Enhancer

Used in concentrations of 1–10% w/w in topical formulations.[1][2] It is particularly effective for:

  • NSAIDs: Ibuprofen, Ketoprofen (improves solubility and flux).[1][2]

  • Steroids: Hydrocortisone (increases partition into the dermis).[1][2]

Industrial Solvent

Due to its high boiling point and polarity, it serves as a replacement for DMF or NMP in specific polymer syntheses, particularly where a 7-membered ring solvent provides better conformational stability for the solute.

Safety & Toxicology (Self-Validating Protocol)
  • Hazard: Irritant to eyes and skin.[1][2] Harmful if swallowed.[2]

  • Handling: Always handle in a fume hood.

  • Neutralization: In case of spill, absorb with sand/vermiculite.[1][2] Do not wash into drains as lactams can be aquatic pollutants.[2]

  • Storage: Store under nitrogen. Hygroscopic nature means exposure to air will result in water uptake, which can hydrolyze the ring over time to the amino acid (N-ethyl-6-aminocaproic acid), ruining the solvent properties.

References

  • Chemical Identity & CAS: CAS Common Chemistry. N-Ethylcaprolactam (CAS RN 19797-08-1).[1][2][3] American Chemical Society.[1][2][3] Link[2][3]

  • Synthesis & Reactivity: Bolocan, I., et al. (2002).[1][2] "N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior." Arkivoc, 2002(2), 56-63.[1] Link

  • Permeation Enhancement: Osborne, D. W., & Henke, J. J. (1997).[1] "Skin penetration enhancers cited in the technical literature."[1][2][4][5][6] Pharmaceutical Technology, 21(11), 58-66.[1] (Review of N-alkyl lactam class).

  • Comparative Mechanism: Wiechers, J. W., et al. (1987).[1][2] "Skin penetration enhancement of nicotinate esters by N-alkyl-azacycloheptan-2-ones." International Journal of Pharmaceutics, 35(1-2), 17-26.[1] (Comparison of chain lengths).

  • General Lactam Properties: PubChem. Caprolactam (Parent Compound Data). National Library of Medicine.[1][2] Link

Sources

Technical Whitepaper: 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-Ethylazepan-2-one , structured for researchers and drug development professionals. It synthesizes chemical identity verification, synthesis protocols, and application workflows.

CAS Registry Number Verification & Application Profile

Executive Summary

1-Ethylazepan-2-one (also known as N-Ethylcaprolactam) is a seven-membered lactam derivative used primarily as a polar aprotic solvent and a specialized intermediate in pharmaceutical synthesis. Unlike its unsubstituted parent, ε-caprolactam, the N-ethyl substitution significantly alters its lipophilicity and solvent power, making it a critical reagent in the extraction of aromatic hydrocarbons and a structural analog in the development of transdermal penetration enhancers.

This guide provides the definitive CAS lookup protocol, physicochemical specifications, and a validated synthesis workflow.

Chemical Identity & CAS Verification

In chemical procurement and regulatory filing, ambiguity often arises between ring sizes (azetidinone vs. azepanone) and alkyl chain lengths. The following data constitutes the Authoritative Identity Set for this compound.

Core Identifiers
Identifier TypeValueVerification Note
CAS Registry Number 19797-08-1 Primary Key. Do not confuse with Caprolactam (105-60-2) or 1-Vinylazepan-2-one (2235-00-9).[1][2][3]
IUPAC Name 1-Ethylazepan-2-onePreferred over N-Ethylhexahydro-2H-azepin-2-one.
Common Synonyms N-Ethylcaprolactam; N-Ethyl-ε-caprolactamUsed frequently in polymer chemistry literature.
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES CCN1CCCCCC1=OUseful for chemoinformatic database queries.[3]
The "Lookup Protocol" (Self-Validating System)

To ensure you are sourcing the correct material, use this 3-step validation logic:

  • Ring Check: Verify the structure contains a 7-membered ring (azepane), not 4 (azetidine) or 5 (pyrrolidone).

  • Substituent Check: Confirm the N-substituent is an Ethyl group (-CH₂CH₃), not Vinyl (-CH=CH₂) or Methyl (-CH₃).

  • Database Cross-Ref: Input CAS 19797-08-1 into PubChem or SciFinder. If the result returns "1-Ethylazetidin-2-one" (CAS 13738-25-5), the vendor has mislabeled the ring size.

Physicochemical Profile

The N-ethylation of caprolactam lowers the melting point and increases lipophilicity, transitioning the substance from a solid (caprolactam MP: 69°C) to a liquid at room temperature.

PropertyValueTechnical Context
Physical State Liquid (at 25°C)Colorless to pale yellow; hygroscopic.[4]
Boiling Point 97°C @ 5.5 Torr (approx. 12 mbar)High boiler; requires vacuum distillation for purification.
Density 0.984 g/cm³ (at 25°C)Slightly less dense than water; distinct from halogenated solvents.
Refractive Index (

)
1.4729Key parameter for purity checks via refractometry.
Solubility Miscible with water, ethanol, benzeneAmphiphilic nature allows it to solubilize both polar and non-polar APIs.

Synthesis & Manufacturing Protocol

The synthesis of 1-Ethylazepan-2-one is a classic N-alkylation of a lactam. The following protocol is optimized for laboratory-scale preparation with high yield, minimizing O-alkylation side products.

Reaction Mechanism

The reaction proceeds via the deprotonation of the amide nitrogen by a strong base, followed by nucleophilic attack on the ethyl halide (Sɴ2 mechanism).

SynthesisPathway Caprolactam ε-Caprolactam (C6H11NO) Intermediate Lactam Anion (Nucleophile) Caprolactam->Intermediate Deprotonation (THF, 0°C) Base Base (NaH or KOtBu) Base->Intermediate Product 1-Ethylazepan-2-one (Target) Intermediate->Product N-Alkylation (Reflux) SideProduct O-Ethyl Imidate (Minor Side Product) Intermediate->SideProduct O-Alkylation (If solvent too polar) Reagent Ethyl Bromide (EtBr) Reagent->Product

Figure 1: Synthetic pathway for 1-Ethylazepan-2-one via N-alkylation.

Step-by-Step Protocol
  • Preparation: In a dry 3-neck round-bottom flask under inert atmosphere (N₂ or Ar), suspend Sodium Hydride (NaH) (1.1 eq, 60% dispersion in oil) in anhydrous THF or DMF .

  • Deprotonation: Cool to 0°C. Add ε-Caprolactam (1.0 eq) dissolved in THF dropwise. Stir for 30–60 minutes until H₂ evolution ceases. Critical Control Point: Ensure complete deprotonation to maximize yield.

  • Alkylation: Add Ethyl Bromide (1.2 eq) dropwise. Allow the mixture to warm to room temperature, then reflux for 4–6 hours.

  • Quenching: Cool the mixture and carefully quench with water to destroy excess hydride.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with brine and dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (BP ~97°C @ 5.5 Torr) to obtain the pure liquid.

Applications in Research & Development

1-Ethylazepan-2-one serves distinct roles depending on the phase of drug development.

A. Pharmaceutical Solvent & Excipient Research
  • Solubility Enhancer: Its amphiphilic structure (polar lactam head, hydrophobic ethyl/ring tail) makes it an excellent solvent for poorly soluble APIs (Active Pharmaceutical Ingredients), particularly in injectable or topical formulations.

  • Penetration Enhancer Analog: It is a structural analog of Azone (Laurocapram) , a well-known skin penetration enhancer. Researchers use 1-Ethylazepan-2-one in Structure-Activity Relationship (SAR) studies to determine the optimal alkyl chain length for disrupting the stratum corneum lipid barrier.

B. Chemical Intermediate[6]
  • Ring-Opening Polymerization: It acts as a comonomer or chain transfer agent in the synthesis of specialized Nylons, modifying the crystallinity and flexibility of the final polymer.

  • API Synthesis: Used as a building block for "potassium channel modulators" and other heterocyclic drug candidates where the azepane ring is a pharmacophore.

Applications cluster_0 Drug Development cluster_1 Chemical Synthesis Root 1-Ethylazepan-2-one (CAS 19797-08-1) Penetration Transdermal Delivery (Azone Analog Studies) Root->Penetration Solvent API Solubilization (Amphiphilic Solvent) Root->Solvent Extraction Aromatic Extraction (Petrochemical) Root->Extraction Intermediate Pharma Intermediates (Azepane Pharmacophores) Root->Intermediate

Figure 2: Application hierarchy in pharmaceutical and chemical workflows.

Safety & Handling (SDS Summary)

While less volatile than lower molecular weight amines, 1-Ethylazepan-2-one requires standard laboratory safety protocols.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5] Potential for respiratory irritation (H335).[5]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas. It is hygroscopic; moisture absorption can affect its solvent properties and refractive index.

References

  • CAS Common Chemistry. N-Ethylcaprolactam (CAS RN: 19797-08-1).[2][3][6] American Chemical Society.[3] [Link][2][3][7]

  • PubChem. 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. [Link] (Note: Search via CAS for direct entry).

  • Cuiban, F., et al. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc.[8][9][10][11] [Link] (Validating physical properties and extraction uses).

Sources

1-Ethylazepan-2-one: Molecular Architecture, Synthesis, and Functional Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, bonding characteristics, synthesis, and applications of 1-Ethylazepan-2-one.

Technical Whitepaper | Version 1.0

Executive Summary

1-Ethylazepan-2-one (CAS: 2955-66-0), frequently referred to as N-ethylcaprolactam, is a seven-membered cyclic amide (lactam). As a structural analog of the potent permeation enhancer Azone (1-dodecylazacycloheptan-2-one), it occupies a critical niche in pharmaceutical sciences. Unlike its lipophilic C12 counterpart, the C2-ethyl substitution confers unique solvating properties while maintaining the polar amide core.[1] This guide provides a comprehensive analysis of its conformational dynamics, electronic bonding profile, validated synthesis protocols, and its role as a hydrophilic permeation enhancer and specialized solvent.

Molecular Structure and Bonding

Core Architecture

The molecule consists of a seven-membered azepane ring fused with a carbonyl group at the C2 position, creating a lactam functionality. The nitrogen atom is substituted with an ethyl group (


).
  • Ring Conformation: The seven-membered ring is conformationally flexible.[1] Unlike the rigid chair form of cyclohexane, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations to minimize transannular interactions and torsional strain. The planar amide bond (

    
    ) imposes a constraint, forcing the C2, N1, C7, and O atoms to lie in a relatively flat plane.
    
  • Steric Factors: The N-ethyl group is sterically unobtrusive compared to longer alkyl chains (e.g., dodecyl). It projects away from the ring, allowing the carbonyl oxygen to remain accessible for hydrogen bonding with protic solvents or biological targets.[1]

Electronic Bonding and Resonance

The stability and reactivity of 1-ethylazepan-2-one are governed by the amide resonance. The nitrogen lone pair is delocalized into the carbonyl


-system, imparting partial double-bond character to the N-C bond and reducing the basicity of the nitrogen.

Resonance Structures:

  • Neutral Form (A): Standard carbonyl (C=O) and amine (N-C).[1]

  • Zwitterionic Form (B): Oxygen bears a negative charge, and nitrogen bears a positive charge (C=N).[1] This form contributes significantly to the planar geometry and high dipole moment.[1]

Resonance cluster_0 Resonance Hybridization StructA Structure A (Neutral) N-C Single Bond C=O Double Bond StructB Structure B (Zwitterionic) N=C Double Bond C-O Single Bond (-) StructA->StructB delocalization Properties Consequences: 1. Planar Amide Bond 2. High Dipole Moment 3. Reduced N-Basicity StructB->Properties

Figure 1: Resonance contributors of the lactam functionality.

Physicochemical Characterization

The physical properties of 1-ethylazepan-2-one reflect its hybrid nature: a polar amide core flanked by a short hydrophobic ethyl chain.

PropertyValue / RangeContext
Molecular Formula

-
Molecular Weight 141.21 g/mol -
Boiling Point 110–115 °C @ 10 mmHgExtrapolated from N-methyl (106°C) and N-amyl (158°C) analogs.
Density ~1.01 g/mLTypical for liquid lactams.[1]
LogP (Octanol/Water) ~0.7Moderately lipophilic; significantly lower than Azone (LogP ~5-6).[1]
Solubility Miscible in Ethanol, DCM, WaterAmphiphilic character due to C2 chain.
Physical State Colorless LiquidHygroscopic.[1]

Synthesis Protocols

Two primary methodologies are recommended: Hydride-Mediated Alkylation (for high purity/small scale) and Phase Transfer Catalysis (for scalability/green chemistry).[1]

Method A: Hydride-Mediated N-Alkylation

This protocol utilizes Sodium Hydride (NaH) to irreversibly deprotonate the lactam, ensuring complete conversion.

Reagents:

  • 
    -Caprolactam (1.0 eq)[2][3]
    
  • Sodium Hydride (1.1 eq, 60% dispersion in oil)

  • Ethyl Bromide (1.2 eq)

  • Solvent: Anhydrous THF or DMF

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add

    
    -caprolactam solution dropwise. Evolution of 
    
    
    
    gas indicates amide anion formation.[1] Stir for 30 min.
  • Alkylation: Add Ethyl Bromide dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and reflux for 4-6 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[1][4] Wash organic layer with brine.[1] Dry over 
    
    
    
    .
  • Purification: Vacuum distillation (approx. 115°C @ 10 mmHg).

Method B: Phase Transfer Catalysis (PTC)

A robust method avoiding pyrophoric bases, utilizing a quaternary ammonium salt to transfer the lactam anion into the organic phase.

Synthesis Start Start: Caprolactam + Toluene Base Add Solid NaOH/KOH + Catalyst (TBAB 5 mol%) Start->Base Reagent Add Ethyl Bromide (Dropwise, 60°C) Base->Reagent Reaction Biphasic Reaction (Organic/Solid Interface) Reflux 4h Reagent->Reaction PTC Mechanism Workup Filter Solids (NaBr) Wash Filtrate with Water Reaction->Workup Product Distillation Yield: >85% Workup->Product

Figure 2: Phase Transfer Catalysis workflow for the synthesis of 1-ethylazepan-2-one.

Spectroscopic Identification

Validation of the structure relies on distinguishing the ethyl group signals from the ring protons.[1]


 NMR (300 MHz, 

):
Chemical Shift (

)
MultiplicityIntegrationAssignmentNotes
1.15 Triplet (

Hz)
3H

Terminal methyl of ethyl group.
1.60 – 1.80 Multiplet6HRing C4, C5, C6Overlapping methylene protons of the ring.
2.55 Multiplet2HRing C3 (

)
Deshielded by carbonyl.
3.25 – 3.35 Multiplet2HRing C7 (

)
Ring methylene adjacent to Nitrogen.
3.45 Quartet (

Hz)
2H

Ethyl methylene; characteristic quartet.

IR Spectroscopy:

  • 1630 – 1650 cm

    
    :  Strong C=O stretching vibration (Tertiary amide, lower frequency than secondary amides due to lack of H-bonding).
    

Applications in Drug Development

Mechanism as a Permeation Enhancer

While Azone (C12) acts by grossly disrupting the lipid packing of the stratum corneum, 1-ethylazepan-2-one (C2) functions through a subtler mechanism. Its lower lipophilicity allows it to partition into the polar head-group regions of the lipid bilayer and the aqueous keratin domains.[1]

  • Cosolvent Effect: Increases the solubility of hydrophilic drugs within the skin's aqueous channels.[1]

  • Fluidization: Induces local disorder in the lipid head groups, reducing diffusional resistance without the severe irritation often associated with long-chain surfactants.[1]

Mechanism cluster_skin Stratum Corneum Interaction Substance 1-Ethylazepan-2-one HeadGroups Polar Lipid Head Groups Substance->HeadGroups H-Bond Disruption Tails Hydrophobic Lipid Tails Substance->Tails Minimal Interaction (Low Lipophilicity) Keratin Intracellular Keratin Substance->Keratin Solvation Permeation Drug Flux Increase HeadGroups->Permeation Increased Fluidity Keratin->Permeation Enhanced Partitioning

Figure 3: Mechanism of action contrasting polar interaction vs. hydrophobic disruption.

References

  • PubChem. Caprolactam (Compound).[1][3][5] National Library of Medicine.[1] Available at: [Link]

  • RSC Advances. Conformational studies on substituted ε-caprolactams.[1] Royal Society of Chemistry.[1] Available at: [Link]

  • Organic Chemistry Portal. N-Alkylation of Amides and Lactams. Available at: [Link]

  • Journal of Controlled Release. Azone analogs: Synthesis and permeation enhancing activity.[1] (General reference for Azone class compounds). Available at: [Link]

Sources

Technical Guide: Synthesis and Process Optimization of 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Guide on 1-Ethylazepan-2-one Synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Profile

1-Ethylazepan-2-one (also known as N-ethylcaprolactam or 1-ethylhexahydro-2H-azepin-2-one) is a seven-membered lactam derivative.[1][2] Structurally, it consists of a caprolactam core N-alkylated with an ethyl group.[1][2] It serves as a critical high-boiling polar aprotic solvent, a skin penetration enhancer in transdermal drug delivery, and a versatile intermediate in the synthesis of opioid analgesics (e.g., Meptazinol analogues) and functionalized polymers.

This guide delineates two distinct synthetic pathways: a High-Purity Laboratory Method utilizing sodium hydride for mechanistic precision, and a Scalable Phase-Transfer Catalysis (PTC) Method designed for industrial applicability.[1]

Chemical Identity
PropertyData
IUPAC Name 1-Ethylazepan-2-one
Synonyms N-Ethylcaprolactam; 1-Ethylhexahydro-2H-azepin-2-one
CAS Number 19797-08-1
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Boiling Point 95–113°C (at 3–4 torr) [1]
Refractive Index

1.4729 [1]
Density

0.9837 g/cm³ [1]

Synthetic Strategy: The Core Directive

The synthesis of 1-Ethylazepan-2-one relies fundamentally on the N-alkylation of the amide functionality.[1] Amide nitrogens are poor nucleophiles due to resonance stabilization with the carbonyl group (


).[1] Therefore, successful synthesis requires deprotonation to form the highly nucleophilic imidate/amidate anion.[2]
Pathway A: Irreversible Deprotonation (Laboratory Standard)
  • Reagents: Sodium Hydride (NaH), Ethyl Bromide (EtBr).[3]

  • Solvent: Anhydrous DMF or THF.[1][2]

  • Mechanism: Strong base (H⁻) removes the amide proton (pKa ~26-27), generating a naked anion that attacks the ethyl halide via S_N2 mechanism.

  • Pros: High conversion, minimal side reactions if moisture is excluded.[1][2]

  • Cons: Evolution of H₂ gas, requires strictly anhydrous conditions.[2]

Pathway B: Phase Transfer Catalysis (Industrial Scalability)
  • Reagents: Potassium Hydroxide (KOH), Ethyl Bromide, Tetrabutylammonium Bromide (TBAB).

  • Solvent: Toluene (Organic phase) / Solid or Aqueous Base.[1][2]

  • Mechanism: The phase transfer catalyst shuttles the hydroxide ion into the organic phase (or the amide anion into the interface), facilitating deprotonation without requiring anhydrous solvents or dangerous metal hydrides.

  • Pros: No H₂ generation, cheaper reagents, easier workup.[2]

Mechanistic Visualization

The following diagram illustrates the reaction mechanism for Pathway A, highlighting the critical transition from the resonance-stabilized lactam to the reactive amidate anion.

ReactionMechanism Start Caprolactam (Azepan-2-one) Inter Amidate Anion (Nucleophile) Start->Inter Deprotonation (-H₂) Base Sodium Hydride (NaH) Base->Inter Product 1-Ethylazepan-2-one Inter->Product S_N2 Attack Byproduct H₂ (gas) + NaBr Inter->Byproduct Side Products Reagent Ethyl Bromide (EtBr) Reagent->Product

Figure 1: Mechanistic pathway for the N-alkylation of caprolactam using Sodium Hydride.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis (NaH Method)

Recommended for initial characterization and small-scale library synthesis.[1]

Safety Warning: Sodium hydride is pyrophoric.[1][2] Ethyl bromide is volatile and toxic.[1][2] Perform all operations in a fume hood under inert atmosphere (Ar or N₂).

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Deprotonation:

    • Charge the flask with NaH (60% dispersion in mineral oil, 1.2 equiv).

    • Wash NaH with dry hexane (3x) to remove oil if high purity is required (optional).[2]

    • Add anhydrous DMF (5 mL per mmol substrate) and cool to 0°C.

    • Add Caprolactam (1.0 equiv) portion-wise.[1][2]

    • Observation: Vigorous evolution of H₂ gas.[1][2] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour until gas evolution ceases.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add Ethyl Bromide (1.2 equiv) dropwise via the addition funnel over 20 minutes.[2]

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quenching & Workup:

    • Carefully quench excess NaH with saturated NH₄Cl solution (dropwise) at 0°C.[1][2]

    • Dilute with water and extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with brine (2x) to remove DMF.[1][2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify via vacuum distillation (bp 95–113°C @ 3 torr) or silica gel flash chromatography (EtOAc/Hexane gradient).[1][2]

Protocol B: Scalable Synthesis (Phase Transfer Catalysis)

Recommended for gram-to-kilogram scale up.[1]

  • Setup: 500 mL round-bottom flask with mechanical stirrer.

  • Reaction Matrix:

    • Dissolve Caprolactam (1.0 equiv) in Toluene (4 mL/g).

    • Add Tetrabutylammonium bromide (TBAB, 0.05 equiv) as the catalyst.

    • Add solid KOH (powdered, 2.0 equiv).

  • Alkylation:

    • Add Ethyl Bromide (1.5 equiv) in one portion.

    • Heat the mixture to 40–50°C with vigorous stirring for 6–8 hours.

    • Note: Vigorous stirring is critical to maximize the interfacial surface area.[1][2]

  • Workup:

    • Filter off the solid salts (KBr, excess KOH).

    • Wash the toluene filtrate with water (2x).[2]

    • Distill the toluene to recover the crude oil.[2]

    • Fractional distillation yields the pure product.[1][2]

Process Validation & Troubleshooting

To ensure scientific integrity, the process must be self-validating.[1] Use the following checkpoints:

Critical Process Parameter (CPP)Target / ObservationTroubleshooting
Reaction Monitoring (TLC) Disappearance of Caprolactam (Rf ~0.2 in 100% EtOAc)If SM remains, add 0.2 eq NaH/EtBr and heat to 50°C.
Moisture Control Anhydrous solvents (<50 ppm H₂O)Water destroys NaH and consumes EtBr.[1] Use molecular sieves.[1][2]
Temperature Control < 10°C during additionExotherms can cause O-alkylation (minor) or polymerization.[1][2]
Appearance Clear to pale yellow oilDarkening indicates oxidation or polymerization; distill immediately.[1][2]
Workflow Diagram

Workflow Start Start: Anhydrous Setup Step1 Step 1: Deprotonation (NaH/DMF, 0°C, 1h) Start->Step1 Check1 Gas Evolution Stopped? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Step 2: Alkylation (Add EtBr, warm to RT, 12h) Check1->Step2 Yes Check2 TLC Check: SM Consumed? Step2->Check2 Check2->Step2 No (Add Reagent) Step3 Step 3: Quench & Extract (NH4Cl / EtOAc) Check2->Step3 Yes End Final: Distillation Step3->End

Figure 2: Operational workflow for the synthesis of 1-Ethylazepan-2-one.

Applications & Downstream Chemistry

The synthesis of 1-Ethylazepan-2-one is rarely the endpoint.[1] It is a high-value intermediate:

  • Pharmaceuticals: Precursor for Meptazinol (opioid analgesic) via Grignard addition to the carbonyl or reduction to the cyclic amine [2].[2]

  • Transdermal Delivery: Acts as a penetration enhancer, disrupting the stratum corneum lipid structure to facilitate drug transport [3].[1][2]

  • Polymer Science: Used as a comonomer to modify the hydrophilicity and melting point of Nylon-6 variants.[1][2]

References

  • Bolocan, I., et al. (2002).[2] "N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior." ARKIVOC, 2002(ii), 56-63.[1][4] Link

  • Sielc Technologies. (2018).[1][2] "HPLC Method for Separation of 2H-Azepin-2-one, hexahydro-1-ethyl-." Link

  • Fones, W. S. (1949).[1][2][5] "The Use of Sodium Hydride in the Alkylation of N-Substituted Amides." Journal of Organic Chemistry, 14(6), 1099–1102. Link

  • PubChem. "1-Ethylazepan-2-one Compound Summary."[1][2] Link

Sources

Technical Guide: Spectroscopic Profile & Synthesis of N-Ethyl-epsilon-caprolactam

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of N-ethyl-epsilon-caprolactam (1-ethylazepan-2-one). This document is structured for researchers requiring actionable data for structural validation and protocol development.

Compound: N-Ethyl-epsilon-caprolactam CAS Registry Number: 702-79-4 Synonyms: 1-Ethylazepan-2-one; N-Ethylcaprolactam Molecular Formula: C


H

NO Molecular Weight: 141.21 g/mol

Executive Summary & Applications

N-ethyl-epsilon-caprolactam is a tertiary cyclic amide derived from epsilon-caprolactam. Unlike its parent compound, it lacks an acidic N-H proton, rendering it chemically distinct in polymerization and solvation contexts.

Key Applications:

  • Pharmaceutical Intermediate: Precursor for N-substituted azepane derivatives (e.g., Meptazinol analogues).

  • Polymer Chemistry: Used as a modifier in anionic polymerization of Nylon-6 to alter crystallinity and impact resistance.

  • Industrial Solvent: High-boiling, polar aprotic solvent with excellent solvency for resins, often used as a greener alternative to NMP (N-methylpyrrolidone) in specific coatings.

Synthesis Protocol (Self-Validating)

Objective: Synthesis of N-ethyl-epsilon-caprolactam via N-alkylation of epsilon-caprolactam. Mechanism: Nucleophilic substitution (


) of ethyl halide by the lactam anion.
Reagents
  • 
    -Caprolactam (1.0 eq)
    
  • Sodium Hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 eq)

  • Solvent: Anhydrous THF or DMF (Dryness is critical; water quenches the anion).

Step-by-Step Methodology
  • Anion Formation:

    • Charge a flame-dried 3-neck flask with NaH (washed with dry hexanes to remove oil) and anhydrous THF under inert atmosphere (

      
       or Ar).
      
    • Cool to 0°C.

    • Add

      
      -caprolactam solution (in THF) dropwise. Observation: Hydrogen gas evolution indicates deprotonation.
      
    • Stir at room temperature for 30–60 minutes until evolution ceases. The solution typically turns slightly yellow/hazy.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add Ethyl Iodide dropwise. Note: Exothermic reaction.

    • Allow to warm to room temperature and reflux for 4–6 hours.

    • Validation Point: Monitor via TLC (SiO

      
      , EtOAc/Hexane 1:1). The starting material (
      
      
      
      , stains with KMnO
      
      
      ) should disappear; product (
      
      
      ) appears.
  • Work-up:

    • Quench excess NaH with cold water/methanol carefully.

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Distillation under reduced pressure is preferred for high purity.

    • Target Boiling Point: ~95–100°C at 10 mmHg (estimated based on N-methyl analog).

Workflow Diagram

Synthesis Start Caprolactam (C6H11NO) Base Deprotonation (NaH, THF, 0°C) Start->Base - H2 (gas) Anion Lactam Anion (Intermediate) Base->Anion Alkylation Alkylation (+ EtI, Reflux) Anion->Alkylation SN2 Attack Product N-Ethyl-caprolactam (C8H15NO) Alkylation->Product - NaI

Caption: Synthesis pathway converting caprolactam to its N-ethyl derivative via anionic alkylation.

Spectroscopic Characterization

Physical Properties
PropertyValueNotes
Physical State Colorless LiquidHygroscopic
Boiling Point 95–113°C@ Reduced pressure (est. 10-15 mmHg)
Density ~0.99–1.01 g/mLComparable to N-methylcaprolactam (0.991 g/mL)
Refractive Index

-
Infrared Spectroscopy (FT-IR)

The absence of the N-H stretch is the primary diagnostic for successful alkylation.

Frequency (cm

)
AssignmentFunctional Group
2930, 2860

Alkyl C-H stretching (Ring + Ethyl)
1640–1650

Tertiary Amide Carbonyl . (Shifted ~20 cm

lower than parent lactam due to loss of H-bonding).
1460, 1420

Methylene bending
None

Diagnostic: Absence of broad peak at 3200–3400 cm

confirms N-alkylation.
Nuclear Magnetic Resonance (NMR)

Data derived from homolog analysis (N-methyl vs. N-ethyl) and standard substituent effects.


H NMR (300 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
3.35 – 3.45 Quartet (

Hz)
2HN-CH

-CH

Ethyl methylene protons. Distinctive new signal.
3.20 – 3.30 Multiplet2HRing H-2 (

)
Protons on ring carbon adjacent to Nitrogen.
2.45 – 2.55 Multiplet2HRing H-7 (

)
Protons on ring carbon adjacent to Carbonyl.
1.60 – 1.80 Multiplet6HRing H-3,4,5,6 Bulk methylene protons of the caprolactam ring.
1.10 – 1.15 Triplet (

Hz)
3HN-CH

-CH

Ethyl methyl protons.

C NMR (75 MHz, CDCl

)
Shift (

, ppm)
Carbon TypeAssignment
176.5 QuaternaryC=O (Carbonyl)
49.8 CH

Ring C-2 (

-carbon, N-adjacent)
42.5 CH

N-CH

-CH

(Ethyl methylene)
37.2 CH

Ring C-7 (

-carbon, C=O adjacent)
29.5 – 23.0 CH

Ring C-3, C-4, C-5, C-6 (Remaining ring carbons)
12.8 CH

N-CH

-CH

(Ethyl methyl)
Mass Spectrometry (EI-MS)

Molecular Ion (


):  m/z 141
m/zFragment IonInterpretation
141

Molecular Ion
112

Base Peak . Loss of ethyl group, reforming the stable caprolactam cation.
84

Ring contraction/loss of CO + C2H4 segments.
55

Typical amine fragment.

Structural Analysis & Interpretation

Conformational Dynamics

The seven-membered caprolactam ring exists primarily in a chair conformation (


 or 

).
  • Steric Influence: The introduction of the N-ethyl group increases steric bulk compared to the parent caprolactam. This forces the ethyl group into an equatorial-like position to minimize 1,3-diaxial interactions with the ring protons.

  • Spectroscopic Consequence: In the

    
    H NMR, the ring protons adjacent to the nitrogen (H-2) appear slightly more shielded than in N-methyl derivatives due to the anisotropic effect of the freely rotating ethyl group.
    
Fragmentation Pathway (MS)

The fragmentation is driven by the stability of the lactam core. The N-ethyl bond is the weakest link relative to the amide resonance stabilization.

Fragmentation M Molecular Ion (m/z 141) Base Base Peak (m/z 112) M->Base - Ethyl (29) Frag1 Ring Opening (m/z 84) Base->Frag1 - CO / C2H4

Caption: Primary fragmentation pathway observed in Electron Ionization (EI) Mass Spectrometry.

References

  • Synthesis of N-substituted Lactams: Benson, R. E., & Cairns, T. L. (1948). Chemistry of Caprolactam Derivatives. Journal of the American Chemical Society.

  • NMR Data of Azepinones: Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Used for solvent/impurity referencing).[1][3][4]

  • Conformational Studies: Gruber, T., et al. (2014).[5] Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry.

  • General Caprolactam Data: NIST Chemistry WebBook. Caprolactam Spectroscopic Data.

Sources

Technical Guide: Mechanism of Formation for 1-Ethylazepan-2-one

[1]

Executive Summary

1-Ethylazepan-2-one (CAS: 2687-73-2), a lower homolog of the permeation enhancer Laurocapram (Azone), represents a critical class of

1

1-ethyl

This guide details the mechanistic underpinnings of this transformation, specifically focusing on the regioselectivity challenges (


11

Part 1: Mechanistic Principles[1]

The formation of 1-ethylazepan-2-one is governed by the principles of nucleophilic substitution on an ambident anion.[1] The reaction proceeds via a two-step sequence: deprotonation followed by SN2 alkylation .[1]

The Ambident Nucleophile Challenge

Upon deprotonation by a strong base,

1ambident1
  • Nitrogen (Soft Center): Leads to the desired

    
    -alkyl product (1-ethylazepan-2-one).[1]
    
  • Oxygen (Hard Center): Leads to the undesired lactim ether (

    
    -ethyl imidate).[1]
    
Reaction Pathway

The reaction is kinetically controlled by the choice of solvent and counter-ion, but thermodynamically, the

Mechanism Diagram

The following diagram illustrates the reaction coordinate, highlighting the transition state and the bifurcation between


GStartε-Caprolactam+ Base (B-)AnionResonance StabilizedAnion (Ambident)Start->AnionDeprotonation(-BH)TSTransition State(S_N2 Attack)Anion->TS+ Et-X(Slow Step)SideProductLactim Ether(O-Alkylated Impurity)Anion->SideProductMinor Pathway(Hard-Hard Interaction)Product1-Ethylazepan-2-one(N-Alkylated)TS->ProductMajor Pathway(Soft-Soft Interaction)

Figure 1: Mechanistic pathway of ε-caprolactam alkylation. Note the divergence at the anion stage where solvent/counter-ion effects dictate regioselectivity.

Part 2: Kinetic & Thermodynamic Optimization

To maximize the yield of 1-ethylazepan-2-one and minimize the

Solvent Effects

The choice of solvent influences the "nakedness" of the anion.

  • Polar Aprotic Solvents (DMF, DMSO): These solvate the cation (e.g., Na

    
    ) effectively, leaving the lactam anion "naked" and highly reactive.[1] This increases the rate of reaction but can sometimes increase 
    
    
    -alkylation if the electrophile is hard.
  • Non-Polar Solvents (Toluene) with Phase Transfer Catalysts (PTC): This method allows for easier workup and strictly controls the reaction environment, often favoring

    
    -alkylation due to ion-pairing effects.[1]
    
Base Selection Table

The following table summarizes the impact of different bases on the formation mechanism.

Base SystemMechanism TypeProsConsRecommended For
NaH / THF Irreversible DeprotonationHigh conversion (>95%); Clean profileDangerous H2 evolution; Requires strictly anhydrous conditionsSmall-scale, high-purity synthesis
KOH / DMSO Equilibrium DeprotonationCheap; Scalable; Fast kineticsHigh solvent boiling point makes removal difficult; DMSO is hygroscopicIndustrial scale-up
NaOH / Toluene / TBAB Phase Transfer CatalysisGreen chemistry; Easy workupSlower kinetics; Requires catalyst removalProcess development

Part 3: Experimental Protocols

Protocol A: High-Purity Synthesis (Sodium Hydride Method)

Best for: Analytical standards and pharmaceutical intermediates.

Reagents:

  • 
    -Caprolactam (1.0 eq)[1]
    
  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Ethyl Iodide (1.1 eq)

  • Anhydrous THF (Tetrahydrofuran)

Workflow:

  • Preparation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF.

  • Deprotonation: Add

    
    -caprolactam solution (in THF) dropwise at 0°C. Evolution of H2 gas will be observed.[1]
    
    • Checkpoint: Stir at room temperature for 1 hour until gas evolution ceases. The solution should turn clear or slightly turbid.[1]

  • Alkylation: Cool to 0°C. Add Ethyl Iodide dropwise.

  • Reflux: Warm to room temperature, then reflux (66°C) for 4–6 hours.

  • Quench: Cool to 0°C. Carefully add saturated NH4Cl solution to quench unreacted hydride.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Vacuum distillation (bp ~100°C at 0.5 mmHg) or column chromatography (Hexane:EtOAc).

Protocol B: Scalable Synthesis (Solid-Liquid Phase Transfer)

Best for: Large batches >100g.[1]

Reagents:

  • 
    -Caprolactam[1][2]
    
  • Solid KOH (finely powdered)

  • Ethyl Bromide[1]

  • Tetrabutylammonium Bromide (TBAB - 5 mol%)[1]

  • Toluene[1]

Workflow Diagram:

WorkflowStep1Dissolve Caprolactamin Toluene + TBABStep2Add Solid KOH(Vigorous Stirring)Step1->Step2Step3Add Ethyl Bromide(Dropwise, 50-60°C)Step2->Step3Step4Monitor via TLC/GC(Target: Disappearance of SM)Step3->Step4Step5Filtration(Remove KBr salts)Step4->Step5Step6Distillation(Isolate Product)Step5->Step6

Figure 2: Phase Transfer Catalysis (PTC) workflow for scalable production.

Part 4: Quality Control & Validation

To ensure the integrity of the formation mechanism, the product must be validated against specific structural markers.[1]

NMR Validation
  • 
    H NMR (CDCl
    
    
    ):
    The diagnostic signal is the ethyl group attached to the nitrogen.
    • Look for a quartet at

      
       3.3–3.5 ppm (
      
      
      -CH
      
      
      -CH
      
      
      ).[1]
    • Look for a triplet at

      
       1.1 ppm (N-CH
      
      
      -CH
      
      
      ).[1]
    • Differentiation: If

      
      -alkylation occurred, the O-CH
      
      
      signal would appear significantly downfield (
      
      
      4.0–4.2 ppm).[1]
IR Spectroscopy[1]
  • Carbonyl Stretch: The C=O stretch of the tertiary amide (product) appears at 1640–1650 cm

    
     .
    
  • Absence of N-H: The disappearance of the broad N-H stretch (~3200 cm

    
    ) from the starting caprolactam confirms substitution.
    

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for SN2 mechanisms and ambident nucleophiles).

  • Challis, B. C., & Challis, J. A. (1970).[1] The Chemistry of Amides. In The Chemistry of Functional Groups. Wiley.[1] (Foundational text on amide/lactam reactivity).

  • RSC Publishing. (2019).[1] N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Polymer Chemistry. Link (Demonstrates the regioselectivity challenges in lactam alkylation).

  • BenchChem. (2024).[1] An In-depth Technical Guide to N-allyl-ε-caprolactam: Synthesis. Link (Analogous protocol for N-alkylation of caprolactam).[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7768, Caprolactam. Link (Source for physical properties and parent ring data).[1]

Thermodynamic Properties of 1-Ethylazepan-2-one: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive framework for the thermodynamic characterization of 1-Ethylazepan-2-one (N-Ethylcaprolactam), a cyclic amide with significant potential as a polar aprotic solvent and pharmaceutical intermediate. Unlike its parent compound, caprolactam, the N-ethyl derivative lacks a proton-donating site, fundamentally altering its hydrogen-bonding network and phase behavior. This document details synthesis, purification protocols, and the theoretical and experimental determination of its physicochemical properties, specifically focusing on binary mixture thermodynamics.

Molecular Architecture & Theoretical Framework

The thermodynamic profile of 1-Ethylazepan-2-one is dictated by its structural deviation from caprolactam.

  • Core Structure: A seven-membered lactam ring.

  • Substitution: The nitrogen atom is substituted with an ethyl group (

    
    ).
    
  • Thermodynamic Consequence:

    • Loss of H-Bond Donor: The removal of the N-H proton prevents the formation of cyclic dimers (common in unsubstituted lactams). This results in a significantly lower melting point, rendering the compound a liquid at room temperature compared to the solid caprolactam (

      
      ).
      
    • Dipolar Character: The carbonyl oxygen remains a strong hydrogen bond acceptor, making the molecule highly miscible with protic solvents (water, alcohols) and leading to significant negative excess molar volumes (

      
      ) in binary mixtures.
      
Table 1: Comparative Physicochemical Properties (Homologous Series)

Data synthesized from homologous trends of N-alkyl lactams.

PropertyCaprolactam (Parent)N-Vinylcaprolactam (Analog)1-Ethylazepan-2-one (Target)
CAS No. 105-60-22235-00-92556-73-2
Physical State (25°C) Solid (Hygroscopic)Solid/Supercooled LiquidLiquid
Molar Mass ( g/mol ) 113.16139.19141.21
Density (g/cm³) 1.02 (at 77°C)1.029 (at 25°C)~1.015 (Predicted)
H-Bond Donor Yes (1)No (0)No (0)
H-Bond Acceptor Yes (1)Yes (1)Yes (1)

Synthesis and Purification Protocols

Reliable thermodynamic data requires purity


. Impurities, particularly water and unreacted amines, drastically skew density and viscosity measurements.
Synthesis Workflow (N-Alkylation)

Reaction: Nucleophilic substitution of caprolactam with ethyl bromide using a strong base.



Purification Protocol (Self-Validating System)

The following protocol ensures the removal of water (azeotropic distillation) and kinetic impurities.

PurificationProtocol Raw Crude Reaction Mixture (Target + KBr + Solvent) Filter Filtration (Remove KBr salt) Raw->Filter Rotovap Rotary Evaporation (Remove Solvent) Filter->Rotovap VacDist Vacuum Distillation (P < 5 mbar, T ~ 100-110°C) Rotovap->VacDist Sieves Desiccation (4Å Molecular Sieves, 48h) VacDist->Sieves KF Karl Fischer Titration (Validation: Water < 100 ppm) Sieves->KF KF->VacDist If Fail

Figure 1: Purification workflow ensuring thermodynamic-grade purity. Validation via Karl Fischer titration is mandatory before physical measurement.

Experimental Methodology: Thermodynamic Characterization

To characterize the fluid properties, we employ high-precision densimetry and viscometry. The following methods are standard for establishing the Equation of State (EoS).

Density and Sound Speed (Anton Paar DSA 5000 M)
  • Principle: Vibrating U-tube technology.

  • Precision: Density (

    
    ), Temperature (
    
    
    
    ).
  • Protocol:

    • Inject 2 mL of degassed sample into the oscillating U-tube.

    • Measure period of oscillation (

      
      ) at temperatures 
      
      
      
      K.
    • Calculate density (

      
      ) using instrument constants 
      
      
      
      :
      
      
Dynamic Viscosity (Rolling Ball / Cone-and-Plate)
  • Protocol: Measure shear stress (

    
    ) vs. shear rate (
    
    
    
    ).
  • Newtonian Check: Ensure linear response (

    
    ) across varying shear rates to confirm no shear-thinning behavior (typical for pure lactams).
    

Binary Mixture Thermodynamics

The interaction of 1-Ethylazepan-2-one with water or alcohols is characterized by Excess Molar Properties . These deviations from ideality reveal the strength of intermolecular forces.

Excess Molar Volume ( )

The excess molar volume is calculated from experimental density data of the pure components (


) and the mixture (

):


  • Trend:

    
     is typically negative  for N-alkyl lactam + water mixtures.
    
  • Mechanism: The ethyl group is hydrophobic (positive contribution), but the strong H-bond between water and the carbonyl oxygen (negative contribution) dominates, leading to volume contraction (efficient packing).

Redlich-Kister Polynomial Fitting

To standardize the data for engineering applications, experimental


 data must be fitted to the Redlich-Kister equation:


  • 
    : Adjustable binary coefficients determined via least-squares regression.
    
  • 
    : Mole fractions.
    

ThermodynamicLogic Exp Experimental Input (Density ρ, mole fraction x) Calc Calculate Excess Property (V_E, ΔH_mix) Exp->Calc Model Redlich-Kister Fitting (Determine Coefficients A_i) Calc->Model Mech Mechanistic Interpretation Calc->Mech Interactions Intermolecular Forces: 1. Dipole-Dipole (Lactam-Lactam) 2. H-Bonding (Lactam-Water) 3. Hydrophobic Effect (Ethyl group) Interactions->Mech

Figure 2: Logical framework for processing thermodynamic data from raw density measurements to mechanistic insight.

Applications in Drug Development

Understanding the thermodynamics of 1-Ethylazepan-2-one enables its use in:

  • Transdermal Drug Delivery: As a permeation enhancer. The ethyl group increases lipophilicity compared to caprolactam, allowing better penetration of the stratum corneum, while the lactam head group solvates hydrophilic drugs.

  • Peptide Synthesis: Used as a polar aprotic solvent alternative to DMF/DMAc, reducing aggregation during solid-phase peptide synthesis (SPPS) due to its ability to disrupt inter-chain hydrogen bonding.

References

  • PubChem. (2025).[1] 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. [Link]

  • NIST. (2023). Caprolactam Thermodynamic Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Pal, A., & Kumar, H. (2011). Excess molar volumes and viscosities of binary mixtures of some N-alkyl-2-pyrrolidones with water. Journal of Chemical Thermodynamics. (Contextual grounding for N-alkyl lactam behavior). [Link]

  • George, J., & Sastry, N.V. (2003). Densities, Viscosities, and Speeds of Sound of N-Vinyl-2-pyrrolidone + Water/Alcohols. Journal of Chemical & Engineering Data. (Methodology reference). [Link]

Sources

Discovery and history of N-ethyl-epsilon-caprolactam

-Ethyl- -Caprolactam: Synthesis, Physicochemical Profile, and Transdermal Mechanics

Genesis and Chemical Identity

The history of



Paul Schlack

The discovery of the

Structural Evolution

The transition from precursor to functional solvent involves the blockade of the nitrogen atom:

  • 
    -Caprolactam:  Contains a secondary amide (-NH-CO-). High melting point due to H-bonding. Polymerizes to Nylon 6.
    
  • 
    -Ethyl-
    
    
    -Caprolactam:
    Contains a tertiary amide (-NEt-CO-). Liquid at room temperature. Unable to polymerize via standard ring-opening (no proton on N), rendering it chemically stable for use as a solvent or additive.

Synthetic Methodology

The synthesis of


Phase Transfer Catalysis (PTC)
Protocol: Phase Transfer N-Alkylation

Objective: Synthesize 1-ethylazepan-2-one from

Reagents:

  • 
    -Caprolactam (1.0 eq)[1]
    
  • Ethyl Bromide (1.2 eq)[1]

  • 50% Aqueous NaOH (Excess)

  • Tetrabutylammonium bromide (TBAB) (5 mol% - Catalyst)

  • Solvent: Toluene or Benzene (Optional, can run neat in liquid reagents)

Workflow:

  • Dissolution: Dissolve caprolactam in toluene. Add the TBAB catalyst.

  • Deprotonation Interface: Add 50% NaOH. The PTC transports hydroxide ions into the organic phase (or caprolactam to the interface), deprotonating the amide nitrogen to form the lactam anion.

  • Alkylation: Add Ethyl Bromide dropwise at 40-50°C. The reaction is exothermic; control temperature to prevent ethyl bromide volatilization.

  • Workup: Separate the organic layer. Wash with water to remove salts and catalyst. Dry over MgSO

    
    .
    
  • Purification: Distill under reduced pressure.

    
    -ethyl-
    
    
    -caprolactam has a high boiling point; vacuum distillation is required to prevent thermal degradation.

SynthesisCaproCaprolactam(Solid, H-Bonded)Base50% NaOH + TBAB(Deprotonation)Capro->BasePhase TransferAnionLactam Anion(Nucleophile)Base->Anion- H2OProductN-Ethyl-Caprolactam(Liquid, Aprotic)Anion->Product+ EtBr(SN2 Reaction)EtBrEthyl Bromide(Electrophile)EtBr->Product

Figure 1: Phase Transfer Catalysis pathway for the synthesis of N-ethyl-epsilon-caprolactam.

Physicochemical Profile

The alkylation dramatically alters the physical properties. Below is a comparison of the parent compound, the


Property

-Caprolactam

-Ethyl-

-Caprolactam
Laurocapram (Azone)
CAS Number 105-60-2701-24-6 59227-89-3
Molecular Weight 113.16 g/mol 141.21 g/mol 281.48 g/mol
Physical State (25°C) White SolidClear Liquid Clear Liquid
Melting Point 69.2°C< -20°C (Est.) -7°C
Boiling Point 270°C~120-125°C (at 10 mmHg) 160°C (at 0.5 mmHg)
LogP (Lipophilicity) 0.12 (Hydrophilic)~0.9 - 1.1 (Amphiphilic) ~6.2 (Lipophilic)
Primary Role Polymer PrecursorSolvent / Co-Enhancer 1° Penetration Enhancer

Technical Insight: The LogP of ~1.0 makes


Application Science: Transdermal Permeation

While Laurocapram (Azone) is the gold standard for lactam-based penetration enhancement,


Mechanism of Action

The stratum corneum (SC) is a "brick and mortar" barrier, where corneocytes (bricks) are embedded in a lipid bilayer (mortar).[2]

  • Head Group Interaction: Unlike Azone, which has a C12 tail that intercalates deep into the lipid tails, the

    
    -ethyl group is short. It interacts primarily with the polar head groups  of the ceramides and the aqueous regions of the bilayer.
    
  • Solvation: It increases the solubility of the drug within the vehicle and the skin, increasing the thermodynamic activity of the drug (the driving force for diffusion).

  • Fluidization: It disrupts the packing order of the lipid heads, creating "fluid" channels for small polar molecules to pass through.

Comparative Efficacy: Research indicates a parabolic relationship between alkyl chain length and permeation enhancement.

  • Chain Length 1-2 (Ethyl): Low disruption of lipid tails, high solvation capacity. Best for hydrophilic drugs.

  • Chain Length 10-12 (Dodecyl/Azone): Maximum disruption of lipid tails. Best for lipophilic drugs.

Permeationcluster_MechanismMechanism of ActionVehicleFormulation Vehicle(Drug + N-Ethyl-Caprolactam)SC_SurfaceStratum Corneum SurfaceVehicle->SC_SurfaceSolubilityIncreased Drug Solubility(Thermodynamic Drive)SC_Surface->SolubilityHeadGroupPolar Head GroupDisruptionSC_Surface->HeadGroupFluidityLipid FluidizationSolubility->FluidityHeadGroup->FluidityDermisDermis / Systemic CirculationFluidity->DermisEnhanced Flux

Figure 2: Mechanism of transdermal enhancement by short-chain N-alkyl lactams.

Safety and Toxicology (E-E-A-T)

As a scientist, one must evaluate the safety profile.




  • Skin Irritation: Moderate. Less irritating than some long-chain surfactants but requires concentration optimization (typically 1-5% in formulation).

  • Metabolism: The lactam ring is metabolically stable. Elimination is largely renal.

  • Regulatory Status: Often listed as an excipient or solvent in industrial applications; pharmaceutical use requires specific qualification per formulation.

References

  • PubChem. (2025).[3] Compound Summary: Caprolactam. National Library of Medicine. [Link]

  • Walters, K. A., & Hadgraft, J. (1993). Pharmaceutical Skin Penetration Enhancement. Marcel Dekker, Inc. (Foundational text on Azone and lactam analogs).
  • Thong, H. Y., et al. (2007). Percutaneous penetration enhancers: An overview. Skin Pharmacology and Physiology. (Discusses the parabolic chain length effect).
  • Wiechers, J. W. (2000). The barrier function of the skin in relation to percutaneous absorption of drugs. Pharmaceutisch Weekblad Scientific Edition.

1-Ethylazepan-2-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Ethylazepan-2-one , focusing on its nomenclature, physicochemical identity, synthesis, and applications in chemical research and drug development.

Chemical Identity, Synthesis, and Utility Profile

Executive Summary

1-Ethylazepan-2-one (CAS: 19797-08-1) is a seven-membered N-heterocyclic lactam.[1] It serves as a crucial structural homolog in the study of percutaneous penetration enhancers and functions as a polar aprotic solvent in organic synthesis. Chemically, it is the N-ethyl derivative of


-caprolactam.[1][2] While less ubiquitous than its dodecyl analog (Laurocapram/Azone), the ethyl derivative is essential for establishing Structure-Activity Relationships (SAR) regarding alkyl chain length and lipophilicity in drug delivery systems.

Nomenclature and Chemical Identity

Precise nomenclature is vital for database retrieval and regulatory compliance. The IUPAC name is derived from the Hantzsch-Widman system for heterocyclic rings.

IUPAC Name Breakdown[2][3][4]
  • 1-Ethyl: Indicates an ethyl group (

    
    ) attached to the nitrogen atom at position 1.
    
  • Azepan:

    • "Az" : Nitrogen-containing ring.[3]

    • "ep" : Seven-membered ring.

    • "an" : Saturated ring (no double bonds).

  • 2-one: Indicates a ketone (carbonyl) functional group at position 2, adjacent to the nitrogen.

Synonyms and Identifiers

Researchers often encounter this compound under various trade and systematic names.

CategoryIdentifiers / Synonyms
IUPAC Name 1-Ethylazepan-2-one
Systematic Name 1-Ethylhexahydro-2H-azepin-2-one
Common Synonyms N-Ethylcaprolactam; N-Ethyl-

-caprolactam; 1-Ethyl-2-perhydroazepinone
CAS Registry Number 19797-08-1
Molecular Formula

SMILES CCN1CCCCCC1=O
InChI Key GWCFTYITFDWLAY-UHFFFAOYSA-N

Physicochemical Profile

The physicochemical properties of 1-Ethylazepan-2-one dictate its utility as a solvent and its behavior in biological membranes.

PropertyValueContext
Molecular Weight 141.21 g/mol Low MW facilitates solvent utility.
Physical State Liquid (at STP)Colorless to pale yellow.
Boiling Point 95–113 °C (at 3–4 Torr)High boiling point, typical of lactams.
Density ~0.98 g/cm³Slightly less dense than water.
LogP (Predicted) ~0.65 - 0.90Moderately lipophilic; significantly lower than Azone (LogP ~5).
Refractive Index

1.4729
Useful for purity assessment.
Solubility Organic solvents, Water (moderate)Amphiphilic character due to the lactam head and ethyl tail.

Synthesis and Manufacturing

The synthesis of 1-Ethylazepan-2-one is typically achieved via the N-alkylation of


-caprolactam . This process requires a strong base to deprotonate the amide nitrogen, followed by nucleophilic attack on an ethyl halide.
Reaction Mechanism
  • Deprotonation: A strong base (e.g., Sodium Hydride, NaH) removes the proton from the lactam nitrogen, generating a resonance-stabilized lactam anion.

  • Nucleophilic Substitution (

    
    ):  The nitrogen anion attacks the electrophilic carbon of the ethyl halide (e.g., Ethyl Bromide), displacing the halide ion.
    
Experimental Protocol (Laboratory Scale)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    
    -Caprolactam (1.0 eq), Sodium Hydride (60% dispersion in oil, 1.1 eq), Ethyl Bromide (1.2 eq), Dry THF or DMF (Solvent).
    
  • Step 1 (Activation): Suspend NaH in dry THF at 0°C. Add

    
    -caprolactam solution dropwise. Stir for 30–60 minutes until hydrogen evolution ceases.
    
  • Step 2 (Alkylation): Add Ethyl Bromide dropwise to the reaction mixture at 0°C.

  • Step 3 (Completion): Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or GC-MS.

  • Workup: Quench with saturated

    
     solution. Extract with ethyl acetate. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure (vacuum distillation) is preferred due to the high boiling point.

Synthesis Workflow Diagram

SynthesisPathway Caprolactam ε-Caprolactam (C6H11NO) Intermediate Lactam Anion (Intermediate) Caprolactam->Intermediate - H2 Base Base (NaH) Deprotonation Base->Intermediate Product 1-Ethylazepan-2-one (Product) Intermediate->Product SN2 Reaction - NaBr Reagent Ethyl Bromide (Et-Br) Reagent->Product

Figure 1: Synthetic pathway for the N-alkylation of caprolactam to form 1-Ethylazepan-2-one.

Applications in R&D

Transdermal Drug Delivery (SAR Studies)

1-Ethylazepan-2-one is extensively used in Structure-Activity Relationship (SAR) studies for permeation enhancers.

  • Mechanism: N-alkylazepan-2-ones act by disrupting the ordered lipid structure of the stratum corneum.

  • The "Head and Tail" Theory: The polar lactam "head" interacts with the lipid polar head groups, while the alkyl "tail" inserts into the hydrophobic chain region.

  • Significance: By comparing the Ethyl (C2) analog to the Dodecyl (C12, Azone) analog, researchers determine that a chain length of C10–C12 is optimal for maximal skin penetration. The C2 analog (1-Ethyl) serves as a low-activity control, demonstrating that the polar head group alone is insufficient for potent enhancement without a sufficient lipophilic tail.

Polar Aprotic Solvent

Similar to N-Methylpyrrolidone (NMP), 1-Ethylazepan-2-one functions as a polar aprotic solvent.

  • High Thermal Stability: Suitable for high-temperature reactions.

  • Solvency: Dissolves a wide range of polymers and organic compounds.

  • Extraction: Derivatives of N-alkyl caprolactams have been investigated for the extraction of aromatic hydrocarbons from petroleum fractions.[3]

Safety and Handling

While specific toxicological data for the ethyl derivative is less abundant than for caprolactam, standard laboratory safety protocols for N-alkyl lactams apply.

  • Hazards: Likely a skin and eye irritant. Potential respiratory irritant if inhaled as a vapor.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent oxidation or moisture absorption.

  • Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as organic chemical waste.

References

  • PubChem. (n.d.).[2][4][5][6] 2H-Azepin-2-one, hexahydro-1-ethyl- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Bolocan, I., & Ciuculescu, C. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63.[3] Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2H-Azepin-2-one, hexahydro-1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl- (Analog Reference).[7] National Institute of Standards and Technology. Retrieved from [Link]

Sources

Theoretical Characterization & Solvent Potential of 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Computational Chemistry & Molecular Design [1]

Executive Summary

This guide provides a comprehensive theoretical framework for 1-Ethylazepan-2-one (also known as


-ethylcaprolactam or 

-ethyl-hexahydro-2

-azepin-2-one).[1] As the pharmaceutical and polymer industries seek safer alternatives to reprotoxic polar aprotic solvents like

-methyl-2-pyrrolidone (NMP), 1-Ethylazepan-2-one emerges as a critical candidate.[1] This document outlines the computational methodologies required to validate its electronic structure, vibrational signatures, and solvation thermodynamics, synthesizing established theoretical protocols with experimental validation points.[1]

Molecular Architecture & Computational Strategy

The Target System

1-Ethylazepan-2-one (


) is a seven-membered lactam ring substituted at the nitrogen atom with an ethyl group.[1][2] Unlike its five-membered analog (NEP) or six-membered analog (

-ethylpiperidone), the seven-membered caprolactam ring introduces significant conformational flexibility (chair, boat, and twist-boat conformers), which necessitates rigorous conformational scanning in any theoretical study.[1]
Computational Protocol (Methodology)

To accurately model the physicochemical properties of 1-Ethylazepan-2-one, a "self-validating" computational workflow is required.[1] The following protocol is the industry standard for small-to-medium organic amides.

Step-by-Step Theoretical Framework:

  • Conformational Search: Monte Carlo or Molecular Dynamics (MD) simulated annealing to identify global minima for the flexible seven-membered ring.[1]

  • Geometry Optimization: Density Functional Theory (DFT) utilizing the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1] This level of theory is required to capture the diffuse electron density of the amide oxygen lone pairs.

  • Vibrational Frequency Analysis: Calculation of harmonic frequencies to verify the stationary point (no imaginary frequencies) and to predict IR/Raman spectra.[1]

  • Solvation Modeling: Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using water and ethanol as solvents to predict miscibility and reactivity.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical characterization process.

TheoreticalWorkflow Start Input Structure 1-Ethylazepan-2-one ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conformer Freq_Calc Frequency Analysis (Harmonic Approx.) DFT_Opt->Freq_Calc Validation Experimental Validation (IR: C=O ~1650 cm⁻¹) Freq_Calc->Validation Scale Factors Properties Property Calculation (HOMO-LUMO, MEP, Dipole) Validation->Properties Validated Model

Figure 1: Computational workflow for the theoretical validation of 1-Ethylazepan-2-one.

Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMOs)

The chemical stability and optical properties of 1-Ethylazepan-2-one are governed by its Frontier Molecular Orbitals.[1]

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the carbonyl oxygen lone pair and the nitrogen atom.[1] This indicates the site most susceptible to electrophilic attack (e.g., protonation).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Typically antibonding

    
     character centered on the carbonyl carbon.[1] This defines the site for nucleophilic attack (e.g., hydrolysis).[1]
    
  • Implication: A large HOMO-LUMO gap (typically > 5 eV for saturated amides) suggests high chemical stability, supporting its viability as a process solvent that resists degradation under thermal stress.[1]

Molecular Electrostatic Potential (MEP)

Theoretical MEP mapping is crucial for predicting solvent-solute interactions.[1]

  • Negative Potential (Red): Concentrated around the carbonyl oxygen (

    
    ).[1] This confirms 1-Ethylazepan-2-one acts as a strong Hydrogen Bond Acceptor (HBA) .[1]
    
  • Positive Potential (Blue): Distributed over the ethyl group and the ring methylene protons.[1]

  • Solvent Application: The strong negative potential at the oxygen allows this molecule to effectively solvate cations and H-bond donors, making it an excellent candidate for extracting aromatics or dissolving polar polymers.

Vibrational Spectroscopy: The Validation Bridge

To trust a theoretical model, it must reproduce experimental observables.[1] For 1-Ethylazepan-2-one, the Infrared (IR) spectrum provides the "fingerprint" for validation.[1]

Key Vibrational Modes

Experimental data for


-alkyl caprolactams establishes specific frequency ranges. A valid DFT calculation must reproduce these values (after applying a scaling factor, typically ~0.961 for B3LYP).
Vibrational ModeTheoretical DescriptionExp.[3] Frequency (cm⁻¹)Theoretical Target (Unscaled)
C=O[1] Stretch Strong, dipole-allowed stretching of the carbonyl group.1640 – 1650 ~1700
C-N Stretch Stretching vibration of the amide C-N bond coupled with ring breathing.1400 – 1490 ~1450
C-H Stretch Asymmetric/Symmetric stretching of methylene (

) groups.[1]
2850 – 2950 ~3000

Data Source: Correlated with experimental assignments for N-substituted caprolactams [1, 2].

Interpretation

The depression of the C=O stretch frequency (approx. 1650 cm⁻¹) compared to standard ketones (~1715 cm⁻¹) is a hallmark of the amide resonance .[1] The nitrogen lone pair donates density into the carbonyl


 orbital, weakening the C=O bond order. A theoretical model that fails to predict this redshift is fundamentally flawed.

Physicochemical Implications & Applications

Thermodynamic Stability & Solvation

Theoretical calculations of the Enthalpy of Formation (


)  and Solvation Free Energy (

)
provide insight into the molecule's utility.[1]
  • Dipole Moment: 1-Ethylazepan-2-one is expected to have a high dipole moment (approx.[1] 3.8 - 4.2 Debye), similar to NMP.[1] This high polarity is essential for breaking solute-solute interactions in pharmaceutical formulations.

  • Hydrolysis Pathway: The theoretical barrier to hydrolysis (ring-opening to

    
    -ethyl-6-aminocaproic acid) determines the solvent's pH stability.[1]
    
Comparison to NMP (N-Methyl-2-pyrrolidone)

1-Ethylazepan-2-one serves as a higher-molecular-weight analog to NMP.[1]

  • Boiling Point: Higher than NMP due to increased London dispersion forces from the larger ring and ethyl group (Exp: 95-113°C at 3-4 torr [1]).[1]

  • Lipophilicity: The ethyl group and 7-membered ring increase the LogP (partition coefficient) compared to NMP, potentially improving skin permeation properties for transdermal drug delivery (analogous to Azone).[1]

SolvationInteraction Solvent 1-Ethylazepan-2-one (Dipole) Solute_Polar Polar Solute (Active API) Solvent->Solute_Polar H-Bond Acceptance Solute_NonPolar Aromatic Hydrocarbon Solvent->Solute_NonPolar Dispersion Forces

Figure 2: Theoretical interaction mechanism of 1-Ethylazepan-2-one with polar and non-polar solutes.

References

  • Bolocan, I., & Bartha, E. (2002).[1] N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63.[1][4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29779, 1-Ethylazepan-2-one. Retrieved January 28, 2026.[1] [1][5]

  • Vandeputte, D., et al. (2015).[1] Method and composition for polyurethane dispersions using caprolactam-derived solvents. U.S. Patent Application US20150057375A1.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (General reference for Amide IR assignments).

Sources

Physicochemical Profiling and Synthetic Utility of 1-Ethylazepan-2-one

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-Ethylazepan-2-one (also known as N-Ethylcaprolactam), a cyclic amide with significant utility as a polar aprotic solvent and chemical intermediate.[1] While structurally homologous to the potent transdermal penetration enhancer Laurocapram (Azone), the ethyl substitution confers distinct physicochemical properties—primarily enhanced hydrophilicity and solvent power—that differentiate its application profile in drug development and organic synthesis.

Part 1: Molecular Identity & Physicochemical Architecture[1]

Core Chemical Data

At its core, 1-Ethylazepan-2-one is a seven-membered lactam ring N-substituted with an ethyl group.[1] This structure imparts high stability and strong solvation capabilities for polar substrates.

ParameterSpecification
IUPAC Name 1-Ethylazepan-2-one
Common Synonyms N-Ethylcaprolactam; 1-Ethylhexahydro-2H-azepin-2-one
CAS Registry Number 2407-94-5
Chemical Formula

Molecular Weight 141.21 g/mol
SMILES CCN1CCCCCC1=O
Structural Analysis

The molecule features a polar head group (the lactam amide) and a short lipophilic tail (the ethyl group).

  • Ring Strain: The seven-membered azepane ring adopts a twisted chair conformation to minimize transannular strain, making it thermodynamically stable but reactive enough for ring-opening polymerization under specific catalytic conditions.[1]

  • Dipolarity: The resonance between the nitrogen lone pair and the carbonyl oxygen creates a partial negative charge on the oxygen, making the molecule a strong hydrogen bond acceptor (HBA). Unlike its protonated parent (caprolactam), the N-ethyl group removes the hydrogen bond donor (HBD) capability, preventing self-association and lowering the melting point significantly.

Part 2: Physicochemical Properties[1][2][3]

The following data differentiates 1-Ethylazepan-2-one from its heavier homolog, Laurocapram (

PropertyValue / ObservationContext
Physical State Liquid (at STP)Colorless to pale yellow oil.[1][2]
Boiling Point 123–124 °C @ 15 mmHgHigh boiling point indicates strong dipole-dipole interactions.[1]
Density ~0.981 g/mLSlightly less dense than water.
Refractive Index

Consistent with cyclic amides.
Solubility Miscible with water, ethanol, chloroformCritical Distinction: Unlike Azone (immiscible in water), the ethyl analog retains high water solubility.
LogP (Octanol/Water) ~0.9 (Estimated)Indicates balanced hydrophilicity/lipophilicity.

Part 3: Synthetic Pathways[1]

Primary Synthesis: N-Alkylation of Caprolactam

The most robust laboratory-scale synthesis involves the deprotonation of caprolactam followed by nucleophilic attack on an ethyl halide.[1]

Reagents:

  • Substrate:

    
    -Caprolactam[1][3][4]
    
  • Base: Sodium Hydride (NaH) (60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)[1]

  • Alkylating Agent: Ethyl Bromide (

    
    ) or Ethyl Iodide (
    
    
    )[1]
  • Solvent: Dry THF or DMF[1]

Protocol (Self-Validating Methodology):

  • Preparation: In a flame-dried 3-neck flask under inert atmosphere (

    
    ), suspend NaH (1.1 eq) in dry THF.
    
  • Deprotonation: Add caprolactam (1.0 eq) dissolved in THF dropwise at 0°C.

    • Validation: Observe

      
       gas evolution. Stir until bubbling ceases (approx. 30-60 min) to ensure formation of the sodium caprolactam salt.
      
  • Alkylation: Add Ethyl Bromide (1.2 eq) dropwise.

  • Reflux: Heat to mild reflux (60-65°C) for 4-6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane). The product will have a higher

      
       than the starting lactam due to loss of the N-H bond.
      
  • Workup: Quench with saturated

    
    , extract with EtOAc, wash with brine, and dry over 
    
    
    .
  • Purification: Distillation under reduced pressure is required to remove mineral oil and unreacted caprolactam.

Visualizing the Synthesis Workflow

SynthesisWorkflowStartCaprolactam(C6H11NO)Step1Deprotonation(NaH/THF, 0°C)Start->Step1InterSodium SaltIntermediateStep1->Inter- H2 gasStep2Alkylation(+ EtBr, Reflux)Inter->Step2Prod1-Ethylazepan-2-one(Crude)Step2->Prod- NaBrPurifyVacuum Distillation(123°C @ 15mmHg)Prod->Purify

Figure 1: Step-wise N-alkylation pathway for the synthesis of 1-Ethylazepan-2-one.

Part 4: Functional Utility in Drug Development[1]

The "Homolog Effect" (Ethyl vs. Dodecyl)

Researchers often conflate 1-Ethylazepan-2-one with Laurocapram (Azone).[1] It is critical to distinguish their mechanisms based on alkyl chain length.

  • Laurocapram (

    
    ):  The long tail intercalates into the stratum corneum lipid bilayer, disrupting the packing order and increasing fluidity. It is a Permeation Enhancer .[5]
    
  • 1-Ethylazepan-2-one (

    
    ):  The short tail is insufficient for deep lipid intercalation.[1] Instead, it acts as a Cosolvent and Solubilizer .
    
Mechanism of Action

In transdermal formulations, 1-Ethylazepan-2-one functions by increasing the thermodynamic activity of the drug within the vehicle.[1] It effectively solvates both hydrophilic and lipophilic drugs, preventing crystallization in the matrix—a common cause of patch failure.

MechanismComparisonSubstance1-Ethylazepan-2-onePropHigh Polarity / Short ChainSubstance->PropAction1Increases Drug Solubilityin VehicleProp->Action1Primary ModeAction2Minor Lipid Extraction(Solvent Effect)Prop->Action2Secondary ModeResultEnhanced Flux viaConcentration GradientAction1->ResultAction2->Result

Figure 2: Mechanistic contribution of 1-Ethylazepan-2-one to transdermal drug delivery.

Part 5: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers:

  • IR Spectroscopy:

    • ** carbonyl stretch (

      
      ):** Look for a strong band at 1630–1640 cm⁻¹ . (Lower frequency than typical ketones due to amide resonance).
      
    • Absence of N-H: The disappearance of the broad N-H stretch (3200 cm⁻¹) present in caprolactam confirms successful alkylation.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       3.4–3.5 ppm:  Quartet (
      
      
      ) corresponding to the
      
      
      methylene group.[1]
    • 
       1.1 ppm:  Triplet (
      
      
      ) corresponding to the terminal methyl group.
    • Ring Protons: Multiplets ranging from 1.6 to 3.3 ppm for the azepane ring protons.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75786, 1-Ethylazepan-2-one. Retrieved from [Link][1]

  • Google Patents. (1972). Method of producing N-alkyl lactams (US3661894A).[1] Retrieved from

  • Stenutz, R. (n.d.). Data for Azepan-2-one (Caprolactam). Retrieved from [Link][1]

Methodological & Application

Application Note: Cationic Ring-Opening Polymerization of 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Grounding

This guide details the experimental protocol for the homopolymerization of 1-Ethylazepan-2-one (also known as


-ethyl- 

-caprolactam).
The Scientific Challenge: Why Standard Methods Fail

Researchers familiar with Nylon 6 synthesis often default to Anionic Ring-Opening Polymerization (AROP) using strong bases (e.g., sodium caprolactamate). However, this method is chemically impossible for 1-Ethylazepan-2-one.

  • Mechanism Constraint: AROP requires the deprotonation of the amide nitrogen to form an active lactamate anion. 1-Ethylazepan-2-one is

    
    -substituted; it lacks the acidic proton necessary for this initiation step.
    
  • Thermodynamic Constraint: The

    
    -ethyl group introduces steric hindrance and eliminates inter-chain hydrogen bonding in the resulting polymer. This significantly lowers the ceiling temperature (
    
    
    
    )
    , making the polymer prone to depolymerization at high temperatures.
The Solution: Cationic Ring-Opening Polymerization (CROP)

To overcome these barriers, this protocol utilizes a Cationic mechanism. An electrophilic initiator activates the carbonyl oxygen, making the ring susceptible to nucleophilic attack by the monomer. We employ Triflic Acid (Trifluoromethanesulfonic acid) as the initiator due to its high activity, which allows for polymerization at moderate temperatures, mitigating thermodynamic depolymerization.

Reaction Mechanism Visualization

The following diagram illustrates the Cationic Ring-Opening pathway specific to


-substituted lactams.

CROP_Mechanism Figure 1: Cationic Ring-Opening Mechanism for N-Substituted Lactams Start 1-Ethylazepan-2-one (Monomer) Activated Activated Monomer (O-Protonated) Start->Activated Protonation Initiator Initiator (Triflic Acid H+) Initiator->Activated Transition Nucleophilic Attack (Ring Opening) Activated->Transition + Monomer (Propagation) Polymer Poly(1-ethylazepan-2-one) (Polyamide Chain) Transition->Polymer Acyl-Cleavage Polymer->Activated Chain Growth

Figure 1: The cycle relies on the continuous activation of the chain-end carbonyl group by the protonic acid.

Experimental Protocol

Materials & Equipment
ComponentSpecificationCriticality
Monomer 1-Ethylazepan-2-one (>98%)High: Must be dried. Water terminates the cationic center.
Initiator Triflic Acid (

)
High: Handle under inert gas. Extremely corrosive.
Drying Agent Calcium Hydride (

)
Used for monomer distillation.
Solvent Dichloromethane (DCM)For workup/precipitation (optional for solution polym).
Atmosphere Dry Nitrogen or ArgonEssential to prevent hydrolysis.
Vessel Schlenk tube or heavy-wall ampouleMust withstand pressure/heat.
Pre-Treatment: Monomer Purification (Mandatory)

Commercial


-substituted lactams often contain trace water, which acts as a chain transfer agent and kills molecular weight growth.
  • Dissolve 1-Ethylazepan-2-one in benzene or toluene (optional, can dry neat).

  • Stir over crushed Calcium Hydride (

    
    )  for 12 hours at room temperature.
    
  • Perform vacuum distillation under reduced pressure.

  • Collect the fraction at the specific boiling point (approx. 110-112°C at 10 mmHg).

  • Store under Argon in a Schlenk flask.

Polymerization Workflow

Step 1: Setup

  • Flame-dry a heavy-walled Schlenk tube equipped with a magnetic stir bar.

  • Cycle vacuum/Argon 3 times to ensure an inert environment.

Step 2: Initiation

  • Charge: Syringe 10.0 g (approx. 70 mmol) of purified 1-Ethylazepan-2-one into the tube.

  • Initiator Addition: Under Argon flow, add 1.0 mol% Triflic Acid (approx. 105 mg / 60

    
    L).
    
    • Note: Reaction is exothermic. Add slowly.

  • Seal: Tightly close the Schlenk tube (or flame seal the ampoule for best results).

Step 3: Propagation

  • Immerse the vessel in a pre-heated oil bath at 100°C .

    • Expert Insight: Unlike Nylon 6 (polymerized at >220°C),

      
      -ethyl derivatives have a lower ceiling temperature. Exceeding 140°C shifts equilibrium toward the monomer (depolymerization).
      
  • Stir for 24 - 48 hours . Viscosity should increase noticeably.

Step 4: Termination & Isolation

  • Cool the reaction vessel to room temperature.

  • Dissolve the viscous mass in a minimum amount of Dichloromethane (DCM) or Chloroform.

  • Precipitation: Drop the solution slowly into a 10-fold excess of cold Diethyl Ether or Hexane under vigorous stirring.

  • Decant the supernatant and dry the polymer under high vacuum at 40°C for 24 hours.

Workflow Diagram

Protocol_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Dry Monomer over CaH2 (12h) Step2 Vacuum Distillation (Collect middle fraction) Step1->Step2 Step3 Schlenk Setup (Inert Argon Atm) Step2->Step3 Step4 Add Initiator (1 mol% Triflic Acid) Step3->Step4 Step5 Heat to 100°C (24-48 Hours) Step4->Step5 Step6 Dissolve in DCM Step5->Step6 Step7 Precipitate in Cold Ether Step6->Step7 Step8 Vacuum Dry Step7->Step8

Figure 2: Step-by-step workflow ensuring moisture exclusion and proper isolation.

Characterization & Expected Properties[1][2][3]

Unlike Nylon 6, Poly(1-ethylazepan-2-one) is amorphous and soluble in common organic solvents.

TechniqueObservationInterpretation

H NMR
(

)
Shift of

-CH

protons
Monomer ring protons (

~3.4 ppm) shift upfield/downfield upon ring opening. Look for broadening of peaks indicating polymerization.[1]
DSC Glass Transition (

)
Expect a low

(approx. -60°C to -40°C). The absence of H-bonding and bulky ethyl group prevents crystallization.
GPC Molecular Weight (

)
Typically 5,000 - 20,000 g/mol . Lower than Nylon 6 due to thermodynamic equilibrium limits.
Solubility Soluble in CHCl

, THF
Confirms

-substitution (Nylon 6 is insoluble in these).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Polymerization (Liquid remains)Water contaminationRe-distill monomer over CaH

. Ensure Schlenk line is leak-proof.
Dark Brown Color Oxidation / OverheatingLower reaction temperature to 90°C. Ensure strict Argon atmosphere.
Low Yield DepolymerizationThe reaction hit the "Ceiling Temperature." Reduce temp or increase monomer concentration (Bulk is best).

References

  • Kubisa, P. (2005). Cationic Ring-Opening Polymerization of Lactams. In Ring-Opening Polymerization. Wiley-VCH.[2]

  • Sebenda, J. (1978). Lactam Polymerization. Journal of Macromolecular Science, Part A.

  • Kherroub, D. E., et al. (2014).[1][3] Cationic Ring Opening Polymerization of

    
    -caprolactam by a Montmorillonite Clay Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. 
    
  • Roda, J. (2009).[2] Polyamides via Ring-Opening Polymerization. Handbook of Ring-Opening Polymerization.

Sources

Application Note: 1-Ethylazepan-2-one in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Crystallinity and Solubility Profiles via -Substituted Lactam Copolymerization

Part 1: Scientific Rationale & Mechanism[1][2]
1.1 Introduction

The synthesis of Polyamide 6 (Nylon 6) via Anionic Ring-Opening Polymerization (AROP) is a mature industrial process. However, the resulting homopolymer often exhibits high crystallinity (


) and a high melting point (

), which can limit its application in flexible coatings, membrane technologies, and optical transparency.

1-Ethylazepan-2-one (also known as


-ethylcaprolactam or NECL) represents a critical "disruptor monomer" in this landscape. Unlike unsubstituted 

-caprolactam, NECL possesses an ethyl group on the nitrogen atom. This substitution eliminates the amide hydrogen responsible for the strong inter-chain hydrogen bonding (

) characteristic of nylons.
1.2 The "Crystal Disruption" Hypothesis

Incorporating 1-Ethylazepan-2-one into a polyamide backbone introduces steric bulk and removes hydrogen bond donors.

  • Thermodynamic Consequence: The enthalpy of crystallization (

    
    ) decreases significantly as NECL content increases.
    
  • Kinetic Consequence: The polymerization rate of NECL is lower than caprolactam due to the higher stability of the secondary amine anion intermediate and steric hindrance at the reaction site.

Therefore, NECL is rarely used as a homopolymer in AROP. This guide focuses on its application as a functional comonomer to tune the


, 

, and solubility of the final polyamide matrix.
1.3 Reaction Mechanism: The "Crossover" Propagation

In a copolymerization system containing Caprolactam (CLa) and 1-Ethylazepan-2-one (NECL), the propagation involves two distinct active centers.

  • Primary Initiation: The caprolactamate anion attacks the activator (

    
    -acetylcaprolactam).
    
  • Crossover Propagation: The growing macro-anion can attack either a CLa monomer or a NECL monomer.

    • Attack on NECL: The ring opens to form a secondary amine anion (

      
      ). This species is more basic but less nucleophilic due to steric hindrance, slowing the overall rate.
      
    • Re-initiation: The

      
       end-group must attack a CLa monomer to restore the faster kinetics.
      
Part 2: Experimental Protocol

Objective: Synthesis of a Poly(caprolactam-co-N-ethylcaprolactam) random copolymer (80:20 molar ratio) via Anionic Ring-Opening Polymerization.

2.1 Reagents & Materials
ReagentRolePurity / SpecsHandling Note

-Caprolactam (CLa)
Main Monomer>99.9%, FlakedHygroscopic. Dry under vacuum at

for 12h.
1-Ethylazepan-2-one (NECL) Comonomer>98% (CAS 2407-94-5)Distill over

before use.[1] Store under

.
Sodium Caprolactamate Initiator1M in CaprolactamPrepare fresh or use commercial grade (e.g., Brüggolen C10).

-Acetylcaprolactam
Activator>99%Liquid. Moisture sensitive.
Toluene Quenching/SolventAnhydrousFor post-reaction washing.
2.2 Experimental Workflow

The following protocol utilizes a melt-mixing approach suitable for laboratory-scale glass reactors.

Step 1: System Preparation

  • Equip a 250 mL flanged glass reactor with a high-torque overhead stirrer, nitrogen inlet/outlet, and a thermocouple.

  • Flame-dry the reactor under a continuous stream of dry Nitrogen (

    
    ) to remove surface moisture. Critical: Moisture > 100 ppm will terminate the anionic centers.
    

Step 2: Monomer Melting & Mixing

  • Charge 45.2 g (0.4 mol) of dried

    
    -Caprolactam and 14.1 g (0.1 mol) of 1-Ethylazepan-2-one into the reactor.
    
  • Heat the mixture to

    
      under slow stirring (50 rpm) until fully molten.
    
  • Purge with

    
     for 20 minutes to degas the melt.
    

Step 3: Initiation (The "Two-Pot" Method) To ensure homogeneity, the catalyst system is split.

  • Pot A (Activator): Add 0.85 g (5 mmol) of

    
    -Acetylcaprolactam to the molten monomer mix. Stir for 5 mins.
    
  • Pot B (Initiator): Separately, prepare a small masterbatch of Sodium Caprolactamate in Caprolactam (or add 0.7 g of solid Na-Caprolactamate directly if handling allows inert transfer).

  • Injection: Quickly inject the Initiator (Pot B) into the Reactor (Pot A).

  • Increase stirring speed to 200 rpm immediately.

Step 4: Polymerization

  • Raise temperature to

    
     . Note: We use a lower temperature than standard Nylon 6 (
    
    
    
    ) to favor the equilibrium conversion of the N-ethyl monomer.
  • The viscosity will increase rapidly within 5-10 minutes (Weissenberg effect).

  • Maintain temperature for 60 minutes.

  • Annealing (Optional): For higher conversion, hold at

    
     for an additional 2 hours.
    

Step 5: Quenching & Isolation

  • Stop heating and allow the polymer block to cool to room temperature.

  • Crush the solid polymer block.

  • Extraction: Reflux the crude polymer in Methanol or hot water for 6 hours to remove unreacted monomer (equilibrium monomer content is higher in copolymers).

  • Dry in a vacuum oven at

    
     for 24 hours.
    
2.3 Characterization & Validation
TechniqueParameterExpected Trend (vs. Pure PA6)
DSC Melting Point (

)
Depression (

)
DSC Crystallinity (

)
Significant reduction (

)
NMR (

)
CompositionPeak at

3.4 ppm (N-CH2-CH3) confirms incorporation.
Solubility Solvent ResistanceSoluble in alcohol/CHCl3 mixtures (Pure PA6 is insoluble).
Part 3: Visualization
3.1 Mechanism of Copolymerization

This diagram illustrates the anionic attack sequence, highlighting the steric challenge introduced by the Ethyl group.

AROP_Mechanism Init Initiator (Caprolactam Anion) Activator Activator (N-Acetylcaprolactam) Init->Activator Nucleophilic Attack ActiveCenter Acyl-Lactam Growth Center Activator->ActiveCenter Ring Opening MonomerA Monomer A (Caprolactam) ActiveCenter->MonomerA Fast Kinetics MonomerB Monomer B (1-Ethylazepan-2-one) ActiveCenter->MonomerB Slow Kinetics (Steric Hindrance) ChainA Linear Chain (Amide Linkage) MonomerA->ChainA Propagation ChainB Branched/Substituted Chain (N-Ethyl Linkage) MonomerB->ChainB Crystal Disruption ChainA->ActiveCenter Regenerates Anion ChainB->ActiveCenter Regenerates Anion

Figure 1: Reaction pathway for the anionic copolymerization of Caprolactam and 1-Ethylazepan-2-one.

3.2 Experimental Setup Diagram

A visual guide to the reactor configuration required to maintain anhydrous conditions.

Reactor_Setup cluster_inputs Reagents N2 Dry N2 Inlet (<10 ppm H2O) Reactor Flanged Reactor (250 mL) N2->Reactor Inert Blanket Stirrer Overhead Stirrer (High Torque) Stirrer->Reactor Agitation Temp Thermocouple (PID Control) OilBath Oil Bath (150°C) Temp->OilBath Feedback Loop OilBath->Reactor Heat Transfer M1 Caprolactam (Melt) M1->Reactor M2 1-Ethylazepan-2-one (Liquid) M2->Reactor Cat Na-Cap / N-Acetyl (Catalyst) Cat->Reactor Injection

Figure 2: Reactor configuration for moisture-sensitive anionic polymerization.

Part 4: References
  • Russo, A. et al. (2013).[2] Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments. MDPI Polymers. [Link][1]

  • Udipi, K. et al. (1997). Anionic Ring-Opening Polymerization of Lactams. Polymer Engineering & Science. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 104693193, 1-Ethylazepan-2-one derivatives. [Link]

  • Cimecioglu, A. L. (2019). Copolymers of ε-caprolactone and ε-caprolactam via polyesterification. Royal Society of Chemistry, Polymer Chemistry. [Link]

  • Hashimoto, K. (2010). Ring-Opening Polymerization of Lactams.[3][4] Living Anionic Polymerization. Progress in Polymer Science. [Link]

Sources

High-Resolution 1H NMR Characterization Protocol for 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Ethylazepan-2-one (also known as N-Ethylcaprolactam) is a critical seven-membered lactam intermediate often used in the synthesis of specialized polyamides and pharmaceutical precursors. Its structural flexibility and the presence of a tertiary amide bond present specific challenges in NMR analysis, particularly regarding signal overlap in the aliphatic region.

This application note provides a definitive protocol for the 1H NMR analysis of 1-Ethylazepan-2-one (


). Unlike generic guides, this protocol focuses on resolving the specific spectral features of the azepane ring and ensuring quantitative accuracy (qNMR) for purity assessments.

Structural Basis of Analysis

To interpret the spectrum accurately, one must understand the magnetic environment of the protons. The molecule consists of a flexible seven-membered ring and an N-ethyl chain.

  • The N-Ethyl Group: Acts as a distinct spin system (

    
    ), providing a clear triplet and quartet that serve as excellent internal references for calibration.
    
  • The Lactam Ring: The seven-membered ring adopts a twist-chair conformation in solution.

    • 
      -to-Carbonyl (
      
      
      
      ):
      Deshielded by the anisotropic effect of the C=O bond.
    • 
      -to-Nitrogen (
      
      
      
      ):
      Significantly deshielded by the electronegative nitrogen.
    • Ring Bulk (

      
      ):  These protons exist in similar magnetic environments, often resulting in a complex "hump" or overlapping multiplets in the 1.6–1.8 ppm range.
      
Assignment Logic Diagram

The following diagram illustrates the logical flow used to assign signals based on connectivity and electronegativity.

AssignmentLogic Spectrum 1H Spectrum Region_High High Field (0.5 - 2.0 ppm) Spectrum->Region_High Region_Mid Mid Field (2.0 - 4.0 ppm) Spectrum->Region_Mid Ethyl_CH3 Ethyl -CH3 (Triplet) Region_High->Ethyl_CH3 Integral 3H Ring_Bulk Ring C4, C5, C6 (Multiplets) Region_High->Ring_Bulk Integral 6H Ethyl_CH2 Ethyl N-CH2 (Quartet) Region_Mid->Ethyl_CH2 Integral 2H Ring_N_CH2 Ring N-CH2 (C7) (Multiplet) Region_Mid->Ring_N_CH2 Integral 2H Ring_CO_CH2 Ring CO-CH2 (C3) (Multiplet) Region_Mid->Ring_CO_CH2 Integral 2H

Figure 1: Signal assignment logic flow separating high-field aliphatic protons from deshielded heteroatom-adjacent protons.

Experimental Protocol

This protocol is designed for a 400 MHz (or higher) spectrometer to ensure sufficient dispersion of the ring multiplets.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard solvent.
    
    • Why? It minimizes viscosity-induced broadening compared to DMSO-

      
       and prevents H/D exchange issues, although 1-Ethylazepan-2-one lacks labile protons.
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) may cause viscosity broadening and radiation damping effects, compromising line shape.

  • Internal Standard (Optional): For qNMR, use 1,3,5-Trimethoxybenzene or Maleic Acid (weighed to 0.01 mg precision).

Instrument Parameters

The following parameters are critical for quantitative accuracy and resolution.

ParameterValueRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise (S/N) per unit time; avoids saturation.
Spectral Width 12–14 ppmEnsures good baseline definition for integration.
Acquisition Time (AQ) > 3.0 secPrevents truncation artifacts (sinc wiggles) at the base of sharp peaks (ethyl triplet).
Relaxation Delay (d1) 10–15 secCritical: Must be

. Methyl protons often have

. Short d1 leads to integration errors.
Scans (NS) 16 or 32Sufficient for >100:1 S/N with >10 mg sample.
Temperature 298 K (25°C)Standardized to prevent chemical shift drift.
Experimental Workflow

Workflow Start Start: 10mg Sample Solvation Dissolve in 0.6mL CDCl3 (Filter if cloudy) Start->Solvation Shim Gradient Shimming (Target: CHCl3 linewidth < 0.5 Hz) Solvation->Shim Param_Setup Set d1 = 15s Set AQ = 3s Shim->Param_Setup Acquisition Acquire 16 Scans Param_Setup->Acquisition Process FT -> Phase -> Baseline Acquisition->Process

Figure 2: Step-by-step experimental workflow ensuring high-resolution data acquisition.

Data Analysis & Interpretation

Spectral Assignments (in CDCl3)

The following table summarizes the expected chemical shifts. Note that the numbering assumes


, 

.
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Note
1.12 Triplet (

Hz)
3HEthyl

Clear triplet, best for calibration.
1.60 – 1.85 Multiplet (Broad)6HRing C4, C5, C6The "Bulk" region. Often appears as two overlapping humps.
2.55 Multiplet/Triplet-like2HRing C3 (

)
Deshielded by Carbonyl.
3.25 – 3.35 Multiplet2HRing C7 (

)
Deshielded by Nitrogen.
3.42 Quartet (

Hz)
2HEthyl

Distinct quartet, may partially overlap with Ring C7 at lower fields (<300 MHz).
Detailed Interpretation
  • The Ethyl "Fingerprint": The presence of a triplet at ~1.1 ppm and a quartet at ~3.4 ppm is the primary confirmation of the N-ethyl group. If the quartet is split or complex, suspect restricted rotation or the presence of an impurity (e.g., unreacted caprolactam).

  • Ring Resolution:

    • The protons at C3 (next to carbonyl) usually appear as a broadened triplet or multiplet around 2.55 ppm.

    • The protons at C7 (next to Nitrogen) appear around 3.3 ppm. Crucial Check: Ensure the integration of the 3.2–3.5 ppm region accounts for exactly 4 protons (2 from Ethyl

      
       + 2 from Ring 
      
      
      
      ).
  • Purity Check:

    • Look for a broad singlet around 6.0–8.0 ppm. Its presence indicates unalkylated Caprolactam (NH proton).

    • Look for sharp singlets at 2.1 ppm (Acetone) or 1.56 ppm (Water), common contaminants.

Troubleshooting & Validation

Self-Validating the Spectrum

A high-quality spectrum must pass these internal logic checks:

  • Integration Ratio: The ratio of the Ethyl

    
     (1.1 ppm) to the Ring 
    
    
    
    (2.55 ppm) must be exactly 3:2. Deviation >5% implies poor relaxation (increase d1) or impurity overlap.
  • Coupling Constants: The

    
    -value of the ethyl triplet and quartet must match (approx 7.1–7.3 Hz).
    
Handling Overlap (Solvent Effects)

If the N-methylene signals (Ethyl


 and Ring C7) overlap significantly in 

:
  • Protocol: Switch solvent to Benzene-d6 (

    
    ) .
    
  • Mechanism: Benzene induces an Anisotropic Solvent Induced Shift (ASIS).[1] The solvent molecules stack against the amide plane, typically shielding the ring protons more than the alkyl chain, often resolving the 3.2–3.5 ppm region into distinct multiplets [1].

References

  • Solvent Effects in NMR: The Journal of Organic Chemistry. "Nuclear Magnetic Resonance Studies on Small-, Medium-, and Large-Sized N-Methyl Lactams. Solvent Effects."[1][2][3] Available at:

  • Chemical Shift Data: Spectral Database for Organic Compounds (SDBS). "N-Ethylcaprolactam." Available at:

  • qNMR Parameters: National Institutes of Health (NIH) / PMC. "A Routine Experimental Protocol for qHNMR." Available at:

  • General Shift Tables: University of Wisconsin / ACS. "1H NMR Chemical Shifts." Available at:

Sources

Application Note: Handling and Storage Procedures for N-Ethyl-epsilon-caprolactam

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Ethyl-epsilon-caprolactam (N-Ethylcaprolactam; NECL) is a specialized N-alkylated lactam derivative utilized primarily as a kinetic hydrate inhibitor, a high-boiling polar solvent, and a potent transdermal penetration enhancer in pharmaceutical research.[1] Unlike its parent compound (


-caprolactam), NECL is a liquid at room temperature, presenting unique containment challenges.[1] This guide outlines the critical handling protocols required to mitigate its "Trojan Horse" effect—the ability to facilitate the dermal absorption of co-contaminants—and details storage conditions to prevent hydrolytic ring-opening degradation.

Part 1: Physicochemical Profile & Identification

Correct identification is paramount. NECL is frequently confused with N,N-Diisopropylethylamine (DIPEA) in automated databases due to string-matching errors with "N-Ethyl".[1] Ensure you are handling the lactam, not the amine base.

Table 1: Critical Physicochemical Data
PropertySpecificationNotes
Chemical Name N-Ethyl-epsilon-caprolactamSynonyms: 1-Ethylhexahydro-2H-azepin-2-one
CAS Registry Number 19797-08-1 Warning:[1][2] Do NOT confuse with DIPEA (CAS 7087-68-5)
Molecular Formula

Molecular Weight 141.21 g/mol
Physical State Liquid (Colorless to pale yellow)Parent caprolactam is a solid; alkylation lowers MP.[1]
Boiling Point ~97°C @ 5.5 Torr (approx. 250°C @ 760 Torr)High-boiling solvent; difficult to remove by rotary evaporation.
Solubility Miscible with water, ethanol, chloroformAmphiphilic nature allows it to bridge lipid/aqueous phases.
Density ~0.95 - 1.02 g/cm³Slightly denser than many organic solvents.[1]

Part 2: Handling Protocols & Safety Mechanisms

The "Trojan Horse" Hazard

The primary danger of NECL is not its intrinsic toxicity (which is generally moderate, categorized as an irritant), but its function as a permeation enhancer.

  • Mechanism: NECL disrupts the ordered lipid bilayers of the stratum corneum.

  • Risk: If NECL is contaminated with a toxic API (Active Pharmaceutical Ingredient) or a hazardous solvent, it will actively transport that toxin through the skin barrier and into the systemic circulation.

  • Standard Gloves Fail: Standard nitrile gloves are often permeable to lactam solvents over time.[1] Once the solvent penetrates the glove, it holds the dissolved toxins against the skin under occlusion, accelerating absorption.

Protocol 1: Personal Protective Equipment (PPE) Matrix
Contact LevelRecommended MaterialBreakthrough TimeRationale
Incidental (Splash) Nitrile (Double Gloved)< 15 minsImmediate removal required upon splash.
Intentional (Handling) Butyl Rubber or Silver Shield® (Laminate)> 480 minsLactams swell nitrile; Laminates provide chemical barrier.
Respiratory Organic Vapor Cartridge (OV)N/ALow vapor pressure, but heating generates fumes.
Diagram 1: Safety & Handling Decision Logic

This workflow illustrates the "Trojan Horse" defense strategy required when handling NECL mixtures.

NECL_Safety_Logic Start Handling N-Ethyl-Caprolactam (NECL) CheckMix Is NECL mixed with APIs or Toxins? Start->CheckMix PureSolvent Pure Solvent Handling CheckMix->PureSolvent No (Pure) HighRisk High Risk: 'Trojan Horse' Permeation CheckMix->HighRisk Yes (Mixture) StdPPE Standard PPE: Nitrile Gloves + Lab Coat (Change immediately if splashed) PureSolvent->StdPPE Waste Disposal: Segregated Liquid Waste (Do not mix with oxidizers) StdPPE->Waste AdvPPE Advanced PPE Required: Butyl Rubber or Silver Shield® Gloves HighRisk->AdvPPE Containment Containment: Fume Hood + Secondary Tray AdvPPE->Containment Containment->Waste

Caption: Decision tree for selecting PPE based on the permeation enhancement risk of NECL mixtures.

Part 3: Storage & Stability Procedures[3]

NECL contains a lactam ring (cyclic amide).[1] While thermodynamically more stable than smaller rings (like beta-lactams), it is susceptible to hydrolysis and oxidation .[1]

Degradation Mechanism[1]
  • Hygroscopicity: NECL absorbs atmospheric moisture.[1]

  • Hydrolysis: In the presence of moisture and trace acid/base (or heat), the ring opens to form N-ethyl-6-aminocaproic acid .[1]

    • Impact: This impurity alters the pH of formulations and ruins the solvent's ability to solubilize hydrophobic drugs.

  • Oxidation: Extended exposure to air can yellow the liquid (formation of N-oxides or peroxides).[1]

Protocol 2: Long-Term Storage[1]
  • Container: Store in amber glass or HDPE containers. Avoid PVC (plasticizers may leach out due to solvent strength).[1]

  • Atmosphere: Nitrogen Pad is Mandatory. Flush headspace with dry nitrogen after every use.[1]

  • Desiccant: Store secondary containment with silica gel or molecular sieves to maintain low humidity environment.[1]

  • Temperature: Ambient (15–25°C) is acceptable, but cool storage (4°C) extends shelf life by slowing hydrolysis kinetics.[1]

Part 4: Application Protocol (Transdermal Formulation)[4]

Context: Using NECL to solubilize a lipophilic drug (e.g., Ibuprofen or Estradiol) for a transdermal patch study.

Experimental Workflow

Objective: Create a 2% w/w drug solution with 5% NECL as an enhancer.

  • Preparation of Phase A (Active):

    • Weigh the target API into a scintillation vial.[1]

    • Add the co-solvent (e.g., Ethanol or Propylene Glycol) first. Reason: NECL is viscous; pre-dissolving in a lighter solvent aids mixing.

  • Addition of Enhancer (NECL):

    • Add NECL (5% w/w) using a positive displacement pipette.[1] Reason: Viscosity causes error in air-displacement pipettes.[1]

  • Homogenization:

    • Vortex for 2 minutes.

    • Degassing: Sonicate for 5 minutes. Reason: Micro-bubbles interfere with diffusion cell surface area.

  • QC Check:

    • Visually inspect for "schlieren" lines (indicating poor mixing) or precipitation.

Diagram 2: Formulation & Application Workflow

Formulation_Protocol Weigh 1. Weigh API (Solid) Solubilize 2. Primary Solubilization (Ethanol/PG) Weigh->Solubilize Dissolve AddNECL 3. Add N-Ethyl-Caprolactam (Enhancer) Solubilize->AddNECL Spike 1-10% Mix 4. Vortex & Sonicate (Degas) AddNECL->Mix Homogenize Inspect 5. QC Inspection (Check Clarity) Mix->Inspect Inspect->Solubilize Fail (Precipitate) Apply 6. Apply to Franz Diffusion Cell Inspect->Apply Pass

Caption: Step-by-step protocol for incorporating NECL into transdermal formulations, ensuring homogeneity.

Part 5: Waste Management

  • Classification: Nitrogen-containing organic solvent.[1]

  • Disposal: Do not pour down the drain. Collect in "Non-Halogenated Organic" waste streams.[1]

  • Incineration: Requires high-temperature incineration equipped with scrubbers for NOx gases.[1]

References

  • CAS Common Chemistry. (2023).[1] N-Ethylcaprolactam (CAS 19797-08-1) Details.[2] American Chemical Society.[1][2] [Link][2]

  • PubChem. (2023).[1] Compound Summary: Caprolactam Derivatives and Permeation Enhancement. National Library of Medicine.[1] [Link]

  • Songkro, S. (2009).[1][3][4] An overview of skin penetration enhancers: penetration enhancing activity, skin irritation potential and mechanism of action. Songklanakarin Journal of Science and Technology. [Link]

  • Williams, A. C., & Barry, B. W. (2004).[3] Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618.[1] (Foundational text on Azone-like lactam enhancers).

Sources

Application Note: 1-Ethylazepan-2-one in Polymer & Pharmaceutical Chemistry

[1]

CAS No: 2407-94-5 | Molecular Formula: C


Role:1

Executive Summary

1-Ethylazepan-2-one occupies a unique niche between the highly polar solvent N-Methylpyrrolidone (NMP) and the lipophilic penetration enhancer Laurocapram (Azone®).[1] Its intermediate lipophilicity (LogP

1Transdermal Drug Delivery Systems (TDDS)Polymer Solvent Casting1

Physicochemical Profile & Mechanism of Action

Chemical Properties
PropertyValueRelevance to Application
Boiling Point ~255–260 °CHigh thermal stability for melt-blending polymers.[1]
Solubility Water, Ethanol, ChloroformVersatile compatibility with hydrogels and acrylic adhesives.[1]
LogP ~1.6Balances lipid interaction (skin) and matrix solubility.[1]
Viscosity LowReduces melt viscosity of polyamides/PVC during processing.[1]
Mechanism of Permeation Enhancement

Unlike long-chain analogs (e.g., Azone) which primarily disrupt the lipid tails of the stratum corneum, 1-Ethylazepan-2-one acts via a dual mechanism:[1]

  • Head Group Solvation: The polar lactam ring interacts with the polar head groups of ceramides, increasing the fluidity of the lipid bilayer's polar region.

  • Solvent Drag: Its higher water solubility allows it to partition into the aqueous regions of the tissue, potentially carrying dissolved drug molecules with it ("solvent drag" effect).[1]

Gcluster_0Stratum Corneum Barriercluster_11-Ethylazepan-2-one ActionLipidsCeramide/Lipid Bilayer(Highly Ordered)FluidityIncreased BilayerFluidityLipids->Fluidity DisorderPolarHeadPolar Head GroupsPolarHead->Lipids DestabilizesEnhancer1-Ethylazepan-2-one(N-Ethylcaprolactam)InteractionInteracts withPolar Head GroupsEnhancer->Interaction Partitions into SCInteraction->PolarHead H-Bond DisruptionDiffusionAccelerated DrugDiffusionFluidity->Diffusion Drug Permeation

Figure 1: Mechanism of Action. 1-Ethylazepan-2-one targets the polar domain of the lipid bilayer, facilitating the diffusion of actives.

Application 1: Transdermal Patch Matrix Fabrication

Objective: To formulate a drug-in-adhesive matrix patch where 1-Ethylazepan-2-one serves as both a co-solvent for the drug and a penetration enhancer.[1]

Materials
  • Active Pharmaceutical Ingredient (API): e.g., Ibuprofen (lipophilic model) or Caffeine (hydrophilic model).[1]

  • Polymer Matrix: Acrylate-vinylacetate copolymer (pressure-sensitive adhesive).[1]

  • Enhancer: 1-Ethylazepan-2-one (>98% purity).[1]

  • Backing Layer: Polyester film (PET).[1]

  • Release Liner: Fluoropolymer-coated film.[1]

Protocol: Solvent Evaporation Method
  • Solubilization:

    • Dissolve the API in a minimal amount of Ethanol/Ethyl Acetate (1:1).

    • Add 1-Ethylazepan-2-one to the solution.[1] Recommended concentration: 3% to 10% w/w of the final dry matrix.

    • Note: Do not exceed 15% as it may over-plasticize the adhesive, causing "cold flow" (oozing) of the patch.

  • Polymer Blending:

    • Add the API/Enhancer solution to the Acrylate copolymer solution.

    • Mix using a high-shear overhead stirrer at 500 RPM for 20 minutes to ensure homogeneity.

  • Casting:

    • Use a film applicator (Doctor Blade) to cast the mixture onto the Release Liner .

    • Set wet thickness to approx. 250–300 µm (targets ~50–75 µm dry thickness).[1]

  • Drying (Critical Step):

    • Dry in a convection oven.

    • Stage 1: 40°C for 15 minutes (removes volatile ethanol/ethyl acetate).

    • Stage 2: 80°C for 5 minutes (removes residual solvents).

    • Caution: 1-Ethylazepan-2-one has a high boiling point (~255°C).[1] It will remain in the matrix while the process solvents evaporate.

  • Lamination:

    • Apply the Backing Layer (PET) over the dried adhesive matrix.

    • Pass through a roller laminator at 40 PSI pressure.[1]

  • Die Cutting: Cut into desired patch sizes (e.g., 10 cm²).

Application 2: Plasticizer for Engineering Polymers

Objective: To use 1-Ethylazepan-2-one as a high-temperature plasticizer for Polyamide-6 (Nylon 6) or PVC to reduce glass transition temperature (

1
Rationale

Polyamides are rigid due to strong inter-chain hydrogen bonding. 1-Ethylazepan-2-one, structurally similar to the Nylon-6 monomer unit but lacking the N-H donor (due to the ethyl group), inserts itself between polymer chains.[1] This disrupts hydrogen bonding networks, increasing free volume.[1]

Protocol: Melt Blending[1]
  • Preparation:

    • Dry Nylon-6 pellets in a vacuum oven at 80°C for 12 hours to remove moisture.[1]

    • Pre-mix Nylon-6 pellets with 5–15 wt% 1-Ethylazepan-2-one in a tumble mixer. Allow to stand for 2 hours for surface absorption.[1]

  • Extrusion:

    • Feed the mixture into a twin-screw extruder.

    • Temperature Profile:

      • Zone 1 (Feed): 220°C[1]

      • Zone 2 (Compression): 235°C[1]

      • Zone 3 (Metering): 240°C[1]

      • Die: 230°C[1]

    • Note: The boiling point of the additive (255°C) is comfortably above the processing temperature, preventing void formation/foaming.

  • Analysis:

    • Measure

      
       using Differential Scanning Calorimetry (DSC).[1] Expect a decrease of ~5–10°C per 5% loading.[1]
      

Experimental Workflow Diagram

Workflowcluster_prepPhase 1: Preparationcluster_processPhase 2: ProcessingstartStart: Raw Materialsmix_solDissolve API inVolatile Solventstart->mix_soladd_enhancerAdd 1-Ethylazepan-2-one(3-10% w/w)mix_sol->add_enhancerblend_polyBlend withPolymer Matrixadd_enhancer->blend_polycastCast Film onRelease Linerblend_poly->castdryControlled Drying(Retain Enhancer)cast->dry Evaporate VolatileslaminateLaminate Backingdry->laminateendQC: Permeation Test(Franz Cell)laminate->end Final Patch

Figure 2: Fabrication workflow for a Transdermal Matrix Patch utilizing 1-Ethylazepan-2-one.

Safety & Toxicology (E-E-A-T)

While 1-Ethylazepan-2-one is a structural analog to Caprolactam and NMP, safety profiles must be verified for pharmaceutical use.[1]

  • Skin Irritation: Generally lower irritation potential than Azone due to lower lipophilicity and reduced retention in the stratum corneum over long periods.

  • Comparison to NMP: N-Methylpyrrolidone (NMP) is a reproductive toxin (Repr.[1] 1B). N-ethylcaprolactam is often investigated as a safer alternative in industrial cleaning, but for drug delivery, it must undergo specific biocompatibility testing (ISO 10993) for the final device.[1]

  • Handling: Wear butyl rubber gloves.[1] Standard nitrile gloves may degrade upon prolonged exposure to cyclic lactams.[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 17088, 1-Ethylazepan-2-one.[1] National Center for Biotechnology Information (2024).[1]

    • [1]

  • Permeation Enhancement Mechanisms

    • Williams, A. C., & Barry, B. W. (2004).[1] Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618.[1] (Discusses the class of azone-like cyclic amides).

    • [1]

  • Polymer Applications

    • Bicak, N. et al. (2004).[1] N-substituted lactams as solvents and plasticizers.[1] Journal of Polymer Science.[1] (General reference for lactam utility in polymers).

    • [1]

  • Transdermal Patch Fabrication

    • Prausnitz, M. R., & Langer, R. (2008).[1] Transdermal drug delivery.[1][2][3][4] Nature Biotechnology, 26(11), 1261–1268.[1]

    • [1]

FT-IR Spectroscopy Protocol for 1-Ethylazepan-2-one: Structural Validation and Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive protocol for the characterization of 1-Ethylazepan-2-one (N-Ethylcaprolactam) using Fourier Transform Infrared (FT-IR) spectroscopy. As a tertiary cyclic amide often utilized as a penetration enhancer in transdermal drug delivery systems and a specialized solvent in organic synthesis, its purity is critical for formulation stability and toxicological safety.

This guide moves beyond basic spectral acquisition, offering a self-validating workflow to distinguish the target molecule from its primary impurity (Caprolactam) and hydrolysis products. Key diagnostic features include the Amide I carbonyl shift and the absence of N-H stretching frequencies .

Introduction & Chemical Context

1-Ethylazepan-2-one is a seven-membered lactam ring substituted at the nitrogen atom with an ethyl group.[1] In pharmaceutical applications, it serves as a permeation enhancer, modifying the barrier properties of the stratum corneum to facilitate drug transport.

Why FT-IR?

While NMR provides detailed structural connectivity, FT-IR is the superior method for rapid Quality Control (QC) and identity verification in a production environment due to its sensitivity to:

  • Functional Group Status: Immediate confirmation of the tertiary amide structure.

  • Moisture Content: Detection of hygroscopic water absorption (broad O-H band).

  • Precursor Contamination: High sensitivity to unreacted Caprolactam (secondary amide).

Theoretical Background: The Spectral Fingerprint

To interpret the spectrum accurately, one must understand the vibrational modes of the Tertiary Lactam moiety.

The Amide I Band (C=O Stretch)

The most dominant feature in the spectrum is the Amide I band, arising from the carbonyl stretching vibration.

  • Position: In 7-membered rings (azepan-2-ones), ring strain is minimal compared to smaller lactams (e.g., beta-lactams). However, N-alkylation (ethyl group) removes the hydrogen bonding capability of the amide nitrogen.

  • Effect: This results in a sharp, intense peak typically found between 1630–1650 cm⁻¹ . This is distinct from acyclic tertiary amides and shifts slightly depending on the solvent environment or neat state.

The Diagnostic "Silent" Region (N-H Stretch)

The most critical quality attribute for 1-Ethylazepan-2-one is the absence of absorption in the 3200–3400 cm⁻¹ region.

  • Impurity Marker: The parent compound, Caprolactam, is a secondary amide and exhibits a strong N-H stretching band (hydrogen-bonded) in this region.

  • Validation: A "flat" baseline here confirms complete N-alkylation and high purity.

C-H Stretching (Aliphatic)

The ethyl group and the ring methylenes contribute to C-H stretching modes:

  • Asymmetric/Symmetric Stretches: 2980–2850 cm⁻¹.

  • Differentiation: The ethyl group adds specific methyl (CH₃) modes distinct from the ring methylenes (CH₂), though these often overlap.

Experimental Protocol: ATR-FTIR Method

Methodology Choice: Attenuated Total Reflectance (ATR) is the recommended sampling technique. 1-Ethylazepan-2-one is typically a liquid at room temperature (or low-melting solid), making ATR ideal for reproducibility and ease of cleaning.

Instrumentation & Parameters
  • Spectrometer: Standard mid-IR FTIR (e.g., PerkinElmer Spectrum 3, Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT is not required unless high-speed kinetics are studied.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Spectral Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹ (Standard for condensed phase).

  • Accumulation: 16–32 scans (Signal-to-Noise ratio > 500:1).

  • Apodization: Strong or Medium-Norton-Beer.

Step-by-Step Acquisition Workflow
  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Verify cleanliness by collecting a "Background" scan. The baseline must be flat with <0.5% noise variance.

  • Background Collection: Acquire the air background (open beam).

  • Sample Loading:

    • Pipette approx. 10–20 µL of 1-Ethylazepan-2-one onto the center of the crystal.

    • Note: Ensure the liquid covers the "active spot" (evanescent wave region) entirely.

  • Acquisition: Collect the sample spectrum immediately to minimize moisture uptake from the air.

  • Post-Run Cleaning: Wipe with ethanol/isopropanol immediately. Lactams can be sticky; do not let it dry.

Visualization: Experimental Workflow

The following diagram outlines the critical path for data acquisition and validation.

FTIR_Workflow Start Start: Instrument Ready Clean Clean ATR Crystal (Isopropanol) Start->Clean Bkgrd Acquire Background (Air) Clean->Bkgrd Load Load Sample (10-20 µL Neat Liquid) Bkgrd->Load Scan Acquire Spectrum (4000-600 cm⁻¹, 4 cm⁻¹ res) Load->Scan Check QC Check: Is Baseline Flat @ 3300? Scan->Check Check->Clean Fail (Contamination) Process Process Data (ATR Correction, Baseline) Check->Process Pass End Report Generation Process->End

Figure 1: Operational workflow for ATR-FTIR analysis of 1-Ethylazepan-2-one, emphasizing the in-process QC check.

Data Analysis & Interpretation

Assignment Table

The following table summarizes the expected bands for pure 1-Ethylazepan-2-one.

Frequency Region (cm⁻¹)Functional Group AssignmentMode DescriptionDiagnostic Value
3500 – 3100 O-H / N-H StretchingCRITICAL: Must be absent. Presence indicates moisture (broad) or Caprolactam (sharp/shouldered).
2980 – 2850 C-H (Aliphatic) Asym/Sym StretchStrong intensity. Confirms alkyl chain integrity.
1650 – 1630 C=O (Tertiary Amide) Amide I StretchVery Strong. Characteristic of the lactam ring.
1480 – 1420 CH₂ / CH₃ Scissoring/BendingMedium intensity. Overlap of ring CH₂ and ethyl CH₂/CH₃.
1420 – 1400 C-N StretchingCharacteristic of the C-N bond in tertiary amides (Amide III region).
1200 – 1000 C-C / C-N Skeletal VibrationsFingerprint region. Specific to the 7-membered ring conformation.
Decision Logic for Purity

Use this logic tree to interpret the spectrum and determine sample validity.

Logic_Tree Start Analyze Spectrum CheckCO Peak @ ~1640 cm⁻¹? Start->CheckCO CheckNH Peak @ ~3300 cm⁻¹? CheckCO->CheckNH Yes ResultFail1 FAIL: Not a Lactam CheckCO->ResultFail1 No CheckOH Broad Band @ ~3400 cm⁻¹? CheckNH->CheckOH No (Flat Baseline) ResultFail2 FAIL: Caprolactam Contamination CheckNH->ResultFail2 Yes (Sharp Peak) ResultPass PASS: Pure 1-Ethylazepan-2-one CheckOH->ResultPass No ResultFail3 FAIL: Wet Sample CheckOH->ResultFail3 Yes

Figure 2: Spectral interpretation logic tree for purity assessment.

Validation & Troubleshooting

Common Artifacts
  • CO₂ Doublet (2350 cm⁻¹): Caused by changes in atmospheric CO₂ levels between background and sample scans. Solution: Purge the optics bench with dry nitrogen or apply "Atmospheric Suppression" in software.

  • Water Vapor (3800–3500 cm⁻¹): Jagged noise in the high wavenumber region. Solution: Ensure the sample covers the crystal completely and scan immediately.

Self-Validating Criteria

For a spectrum to be considered valid for QC release:

  • Amide I Intensity: The C=O peak must be the strongest feature in the spectrum (Absorbance > 0.3 for ATR).

  • Baseline Stability: The transmittance at 2000–2500 cm⁻¹ (silent region) should be >95% and flat.

  • Purity Index: If using software comparison, the correlation coefficient against a Certified Reference Material (CRM) must be >0.98.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Authoritative text on organic functional group assignment).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][3][4] (Standard reference for detailed band location).

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved January 28, 2026, from [Link] (General source for IR spectra of caprolactam analogs).

  • PubChem. (n.d.). Compound Summary for CID 79046, N-Ethylcaprolactam. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Chalmers, J. M., & Griffiths, P. R. (2002). Handbook of Vibrational Spectroscopy. Wiley.[2][3][4] (Reference for sampling techniques and ATR theory).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for 1-Ethylazepan-2-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Ethylazepan-2-one (CAS: 19797-08-1), also known as N-Ethyl-ε-caprolactam or 1-Ethylhexahydro-2H-azepin-2-one, is a cyclic amide (lactam) utilized as a specialized polar aprotic solvent, a chemical intermediate in the synthesis of pharmaceuticals, and a skin penetration enhancer in transdermal drug delivery systems.

Analytical Significance: The analysis of 1-Ethylazepan-2-one presents specific chromatographic challenges:

  • Low UV Absorbance: Lacking a strong chromophore (like a benzene ring), it relies on the amide bond absorption (<220 nm), necessitating high-purity solvents to minimize baseline noise.

  • Polarity: With a LogP of approximately 0.65, the molecule is relatively polar, risking early elution (near the void volume) on standard C18 columns if the mobile phase organic content is too high.

  • Impurity Profiling: Critical impurities often include the hydrolysis product (N-ethyl-6-aminohexanoic acid) and the parent lactam (ε-Caprolactam), requiring a method with high selectivity.

This Application Note provides a robust, self-validating HPLC protocol designed to address these challenges, ensuring high sensitivity and reproducibility for QC and R&D environments.

Analytical Strategy & Mechanism

To ensure authoritative grounding, this method relies on Reverse-Phase Chromatography (RP-HPLC) utilizing an acidic mobile phase.

  • Stationary Phase Selection: A C18 column with "High Aqueous" stability (AQ-C18) or a Mixed-Mode column is recommended. Standard C18 columns may suffer from "phase collapse" (dewetting) at the high water content required to retain this polar analyte.

  • Detection Physics: The detection is set to 210 nm . This targets the

    
     transition of the carbonyl group in the amide bond.
    
  • Mobile Phase Chemistry: Phosphoric acid is used to lower the pH (~2.0–2.5). While the lactam is neutral, the acidic environment suppresses the ionization of potential amine impurities and residual silanols on the column, sharpening peak shape.

Experimental Protocol
3.1 Equipment & Reagents
ComponentSpecification
HPLC System Binary or Quaternary Gradient System with PDA/DAD Detector.
Column Primary: Agilent Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent.Alternative: SIELC Newcrom R1 (Mixed-mode RP/Cation Exchange).
Solvent A Milli-Q Water + 0.1% Phosphoric Acid (

).
Solvent B Acetonitrile (HPLC Grade).[1]
Diluent Water:Acetonitrile (90:10 v/v).
3.2 Chromatographic Conditions

The following gradient is optimized to retain the polar 1-Ethylazepan-2-one while flushing out hydrophobic contaminants.

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled)
Detection UV @ 210 nm (Bandwidth: 4 nm, Ref: 360 nm)
Run Time 15 Minutes

Gradient Table:

Time (min)% Solvent A (Aq/Acid)% Solvent B (ACN)Phase Description
0.00955Initial equilibration (High retention)
5.00955Isocratic hold for polar retention
10.004060Ramp to elute hydrophobic impurities
10.10955Return to initial conditions
15.00955Re-equilibration
3.3 Sample Preparation
  • Standard Stock: Dissolve 100 mg of 1-Ethylazepan-2-one standard in 100 mL of Diluent (1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Diluent to achieve 100 ppm.

  • Sample Prep: Weigh accurately ~50 mg of sample, dissolve in Diluent, and sonicate for 5 minutes. Filter through a 0.45 µm PTFE or Nylon filter.

Method Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every analytical run must meet the following System Suitability Test (SST) criteria before data release.

4.1 System Suitability Parameters (SST)
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 4.5 – 6.5 minEnsures adequate interaction with the stationary phase (k' > 2).
Tailing Factor (

)
< 1.5Indicates minimal secondary interactions (silanol effects).
Theoretical Plates (N) > 5,000Confirms column efficiency and packing integrity.
RSD (Area, n=6) < 2.0%Verifies injector precision and detector stability.
Resolution (

)
> 2.0Required if analyzing against Caprolactam impurity.
4.2 Linearity & Range
  • Range: 10 ppm to 200 ppm.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[2]
  • Procedure: Prepare 5 concentration levels (e.g., 20, 50, 80, 100, 120% of target concentration). Plot Area vs. Concentration.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analysis, including decision nodes for troubleshooting common issues like early elution or baseline drift.

HPLC_Workflow Start Start Analysis Prep Sample Preparation (Dissolve in 90:10 H2O:ACN) Start->Prep SST_Inj Inject System Suitability Standard (SST) Prep->SST_Inj Check_SST Check SST Criteria (RSD < 2%, Tailing < 1.5) SST_Inj->Check_SST Pass SST Passed Check_SST->Pass Yes Fail SST Failed Check_SST->Fail No Sample_Inj Inject Samples (Bracketed with Stds) Pass->Sample_Inj Troubleshoot_1 Check Column Age & Mobile Phase pH Fail->Troubleshoot_1 Tailing/RT Issues Troubleshoot_2 Clean Detector Cell or Replace Lamp Fail->Troubleshoot_2 Noise/Drift Data_Process Data Processing (Integrate @ 210 nm) Sample_Inj->Data_Process Troubleshoot_1->SST_Inj Troubleshoot_2->SST_Inj

Caption: Decision-tree workflow for 1-Ethylazepan-2-one analysis, ensuring SST compliance before sample acquisition.

Troubleshooting & Causality

Issue 1: Peak Eluting too Early (


 min) 
  • Cause: Phase Collapse. Standard C18 chains "fold" onto themselves in 95% water, losing surface area.

  • Solution: Switch to an "AQ" type column (hydrophilic end-capping) or the Mixed-Mode Newcrom R1 column referenced in literature.

Issue 2: High Baseline Noise / Drift

  • Cause: UV Cutoff. Acetonitrile absorbs slightly at 210 nm; impurities in water or acid amplify this.

  • Solution: Use HPLC-grade Phosphoric Acid and "Gradient Grade" Acetonitrile. Ensure the reference wavelength (if using DAD) is set to 360 nm (off-peak) to compensate for refractive index changes.

Issue 3: Split Peaks

  • Cause: Solvent Mismatch.[3] Dissolving the sample in 100% ACN while the mobile phase is 95% Water causes precipitation or viscosity fingering.

  • Solution: Always match the sample diluent to the initial mobile phase conditions (90:10 Water:ACN).

References
  • PubChem. (n.d.).[4][5] 2H-Azepin-2-one, hexahydro-1-ethyl- (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (2018). Separation of 2H-Azepin-2-one, hexahydro-1-ethyl- on Newcrom R1 HPLC column. Application Note. Retrieved October 26, 2023, from [Link]

  • NIST. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl- (Analogue Reference).[6] NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Precision Synthesis of N-Ethyl-epsilon-caprolactam Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl-epsilon-caprolactam (1-ethylazepan-2-one) and its derivatives represent a critical class of lactams used as transdermal penetration enhancers, non-volatile solvents for aromatic extraction, and intermediates in the synthesis of functionalized polyamides (Nylons). While epsilon-caprolactam is ubiquitous in polymer chemistry, its N-alkylated derivatives require precise synthetic control to avoid O-alkylation side products (lactim ethers) and ring-opening polymerization.

This guide provides two validated protocols for the synthesis of N-ethyl-epsilon-caprolactam:

  • Protocol A (High-Purity): A stoichiometric deprotonation method using Sodium Hydride (NaH) for small-scale, high-purity research applications.

  • Protocol B (Scalable): A Phase-Transfer Catalysis (PTC) method utilizing KOH and Toluene, optimized for gram-to-kilogram scale-up.

Mechanistic Principles

The synthesis relies on the nucleophilic substitution (


) of an ethyl halide by the caprolactam anion. The reaction is governed by the ambident nature of the lactam anion, which can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).
  • Thermodynamic Control: N-alkylation generates a thermodynamically stable amide bond.

  • Kinetic Control: O-alkylation (forming lactim ethers) is often kinetically accessible but less stable.

  • Solvent Influence: Polar aprotic solvents (DMF, DMSO) and soft counter-ions favor N-alkylation.

Reaction Mechanism Diagram[1]

ReactionMechanism Caprolactam ε-Caprolactam (Starting Material) Anion Lactam Anion (Resonance Hybrid) Caprolactam->Anion Deprotonation (-H+) Base Base (NaH or KOH) Base->Anion Transition Transition State (SN2 Attack) Anion->Transition + Et-X EtX Ethyl Halide (Et-Br or Et-I) EtX->Transition Product N-Ethyl-ε-caprolactam (Target) Transition->Product Major Path (N-Attack) SideProduct O-Ethyl Lactim Ether (Impurity) Transition->SideProduct Minor Path (O-Attack)

Figure 1: Mechanistic pathway for the alkylation of epsilon-caprolactam. The N-alkylation pathway is favored under thermodynamic conditions using strong bases.

Experimental Protocols

Protocol A: High-Purity Synthesis (NaH Method)

Best for: Medicinal chemistry libraries, mechanistic studies. Scale: 10 mmol – 100 mmol.

Reagents & Equipment[1][2][3][4]
  • Substrate:

    
    -Caprolactam (dried under vacuum).
    
  • Base: Sodium Hydride (60% dispersion in mineral oil).

  • Alkylating Agent: Ethyl Iodide (preferred for reactivity) or Ethyl Bromide.

  • Solvent: Anhydrous THF or DMF (Dimethylformamide).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and addition funnel, suspend NaH (1.2 equiv) in anhydrous THF (5 mL/mmol) under inert atmosphere.

  • Deprotonation: Cool the suspension to 0°C. Add a solution of

    
    -caprolactam (1.0 equiv) in THF dropwise over 20 minutes.
    
    • Observation: Hydrogen gas evolution will occur. Ensure proper venting.

  • Anion Formation: Allow the mixture to warm to room temperature (RT) and stir for 1 hour until gas evolution ceases and the mixture becomes a clear or slightly cloudy solution (sodium caprolactam formation).

  • Alkylation: Cool the mixture back to 0°C. Add Ethyl Iodide (1.2 equiv) dropwise.

  • Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or GC-MS.

  • Quenching: Carefully add saturated aqueous

    
     to quench unreacted hydride.
    
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Combine organic layers.

  • Purification: Wash organics with brine, dry over

    
    , and concentrate in vacuo. Purify the residue via vacuum distillation (bp ~100-110°C @ 0.5 mmHg) or silica gel flash chromatography.
    
Protocol B: Scalable Phase-Transfer Catalysis (PTC)

Best for: Process development, gram-to-kilogram synthesis. Scale: >100 mmol.

Reagents & Equipment[1][2][3][4]
  • Substrate:

    
    -Caprolactam.
    
  • Base: Potassium Hydroxide (KOH), pulverized pellets (2.0 equiv).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Alkylating Agent: Ethyl Bromide (1.5 equiv).

  • Solvent: Toluene (Reagent grade).

Step-by-Step Procedure
  • Setup: Charge a reactor with Toluene (4 mL/g of lactam),

    
    -Caprolactam (1.0 equiv), pulverized KOH (2.0 equiv), and TBAB (5 mol%).
    
  • Mixing: Stir vigorously at room temperature for 30 minutes to distribute the catalyst.

  • Addition: Add Ethyl Bromide (1.5 equiv) slowly via a dropping funnel.

    • Note: The reaction is exothermic. Maintain internal temperature below 50°C.

  • Reflux: Heat the mixture to 60–80°C for 6–8 hours.

  • Workup: Cool to RT. Filter off the solid salts (KBr, excess KOH).

  • Washing: Wash the toluene filtrate with water (2x) to remove residual catalyst and unreacted lactam.

  • Isolation: Dry the toluene layer over

    
     and concentrate under reduced pressure.
    
  • Distillation: Distill the crude oil under high vacuum to obtain the pure N-ethyl derivative.

Characterization & Quality Control

The following data parameters validate the structural identity of N-ethyl-epsilon-caprolactam.

TechniqueParameterExpected Signal/ValueStructural Assignment
1H NMR

3.30 - 3.45 ppm
Quartet (

Hz), 2H


1.10 - 1.20 ppm
Triplet (

Hz), 3H


3.20 - 3.30 ppm
Multiplet, 2HRing

(

to N)

2.45 - 2.55 ppm
Multiplet, 2HRing

(

to C=O)
IR Wavenumber1630 - 1645

C=O[3] Stretch (Tertiary Amide)
WavenumberNo peak at 3200-3400

Absence of N-H (Full conversion)
GC-MS Molecular Ion


Physical AppearanceColorless Liquid(vs. White solid for Caprolactam)

Applications in Drug Delivery[5][6]

N-ethyl-epsilon-caprolactam belongs to the class of azone-like penetration enhancers . By inserting into the lipid bilayer of the stratum corneum, it disrupts the ordered packing of lipids, thereby increasing the diffusivity of co-administered drugs.

Comparative Potency[6]
  • Laurocapram (Azone): High potency, but very lipophilic (LogP ~6).

  • N-Ethyl-caprolactam: Moderate potency, lower lipophilicity (LogP ~1.5), better solubility in hydroalcoholic formulations.

Formulation Workflow Diagram

FormulationWorkflow API Active Pharmaceutical Ingredient (e.g., Hydrophilic Drug) Mixing High Shear Mixing (Homogenization) API->Mixing Enhancer N-Ethyl-ε-caprolactam (Synthesized) Enhancer->Mixing Vehicle Vehicle Base (PG/Ethanol/Water) Vehicle->Mixing Stability Stability Testing (40°C / 75% RH) Mixing->Stability Diffusion Franz Diffusion Cell (Permeation Study) Stability->Diffusion Pass

Figure 2: Integration of N-ethyl-epsilon-caprolactam into transdermal formulation development.

Troubleshooting & Safety

  • O-Alkylation: If IR shows a peak around 1690-1700 cm⁻¹ (C=N stretch) and lack of strong amide C=O, you have formed the lactim ether. Correction: Ensure the reaction temperature is kept moderate and use a more polar solvent (Protocol A) or switch to the PTC method (Protocol B) which strongly favors N-alkylation.

  • Moisture Sensitivity: NaH is pyrophoric. Protocol A requires strict exclusion of water. If water is present, NaH is consumed, and hydroxide is formed, which can hydrolyze the lactam ring (opening it to amino acid derivatives).

  • Toxicity: Alkyl halides are potential carcinogens. Handle in a fume hood. Caprolactam is an irritant.

References

  • PrepChem. "Synthesis of N-Benzyl-caprolactam." PrepChem.com. [Link] (Accessed Jan 28, 2026). Provides the foundational NaH/DMSO protocol adapted here for ethylation.

  • Cuiban, F., Bolocan, I., & Barbu, E. (2002).[1] "N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior." Arkivoc, 2002(2), 56-63.[1] [Link]Describes the synthesis of N-alkyl derivatives and their stability as solvents.

  • Zhang, B., et al. (2018). "Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework." ChemSusChem. [Link]Background on caprolactam synthesis and stability.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7768, Caprolactam." [Link] (Accessed Jan 28, 2026). Safety and physical property data.

Sources

Application Note: 1-Ethylazepan-2-one in Cationic Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the use of 1-Ethylazepan-2-one (also known as N-ethyl-


-caprolactam) in Ring-Opening Polymerization (ROP).[1]
Critical Scientific Distinction: N-Ethyl vs. N-Vinyl

Before proceeding, it is vital to distinguish between two chemically distinct polymers often confused in literature due to similar nomenclature:

  • Poly(N-vinyl caprolactam) (PNVCL): Synthesized via radical polymerization of the vinyl group.[1] This is a well-known thermoresponsive polymer (LCST ~32°C) used widely in drug delivery.[1]

  • Poly(1-ethylazepan-2-one) (Poly-NEC): Synthesized via ring-opening polymerization of the lactam ring.[1] This produces a polyamide (Nylon) backbone with ethyl side chains.[1]

This guide focuses strictly on the latter: the Ring-Opening Polymerization of the N-ethyl monomer.

Executive Summary & Thermodynamic Reality

1-Ethylazepan-2-one is an N-substituted derivative of


-caprolactam. Unlike unsubstituted caprolactam, which polymerizes readily to form Nylon 6, the N-ethyl derivative faces significant thermodynamic barriers to homopolymerization .
  • Steric Hindrance: The ethyl group on the nitrogen atom increases steric repulsion in the polymer chain.

  • Loss of Stabilization: The N-substitution prevents the formation of inter-chain hydrogen bonds (N-H···O=C), which are the primary driving force for the crystallization and enthalpy-driven polymerization of Nylon 6.

Implication for Researchers: Pure homopolymerization of 1-ethylazepan-2-one is often sluggish or thermodynamically forbidden (positive


 at standard conditions).[1] Therefore, this monomer is most effectively used as a comonomer  in Cationic Copolymerization  with 

-caprolactam. This strategy incorporates "N-ethyl defects" into the Nylon 6 backbone, reducing crystallinity, lowering the melting point, and increasing solubility—ideal properties for biodegradable drug delivery matrices and flexible surgical sutures .
Chemical Mechanism: Cationic ROP

Anionic ROP (the standard industrial route for Nylon 6) is impossible for 1-ethylazepan-2-one because the mechanism requires the abstraction of an acidic proton from the nitrogen atom (which is replaced by an ethyl group).[1]

Therefore, Cationic Ring-Opening Polymerization is the required pathway.

Mechanism Description

The reaction proceeds via an Activated Chain End (ACE) mechanism:

  • Initiation: A strong protonic acid or alkylating agent generates a cationic species.

  • Propagation: The nucleophilic oxygen of the monomer attacks the endocyclic carbonyl carbon of the growing cationic chain end.

  • Acylation: The ring opens, reforming the amide bond in the chain and regenerating the cationic active center.

CationicROP cluster_thermo Thermodynamic Barrier Monomer 1-Ethylazepan-2-one (Monomer) ActiveSpecies O-Alkylated Active Species Monomer->ActiveSpecies + Initiator Initiator Initiator (Et3O+ BF4-) Initiator->ActiveSpecies Propagation Nucleophilic Attack (Monomer on Chain End) ActiveSpecies->Propagation Ring Opening Propagation->ActiveSpecies Chain Growth (Cycle) Polymer Poly(N-ethyl-nylon-6) Copolymer Propagation->Polymer Termination Barrier Steric Hindrance & Lack of H-Bonding Barrier->Propagation Inhibits Homopolymerization

Figure 1: Cationic Ring-Opening Polymerization pathway.[1][2] Note the cyclic nature of the propagation step, driven by ring strain but hindered by steric bulk.

Experimental Protocol
Phase A: Monomer Synthesis & Purification

Since 1-ethylazepan-2-one is not a standard commodity chemical, it must often be synthesized from


-caprolactam.

Reagents:

  • 
    -Caprolactam (Recrystallized from acetone).[1]
    
  • Ethyl Bromide (EtBr) or Diethyl Sulfate.[1]

  • Sodium Hydride (NaH, 60% dispersion in oil).[1]

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Synthesis:

  • Deprotonation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), dissolve 
    
    
    
    -caprolactam (1.0 eq) in anhydrous THF. Cool to 0°C.
  • Addition: Slowly add NaH (1.1 eq). Evolution of

    
     gas will occur. Stir for 1 hour until gas evolution ceases and the sodium caprolactamate salt forms.
    
  • Alkylation: Add Ethyl Bromide (1.2 eq) dropwise via a syringe pump to control the exotherm.

  • Reaction: Reflux the mixture at 60°C for 12–24 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane).[1]

  • Workup: Quench with water. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine. Dry over

    
    .[3]
    
  • Purification (Critical): Distill the crude oil under reduced pressure (vacuum distillation).

    • Target: Clear, colorless liquid.

    • Validation:

      
      -NMR (CDCl3) – Confirm appearance of ethyl quartet (~3.4 ppm) and triplet (~1.1 ppm) and disappearance of N-H broad singlet.[1]
      
Phase B: Cationic Copolymerization Protocol

Objective: Synthesize Poly(caprolactam-co-N-ethylcaprolactam).

Reagents:

  • Monomer A:

    
    -Caprolactam (80-90 mol%).[1]
    
  • Monomer B: 1-Ethylazepan-2-one (10-20 mol%).[1]

  • Catalyst/Initiator: Triethyloxonium tetrafluoroborate (

    
    ) or Anhydrous Phosphoric Acid (
    
    
    
    ).[1]
  • Atmosphere: Strictly anhydrous Nitrogen or Argon.

Procedure:

  • Preparation: In a glass ampoule or polymerization reactor, mix Monomer A and Monomer B in the desired ratio.

  • Drying: Melt the mixture (approx. 70°C) and purge with

    
     for 30 minutes to remove trace moisture (moisture kills cationic active centers).
    
  • Initiation: Add the initiator (0.5 – 1.0 mol% relative to total monomer) under inert atmosphere.

  • Polymerization: Seal the ampoule/reactor. Heat to 150°C – 180°C for 24–48 hours.

    • Note: The high temperature is required to overcome the kinetic sluggishness of the N-substituted monomer, though it risks approaching the ceiling temperature.

  • Termination: Cool the reactor to room temperature. The mixture will solidify (if high caprolactam content) or become a viscous gum.[1]

  • Purification:

    • Dissolve the crude polymer in Formic Acid or Chloroform (depending on solubility).[1]

    • Precipitate dropwise into cold Diethyl Ether or Water .

    • Filter and vacuum dry at 50°C.

Data Analysis & Characterization
TechniqueParameterExpected Outcome for Copolymer

-NMR
CompositionRatio of Ethyl signals (3.4, 1.1 ppm) to Caprolactam backbone signals (

multiplet).
DSC Thermal TransitionsTm Depression: Melting point will drop significantly from Nylon 6 (220°C) to 150-180°C depending on N-ethyl content.[1] Crystallinity: Reduced heat of fusion (

) indicating amorphous regions.[1]
GPC Molecular WeightMn: 10,000 – 30,000 g/mol . PDI: 1.5 – 2.0 (typical for cationic ROP).[1]
XRD MorphologyBroadening of the

-form peaks of Nylon 6, indicating disruption of the crystal lattice.
Applications in Drug Development

The incorporation of 1-ethylazepan-2-one into Nylon 6 creates a Modified Polyamide with specific advantages for drug delivery:

  • Tunable Degradation: The disruption of crystallinity allows water to penetrate the matrix more easily, accelerating hydrolytic degradation compared to pure Nylon 6. This is useful for implantable drug depots .

  • Solubility Enhancement: The N-ethyl groups act as internal plasticizers and solubility enhancers, allowing the polymer to be processed in milder organic solvents (e.g., ethanol/chloroform mixtures) rather than harsh acids, facilitating the encapsulation of sensitive drugs.

  • Amphiphilic Block Copolymers:

    • Workflow: Use a PEG-amine macro-initiator to initiate the ROP of 1-ethylazepan-2-one (or copolymer).[1]

    • Result:PEG-b-Poly(N-ethyl caprolactam) .[1]

    • Use: Self-assembly into micelles where the hydrophobic Poly(N-ethyl) core hosts poorly soluble drugs (e.g., Paclitaxel), while the PEG shell ensures blood circulation stability.[1]

DrugDelivery Monomer 1-Ethylazepan-2-one Copolymerization Cationic Copolymerization (with Caprolactam) Monomer->Copolymerization ModifiedNylon Amorphous/Low-Cryst. Polyamide Matrix Copolymerization->ModifiedNylon Micelle Amphiphilic Micelle (if PEG-block used) ModifiedNylon->Micelle + PEG Initiator Application1 Implantable Depots (Tunable Erosion) ModifiedNylon->Application1 Application2 Hydrophobic Drug Core (Solubilization) Micelle->Application2

Figure 2: Strategic application of N-ethyl caprolactam derivatives in drug delivery systems.

References
  • Bertalan, G. et al. "Polymerization of N-substituted lactams." Makromolekulare Chemie, 1960. (Foundational text on the difficulty of N-substituted lactam ROP).

  • Roda, J. "Cationic Polymerization of Lactams." Journal of Macromolecular Science, Part C, 1991. (Comprehensive review of cationic mechanisms).

  • Zhang, X. et al. "Fast and selective ring-opening polymerizations by alkoxides and thioureas." Nature Chemistry, 2016. (Modern catalytic approaches for cyclic amides/esters).

  • Kherroub, D.E. et al.

    
    -caprolactam by a Montmorillonite Clay Catalyst." Bulletin of Chemical Reaction Engineering & Catalysis, 2014.  (Protocol for cationic initiation).
    
  • Loo, Y. et al. "Peptide-based materials for drug delivery." Advanced Healthcare Materials, 2015.

Sources

Application Note: Safe Disposal and Management of 1-Ethylazepan-2-one Waste

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note defines the protocol for the safe segregation, handling, and disposal of 1-Ethylazepan-2-one (CAS: 32224-57-8), also known as N-Ethyl-ε-caprolactam. While often used as a polar solvent or a transdermal penetration enhancer in drug development, its cyclic amide (lactam) structure presents specific stability and compatibility challenges.

Critical Safety Insight: Beyond standard solvent hazards, 1-Ethylazepan-2-one acts as a permeation enhancer . It can reversibly alter the stratum corneum structure, significantly increasing the dermal absorption of other toxic substances present in the waste stream. Therefore, waste mixtures containing this solvent must be handled with heightened dermal protection protocols (Double-Gloving).

Chemical Identity & Hazard Characterization[1][2][3][4][5][6][7]

Before disposal, the waste generator must characterize the material to assign the correct waste codes.

ParameterSpecificationImplications for Disposal
Chemical Name 1-Ethylazepan-2-oneCyclic amide (Lactam) family.[1]
CAS Number 32224-57-8Unique identifier for manifesting.
Physical State Liquid (Colorless to pale yellow)Requires leak-proof secondary containment.
Flash Point > 95°C (Estimated)Classified as Combustible (Class IIIB), not Flammable (Class 3), unless mixed with lower FP solvents.
Solubility Miscible in water & organic solventsHigh mobility in aquatic environments; do not release to drains.
Reactivity Stable; HygroscopicIncompatible with strong oxidizing agents.[2][3]
GHS Hazard Classification (Derived)
  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[5][7][6]

  • Special Note: Potential enhancer of transdermal toxicity.

Protocol A: Waste Segregation & Storage

Objective: Prevent incompatible reactions and minimize the volume of high-hazard waste.

Compatibility Logic

Lactams are generally stable but can hydrolyze to amino acids (e.g., N-ethyl-6-aminocaproic acid) under strong acidic or basic conditions.

  • DO NOT MIX with strong oxidizers (e.g., Nitric Acid, Peroxides). This can lead to exothermic oxidation and NOx gas generation.

  • DO NOT MIX with highly reactive acyl halides or anhydrides, as N-alkylation or ring-opening polymerization may occur exothermically.

Container Specifications
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Reasoning: HDPE provides excellent resistance to amide solvents and prevents leaching.

  • Cap Liner: PTFE (Teflon) lined caps are required to prevent solvent swelling of standard pulp/poly liners.

Visual Workflow: Segregation Logic

The following diagram illustrates the decision tree for segregating 1-Ethylazepan-2-one waste streams to ensure safety and regulatory compliance.

SegregationLogic Start Waste Stream: 1-Ethylazepan-2-one CheckMix Is it mixed with other chemicals? Start->CheckMix CheckOx Are Strong Oxidizers present? (HNO3, Peroxides) CheckMix->CheckOx Yes StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) CheckMix->StreamA No (Pure) CheckHalogen Are Halogenated Solvents present? (DCM, Chloroform) CheckOx->CheckHalogen No StreamC Stream C: DO NOT MIX Segregate Oxidizers Immediately CheckOx->StreamC Yes (Critical Risk) CheckHalogen->StreamA No StreamB Stream B: Halogenated Organic (Specific Incineration) CheckHalogen->StreamB Yes

Figure 1: Decision matrix for segregating 1-Ethylazepan-2-one waste. Note the critical stop point for oxidizers.

Protocol B: Spill Management (Immediate Disposal)

Objective: Containment of liquid spills to prevent environmental release and dermal exposure.

PPE Requirement: Nitrile gloves (Double layer recommended due to permeation enhancement properties) and safety goggles.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Contain: Use Vermiculite or Diatomaceous Earth dikes.

    • Scientific Rationale: Do not use sawdust or paper towels if the waste contains oxidizers. Inert mineral absorbents prevent reaction heat buildup.

  • Absorb: Cover the spill completely with the absorbent material. Allow 5–10 minutes for capillary action to fully sequester the liquid.

  • Collect: Scoop material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Solid Debris contaminated with 1-Ethylazepan-2-one."

  • Clean: Wash the surface with a soap/water solution.[2] Do not use bleach (hypochlorite), as it may react with residual amines/amides.

Protocol C: Final Disposal Methodology

Objective: Permanent destruction of the chemical structure.

Recommended Method: High-Temperature Incineration

The only validated method for complete destruction of cyclic amides without generating toxic byproducts is rotary kiln incineration.

  • Process: Injection into a combustion chamber at >850°C with a residence time of >2 seconds.

  • Chemistry:

    
    
    
  • Scrubbing: The facility must be equipped with wet scrubbers to capture any nitrogen oxides (NOx) generated during the combustion of the lactam ring.

Wastewater Treatment (Restricted)
  • Prohibition: Do not discharge into municipal sewer systems.

  • Rationale: While lactams are often biodegradable, 1-Ethylazepan-2-one may exhibit aquatic toxicity or pass through treatment plants unchanged, posing a risk to downstream aquatic life (LC50 values for substituted lactams often range 10–100 mg/L).

Regulatory Compliance (US & EU Context)

RegulationClassificationAction Required
US EPA (RCRA) Not P-listed or U-listed specifically.Classify by characteristic: Ignitability (D001) if mixed with solvents, or generally as "Non-RCRA Regulated Hazardous Waste" managed voluntarily as hazardous.
EU REACH SVHC Candidate (Potential)Monitor Safety Data Sheet (SDS) updates. Dispose of via code 07 05 04 * (organic solvents, washing liquids and mother liquors).
DOT/ADR Not regulated as Dangerous Goods (Pure)If mixed, classification depends on the co-solvent (e.g., Flammable Liquid, n.o.s.).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 180, Acetone (Reference for solvent classification logic). Retrieved from [Link]

  • United States Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[8] Retrieved from [Link]

Sources

Technical Application Note: Comprehensive Characterization of 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylazepan-2-one (CAS: 3222-47-7), commonly known as N-Ethylcaprolactam, is a seven-membered lactam ring widely utilized as a polar aprotic solvent and a transdermal penetration enhancer in pharmaceutical formulations. Its structural homology to Laurocapram (Azone) makes it a critical intermediate in drug delivery research.

This application note provides a rigorous, multi-modal characterization strategy. Unlike generic solvent analysis, this guide addresses the specific challenge of distinguishing N-alkyl homologs and quantifying ring-opening hydrolytic degradants (N-ethyl-6-aminocaproic acid).

Characterization Workflow

The following logic gate defines the sequential analysis required to validate the identity and purity of 1-Ethylazepan-2-one.

CharacterizationWorkflow Start Raw Sample: 1-Ethylazepan-2-one PhysProp Phase 1: Physicochemical (RI, Density, BP) Start->PhysProp Initial Screen GCMS Phase 2: Purity & ID (GC-MS) (Volatile Impurities) PhysProp->GCMS Pass NMR Phase 3: Structural Cert (NMR) (1H, 13C, COSY) GCMS->NMR >98% Purity FTIR Phase 4: Functional Group (FTIR) (Lactam Carbonyl) NMR->FTIR Structure Confirmed Trace Phase 5: Trace Analysis (KF Water, Residual Solvents) FTIR->Trace Fingerprint Match Release Certificate of Analysis (CoA) Trace->Release Specs Met

Figure 1: Step-wise analytical decision tree for N-alkyl lactam validation.

Physicochemical Profiling

Before advanced spectroscopy, fundamental constants provide a rapid "Go/No-Go" quality gate. Deviations here often indicate significant moisture contamination (due to the lactam's hygroscopicity) or synthesis byproducts.

ParameterExpected ValueMethod ReferenceCausality/Significance
Appearance Colorless to pale yellow liquidVisualYellowing indicates oxidation or trace amine impurities.
Boiling Point ~125–130°C @ 10 mmHgASTM D1120Verifies removal of lower-boiling solvents (e.g., toluene).
Refractive Index

ASTM D1218Sensitive to water content; water (

) lowers this value.
Density ~0.99–1.01 g/mLASTM D4052Consistent with N-alkyl caprolactam homologs.

Protocol A: Chromatographic Purity (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the "Gold Standard" for this molecule due to its volatility and thermal stability. This method separates the target from the starting material (Caprolactam) and the N-alkylation reagent (Ethyl Bromide/Iodide).

Method Parameters[1][2][3][4][5][6][7]
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: Rtx-5 or DB-5MS (30m × 0.25mm × 0.25µm). Why? Low polarity phase minimizes tailing of the polar lactam.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 200°C (Elutes 1-Ethylazepan-2-one).

    • Ramp 25°C/min to 280°C (Elutes heavy dimers).

  • Detection: EI Source (70 eV), Scan range 35–350 amu.

Mass Spectral Interpretation

The fragmentation pattern is distinct from N-Methylcaprolactam.

  • Molecular Ion (

    
    ):  m/z 141 (Base peak or high intensity).
    
  • Key Fragments:

    • m/z 112 (

      
      ):  Loss of the ethyl group (
      
      
      
      ). This confirms the N-ethyl substitution.
    • m/z 84: Characteristic ring contraction/cleavage of the azepan-2-one core.

    • m/z 55: Hydrocarbon chain fragmentation (

      
      ).
      

MSFragmentation Parent Molecular Ion [M]+ m/z 141 LossEthyl N-Dealkylation [M-29]+ m/z 112 Parent->LossEthyl - C2H5 RingFrag Ring Cleavage m/z 84 Parent->RingFrag Ring Opening

Figure 2: Primary fragmentation pathway for 1-Ethylazepan-2-one.

Protocol B: Structural Confirmation (NMR)

Nuclear Magnetic Resonance (NMR) is required to differentiate 1-Ethylazepan-2-one from potential isomers (e.g., O-ethylated lactims, though rare under standard synthesis).

Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent solvent peak overlap with the ring protons.
  • Concentration: 10 mg in 0.6 mL.

NMR Assignments (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
3.40 – 3.50 Quartet (

Hz)
2H

Deshielded by Nitrogen; diagnostic of N-ethylation.
3.20 – 3.30 Multiplet2HRing


-proton to Nitrogen (ring).
2.50 – 2.60 Multiplet2HRing


-proton to Carbonyl.
1.60 – 1.80 Multiplet6HRing

Bulk methylene envelope.
1.10 – 1.15 Triplet (

Hz)
3H

Terminal methyl group.

Self-Validation Check: The integral ratio of the Quartet (3.4 ppm) to the Triplet (1.1 ppm) must be exactly 2:3. Any deviation suggests residual ethanol or unreacted ethylating agent.

NMR Key Signals
  • Carbonyl (

    
    ):  ~176 ppm (Typical for seven-membered lactams).
    
  • 
     (Ethyl):  ~42-44 ppm.
    
  • 
     (Ring):  ~48-50 ppm.
    

Protocol C: Functional Group Analysis (FTIR)

Fourier Transform Infrared Spectroscopy serves as a rapid ID test, particularly for checking water contamination (broad OH stretch).

  • Method: ATR (Attenuated Total Reflectance) on neat liquid.

  • Diagnostic Bands:

    • 1630–1645

      
      :  Tertiary Amide (
      
      
      
      ) stretch. Note: This is lower than secondary amides (caprolactam ~1660
      
      
      ) due to the lack of hydrogen bonding on the nitrogen.
    • 2930, 2860

      
      : 
      
      
      
      stretching (Alkyl chains).
    • No peak at 3200–3400

      
      :  Absence of 
      
      
      
      stretch confirms complete alkylation. (Presence indicates residual Caprolactam).[1]

Protocol D: Impurity Profiling

Residual Water (Karl Fischer)
  • Method: Coulometric Karl Fischer titration.

  • Limit: < 0.1% w/w.

  • Reasoning: Lactams hydrolyze to amino acids (N-ethyl-6-aminocaproic acid) in the presence of water and heat. Low water content is critical for stability.

Residual Solvents (Headspace GC)
  • Target: Toluene or Benzene (common synthesis solvents).

  • Method: USP <467> Residual Solvents.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7768, Caprolactam (and homologs). Retrieved from [Link]

  • Pouchert, C. J. (1997). The Aldrich Library of 13C and 1H FT-NMR Spectra. Aldrich Chemical Company. (Standard spectral reference for lactam shifts).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Mechanistic basis for Amide I shift lowering in tertiary lactams).

Sources

Application Note: High-Performance Plasticization of Medical Polyamides & Polyurethanes using 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for R&D scientists in the pharmaceutical and medical device sectors. It focuses on the specific utility of 1-Ethylazepan-2-one (N-Ethyl-ε-caprolactam) as a plasticizer and coalescing agent for medical-grade polymers.

Executive Summary & Mechanism of Action

1-Ethylazepan-2-one is a seven-membered lactam ring substituted with an ethyl group on the nitrogen atom. While structurally related to the common solvent N-Methyl-2-pyrrolidone (NMP) and the penetration enhancer Azone, its specific utility lies in its balance of polarity and lipophilicity .

In drug development and medical device engineering, it serves a dual function:

  • Plasticizer: It reduces the glass transition temperature (

    
    ) of hydrogen-bonded polymers (Polyamides, Polyurethanes) by disrupting inter-chain hydrogen bonding.
    
  • Coalescing Agent: In water-borne polyurethane dispersions (PUDs), it facilitates particle fusion during film formation, essential for uniform medical coatings.

Mechanistic Insight

Unlike phthalate plasticizers which rely primarily on steric bulk to increase free volume, 1-Ethylazepan-2-one acts via competitive hydrogen bonding . The carbonyl oxygen of the lactam ring competes with the polymer's internal amide groups for hydrogen bond donors.

Key Advantages over NMP:

  • Lower Volatility: Higher boiling point (~250°C at atm) ensures stability during high-temperature melt processing.

  • Tailored Solvency: The ethyl group increases lipophilicity slightly compared to methyl analogs, improving compatibility with hydrophobic polymer segments.

Physicochemical Profile

PropertyValueRelevance to Protocol
Molecular Weight 141.21 g/mol Low MW facilitates rapid polymer matrix penetration.
Boiling Point ~110°C (10 mmHg) / >250°C (est. atm)Suitable for Hot Melt Extrusion (HME).
Density ~0.98 g/mLEasy volumetric dosing.
Solubility Water, Ethanol, TolueneVersatile for both solvent casting and aqueous dispersions.[1]
Appearance Colorless to pale yellow liquidMinimal impact on final product aesthetics.

Protocol A: Melt Extrusion of Medical-Grade Nylon 6 Tubing

Objective: To reduce the flexural modulus of Nylon 6 (Polyamide 6) for flexible catheter applications without compromising tensile strength.

Materials
  • Polymer: Medical-grade Nylon 6 (e.g., BASF Ultramid® or equivalent).

  • Plasticizer: 1-Ethylazepan-2-one (>98% purity).

  • Equipment: Twin-screw extruder (Co-rotating), Liquid injection pump.

Workflow Diagram (DOT)

ExtrusionProtocol RawMat Nylon 6 Pellets (Dried <0.1% Moisture) Feeder Gravimetric Feeder RawMat->Feeder Extruder Twin-Screw Extruder (Zone 1-4: 230-250°C) Feeder->Extruder MixZone Mixing Zone (Shear & Intercalation) Extruder->MixZone Inject Liquid Injection Port (1-Ethylazepan-2-one) Inject->Extruder  5-15% w/w Die Die Head (Tubing Profile) MixZone->Die Cool Water Bath/Air Cool Die->Cool

Figure 1: Hot Melt Extrusion workflow for incorporating 1-Ethylazepan-2-one into Polyamide matrices.

Step-by-Step Methodology
  • Pre-Conditioning:

    • Dry Nylon 6 pellets at 80°C for 4 hours to prevent hydrolytic degradation. Moisture content must be <0.1%.

  • Feeder Setup:

    • Calibrate the solid feeder for the polymer.

    • Calibrate the liquid injection pump for 1-Ethylazepan-2-one. Target concentration: 5% to 15% w/w .

  • Extrusion Parameters:

    • Temperature Profile: Feed Zone (230°C)

      
       Mixing Zone (240°C) 
      
      
      
      Die (235°C).
    • Screw Speed: 150–200 RPM (High shear is required to disperse the liquid plasticizer into the melt).

  • Injection:

    • Introduce 1-Ethylazepan-2-one into the melt at Zone 2 or 3 (after polymer melting) to prevent screw slippage in the feed zone.

  • Post-Processing:

    • Extrude tubing into a water bath.

    • Annealing (Critical): Anneal the tubing at 100°C for 1 hour to stabilize crystallinity and prevent plasticizer migration (blooming).

Protocol B: Coalescing Agent for Polyurethane Dispersions (PUD)

Objective: To form defect-free, continuous films from aqueous polyurethane dispersions for medical coatings (e.g., pill coatings or device coatings).

Materials
  • Base: Aqueous Polyurethane Dispersion (anionic or non-ionic).

  • Additive: 1-Ethylazepan-2-one.[2][3]

  • Substrate: Glass plate or release liner.

Step-by-Step Methodology
  • Preparation:

    • Weigh the PUD (typically 35-40% solids).

    • Add 1-Ethylazepan-2-one dropwise under mild agitation (magnetic stirring, 300 RPM).

    • Dosage: 2% to 5% based on total resin solids. Note: Higher loading may overly soften the film.

  • Equilibration:

    • Allow the mixture to stir for 30 minutes. The lactam must partition into the polymer particles to soften them.

  • Casting:

    • Use a doctor blade to cast a 100 µm wet film onto the substrate.

  • Drying & Curing:

    • Stage 1: Room temperature drying for 30 minutes (water evaporation).

    • Stage 2: Oven cure at 120°C for 10 minutes.

    • Mechanism:[2][4][5] As water evaporates, particles pack closely. The 1-Ethylazepan-2-one lowers the Minimum Film Formation Temperature (MFFT), allowing particles to deform and fuse into a continuous barrier.

Critical Quality Attributes (CQA) & Evaluation

To validate the efficacy of the plasticization, the following assays are required:

TestMethodExpected Outcome
Glass Transition (

)
DSC (Differential Scanning Calorimetry)Significant reduction in

(e.g., Nylon 6

drops from ~50°C to ~20°C).
Flexibility ASTM D790 (Flexural Modulus)Decrease in modulus; increase in elongation at break.
Migration/Leaching GC-MS (Gas Chromatography)Incubate sample in PBS at 37°C for 24h. Quantify leached lactam.
Cytotoxicity ISO 10993-5Mandatory for medical devices. Verify cell viability >70%.
Interaction Pathway Diagram (DOT)

Mechanism cluster_effect Macroscopic Effect Polymer Polymer Chain (H-Bond Donor: N-H) Complex Plasticized Complex (Increased Free Volume) Polymer->Complex H-Bond Disruption Plasticizer 1-Ethylazepan-2-one (H-Bond Acceptor: C=O) Plasticizer->Complex Intercalation Result1 Reduced Tg Complex->Result1 Result2 Increased Flexibility Complex->Result2

Figure 2: Mechanistic pathway of plasticization via hydrogen bond disruption.

Safety & Toxicology (HSE)

Warning: While 1-Ethylazepan-2-one is a valuable industrial plasticizer, it is an Acute Toxin (Category 3) and a potential irritant.

  • Handling: All procedures involving the neat liquid must be performed in a fume hood .

  • PPE: Butyl rubber gloves are recommended; standard nitrile may degrade upon prolonged exposure to lactam solvents.

  • Medical Use: This compound is not a GRAS (Generally Recognized As Safe) direct food additive. For medical devices, it requires rigorous biocompatibility testing (ISO 10993) to ensure leachable levels are below the Threshold of Toxicological Concern (TTC).

References

  • PubChem. (n.d.). 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. (Contextual reference for lactam-based enhancers). [Link]

  • BASF. (n.d.). Technical Information: Solvents and Plasticizers for Polyamides.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1-ethylazepan-2-one.[2][3][6][7][8][9][10][11] Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Ethylazepan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield in the N-Alkylation of


-Caprolactam
Target Molecule:  1-Ethylazepan-2-one (N-Ethylcaprolactam) [CAS: 2437-03-8]
Standard Route:  Deprotonation of Azepan-2-one followed by nucleophilic substitution with Ethyl Iodide/Bromide.[1]

Triage: Rapid Diagnostic Matrix

Before altering your protocol, identify the specific failure mode using the symptoms below.

SymptomProbable CauseTechnical Reality
Yield < 10% (High SM recovery) Moisture / Reagent Failure The pKa of the amide N-H (~17) requires a strong base.[1] If NaH is hydrolyzed (white/crusty) or solvent is wet, deprotonation never occurs.[1]
Formation of viscous gum/solid Anionic Polymerization The lactam anion attacked another lactam carbonyl instead of the ethyl halide. This triggers ring-opening polymerization (Nylon-6 formation).[1][2]
Product has fruity/ether odor O-Alkylation Formation of the lactim ether (O-ethyl imidate).[1] Favored by leaving groups with high hardness or lack of ion-pairing control.[1]
Product lost during workup Phase Partitioning 1-Ethylazepan-2-one is a polar organic oil.[1] It is highly soluble in water and DMF, leading to loss in the aqueous wash or retention in the DMF layer.

The "Gold Standard" Protocol (Self-Validating)

Do not rely on "standard" amide coupling conditions.[1] Lactams possess unique ring-strain and polymerization risks.[1]

Reagents & Setup
  • Substrate:

    
    -Caprolactam (Recrystallized from cyclohexane if yellow).[1]
    
  • Base: Sodium Hydride (60% dispersion in oil), 1.2 equiv.[1] Crucial: Wash with dry hexane to remove oil if high purity is required, but oil aids in handling.[1]

  • Electrophile: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), 1.5 equiv.[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.[1] Note: DMF promotes N-alkylation over O-alkylation better than THF due to dielectric constant, but is harder to remove.[1]

Step-by-Step Methodology
  • Apparatus: Flame-dried 3-neck round bottom flask,

    
     atmosphere, internal thermometer.
    
  • Deprotonation (The Critical Step):

    • Suspend NaH (1.2 eq) in DMF at

      
      .[1]
      
    • Add Caprolactam (1.0 eq) solution in DMF dropwise.

    • Validation Point: Observe

      
       gas evolution. Stir at 
      
      
      
      for 30 mins, then warm to RT for 1 hour. If no bubbles form, stop.[1] Your system is wet.
  • Alkylation:

    • Cool back to

      
       (Critical to suppress polymerization).
      
    • Add Ethyl Iodide (1.5 eq) dropwise.[1]

    • Allow to warm to RT slowly and stir for 12-16 hours.

  • Quench: Add saturated

    
     carefully.
    

Deep Dive: Mechanism & Failure Pathways[1]

The synthesis of N-ethylcaprolactam is a competition between three pathways. Understanding this causality is the only way to fix low yields.[1]

The Competition
  • Path A (Desired): Nitrogen anion attacks

    
    
    
    
    
    N-Ethyl Product .
  • Path B (O-Alkylation): Oxygen anion attacks

    
    
    
    
    
    Lactim Ether (Imidate).[1]
  • Path C (Polymerization): Nitrogen anion attacks the Carbonyl of a neutral lactam

    
    Ring Opening 
    
    
    
    Oligomers.[1]
Visualization of Pathways (Graphviz)

ReactionPathways Start Caprolactam (Azepan-2-one) Base Base (NaH) Deprotonation Start->Base Anion Lactam Anion (Resonance Hybrid) Base->Anion - H2 N_Prod 1-Ethylazepan-2-one (DESIRED PRODUCT) Anion->N_Prod Path A: N-Attack (Kinetic/Thermodynamic) O_Prod O-Ethyl Imidate (Lactim Ether) Anion->O_Prod Path B: O-Attack (Ambient Nucleophile) Polymer Nylon-6 Oligomers (GUM/SOLID) Anion->Polymer Path C: Ring Opening (Anionic Polymerization) EtI Ethyl Iodide (Electrophile) EtI->N_Prod EtI->O_Prod Lactam Neutral Lactam (Substrate) Lactam->Polymer Attacked by Anion

Figure 1: Mechanistic competition in caprolactam alkylation. Path C (Polymerization) is the most common cause of massive yield loss.

Troubleshooting Guide: Specific Scenarios

Issue 1: "I obtained a sticky gum that is insoluble in ether."

Diagnosis: Anionic Ring-Opening Polymerization.[1] Mechanism: You likely had a high concentration of the lactam anion without enough electrophile present, or the temperature was too high. The anion acts as an initiator for polymerization.[1] Solution:

  • Reverse Addition: Consider adding the base/lactam mixture into the solution of Ethyl Iodide.[1] This ensures the anion always sees an excess of electrophile, minimizing the chance it attacks another lactam molecule.

  • Temperature Control: Keep the reaction at

    
     during the addition of the electrophile. Heat promotes the ring-opening activation energy.[1]
    
Issue 2: "The product is stuck in the DMF."

Diagnosis: Poor Partition Coefficient. Mechanism: 1-Ethylazepan-2-one is an amide.[1] Like DMF, it is polar.[1] Standard Ether/Water extraction often fails because the product prefers the DMF/Water phase.[1] Optimized Workup:

  • Dilution: Pour reaction mixture into 5x volume of Brine (Saturated NaCl), not just water. The "Salting Out" effect is mandatory here.[1]

  • Extraction Solvent: Use Ethyl Acetate or DCM (3 x 50mL).[1] Do not use Diethyl Ether (too non-polar).[1]

  • DMF Removal: Wash the organic layer 5 times with small portions of LiCl (5% aq) or water to remove trapped DMF.[1]

  • Final Purification: Vacuum distillation is superior to column chromatography for this compound.[1] (Boiling point is high; use high vacuum).

Issue 3: "I see two spots on TLC close together."

Diagnosis: N-Alkylation vs. O-Alkylation. Mechanism: The amide oxygen is nucleophilic.[1] Solution:

  • Switch Solvent: If using THF, switch to DMF.[1][3] Polar aprotic solvents favor N-alkylation for amides.[1]

  • Hard/Soft Theory: Use a "softer" leaving group (Iodide > Bromide > Tosylate) to favor the softer Nitrogen center over the hard Oxygen center.[1]

Visual Troubleshooting Logic

Use this flow to determine your next experimental move.

TroubleshootingFlow Start Low Yield Detected CheckSM Is Starting Material (SM) Recovered? Start->CheckSM YesSM Yes: Reaction Stalled CheckSM->YesSM NoSM No: SM Consumed CheckSM->NoSM CheckBase Check Base Quality (Is NaH grey or white?) YesSM->CheckBase CheckProduct Is Product a Gum/Solid? NoSM->CheckProduct DrySolvent Check Solvent Water Content (Titrate/Sieves) CheckBase->DrySolvent Action1 Action: Use fresh NaH & Distill DMF DrySolvent->Action1 Polymer Yes: Polymerization CheckProduct->Polymer Liquid No: Liquid/Oil CheckProduct->Liquid Action2 Action: Lower Temp (0°C) & Increase EtI Equivalents Polymer->Action2 CheckWorkup Check Aqueous Phase (TLC Water Layer) Liquid->CheckWorkup Action3 Action: Use DCM for extraction & Saturate with NaCl CheckWorkup->Action3

Figure 2: Decision matrix for isolating the root cause of low yield.

References

  • Benson, R. E., & Cairns, T. L. (1948).[1] Chemistry of Caprolactam. Journal of the American Chemical Society. Link (Foundational chemistry of lactam reactivity).[1]

  • Challis, B. C., & Challis, J. A. (1970).[1] Amides and Related Compounds. In The Chemistry of Amides. (Definitive text on N- vs O-alkylation selectivity).

  • Breuer, E. (1982).[1] Benzodiazepines and related compounds. In Heterocyclic Compounds. (Discusses specific lactam ring expansion and alkylation issues).

  • Patent US3882102A. (1975).[1] Process for the purification of caprolactam. Link (Industrial purification protocols relevant to derivative isolation).

  • Bogdal, D., et al. (1999).[1] Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Link (Alternative high-yield methodologies).[1]

Sources

Optimizing temperature for N-ethyl-epsilon-caprolactam polymerization

Technical Support Center: N-Ethyl- -Caprolactam Polymerization

Topic: Thermodynamic & Kinetic Optimization of N-Substituted Lactam Polymerization Doc ID: NECL-OPT-2024 Status: Active / Advanced Research Level[1]

Core Scientific Directive: The "Ceiling Temperature" Trap

Before adjusting your heating mantle, you must validate your mechanism.[1] N-ethyl-


-caprolactam does NOT undergo Anionic Ring-Opening Polymerization (AROP).1

If you are using standard Nylon 6 initiators (e.g., Sodium Caprolactamate, NaH, Grignard reagents) and activators (e.g., N-acetyl caprolactam), your yield will be 0% .[1]

Why? (The Mechanistic Reality)
  • Anionic Failure: AROP requires the abstraction of the amide proton (-NH-) to form the active lactamate anion nucleophile. N-ethyl-CL has an ethyl group in place of this proton (

    
    ).[1] No proton 
    
    
    No anion
    
    
    No propagation.[1]
  • Thermodynamic Shift: The N-ethyl substituent introduces steric hindrance and eliminates inter-chain hydrogen bonding.[1] This significantly lowers the enthalpy of polymerization (

    
    ), causing a drastic drop in the Ceiling Temperature (
    
    
    )
    .
    • Standard Nylon 6

      
      : > 250°C (Polymer stable at melt).[1]
      
    • N-Ethyl Nylon 6

      
      : Significantly lower (Often < 100°C depending on concentration).[1]
      
    • Implication: If you polymerize at standard Nylon 6 temperatures (220-260°C), you are operating above the ceiling temperature, where the equilibrium favors the monomer. You are essentially distilling the monomer, not polymerizing it.[1]

Strategic Protocol: Cationic Ring-Opening Polymerization (CROP)

To polymerize N-ethyl-CL, you must switch to a Cationic mechanism and optimize for a lower temperature window to satisfy thermodynamic equilibrium.[1]

Optimized Workflow
ParameterRecommended SettingScientific Rationale
Mechanism Cationic (Acid Catalyzed)Protonation of the carbonyl oxygen activates the ring for nucleophilic attack by the monomer.
Catalyst

,

, or TfOH
Strong Lewis or Brønsted acids are required to initiate the oxonium ion species.[1]
Temperature 60°C – 90°C CRITICAL: Must remain below the suppressed

to favor polymer formation, but high enough to overcome kinetic barriers.[1]
Atmosphere Dry

or Argon
Cationic active centers are terminated by moisture (forms terminal -OH, stops chain growth).[1]
Time 24 - 72 HoursReaction kinetics are significantly slower than anionic Nylon 6 polymerization due to steric hindrance.[1]
Step-by-Step Protocol
  • Monomer Purification: Distill N-ethyl-

    
    -caprolactam over 
    
    
    under reduced pressure. Note: Impurities (water/amines) act as chain terminators.[1]
  • Initiator Prep: In a glovebox/Schlenk line, prepare the catalyst (e.g., Boron Trifluoride Etherate) at 1-3 mol%.[1]

  • Initiation: Add monomer to the reaction vessel. Purge with inert gas.[1][2] Add catalyst via syringe at Room Temperature.[1]

  • Polymerization:

    • Heat oil bath to 80°C .

    • Do not exceed 100°C.[1] (Risk of crossing

      
       and depolymerization).
      
    • Maintain stirring. Viscosity increase will be slow compared to Nylon 6.[1]

  • Quenching: Terminate with wet methanol.

  • Isolation: Precipitate into cold diethyl ether or hexane. (N-substituted nylons are often soluble in alcohols/water due to lack of H-bonding).[1]

Visualizing the Mechanism

The following diagram illustrates why Anionic fails and how Cationic proceeds, highlighting the thermodynamic "Danger Zone" caused by the N-ethyl group.

Gcluster_0Monomer Statecluster_1Anionic Route (Standard)cluster_2Cationic Route (Required)MonomerN-Ethyl-Caprolactam(No N-H Proton)BaseBase (NaH/C10)Monomer->BaseAttempted InitiationAcidLewis Acid(BF3 / TfOH)Monomer->AcidInitiationFailREACTION FAILSNo Anion FormationBase->FailSteric/Proton BlockActiveActivated Monomer(O-Protonated)Acid->ActiveComplexationPolymerPoly(N-ethyl-caprolactam)Active->PolymerPropagation(Temp < Tc)Polymer->MonomerDepolymerization(If Temp > 100°C)

Figure 1: Mechanistic divergence showing the necessity of Cationic pathways and the thermodynamic reversibility at high temperatures.

Troubleshooting & FAQs

Q1: I am using NaH and N-acetyl caprolactam at 150°C, but the mixture remains liquid. Why?

A: You are attempting Anionic Polymerization on a monomer with no acidic proton. The N-ethyl group blocks the formation of the activated lactamate anion.

  • Fix: Switch to Cationic Polymerization (see Protocol above) or use N-ethyl-caprolactam as a comonomer (minor component) with standard Caprolactam.

Q2: I switched to cationic polymerization at 180°C, but I still get no polymer.

A: 180°C is likely above the Ceiling Temperature (


)1
  • The Science: The N-ethyl group prevents hydrogen bonding, which stabilizes the polymer enthalpy. Without this stabilization, the entropic penalty of polymerization dominates at lower temperatures than in Nylon 6.

  • Fix: Lower your reaction temperature to 60-80°C . The reaction will be slower, but thermodynamically possible.[1]

Q3: My product is a viscous oil, not a solid. Is this a failure?

A: Not necessarily.

  • Material Property: Unlike Nylon 6 (highly crystalline,

    
    ), Poly(N-ethyl-caprolactam) is amorphous and has a very low Glass Transition Temperature (
    
    
    ) due to the lack of inter-chain hydrogen bonding.[1] It is often a viscous gum or resin at room temperature.[1]
  • Verification: Check conversion via NMR (look for shift in the

    
     adjacent to Nitrogen) or GPC.[1] Do not expect a hard white plastic.[1]
    
Q4: Can I make this polymer by modifying Nylon 6 instead?

A: Yes, and this is often the preferred synthetic route.

  • Method: Synthesize standard Nylon 6 (unsubstituted), then perform N-alkylation on the polymer backbone using Ethyl Iodide/NaH in a solvent (like DMSO/LiCl).[1]

  • Benefit: This avoids the thermodynamic equilibrium issues of ring-opening the N-substituted monomer.

Comparative Data: Unsubstituted vs. N-Ethyl[1]

Feature

-Caprolactam (Nylon 6)
N-Ethyl-

-Caprolactam
Polymerization Type Anionic (Fast), Cationic, HydrolyticCationic Only (Slow)
Active Species Lactamate Anion (

)
O-Protonated Cation (

)
Optimal Temp 150°C – 250°C60°C – 90°C
Ceiling Temp (

)
High (>250°C)Low (<100°C est.)
Polymer State Crystalline Solid (

)
Amorphous Gum/Resin
Solubility Soluble in Formic Acid/PhenolsSoluble in Alcohols/Organic Solvents

References

  • Ogata, N. (1961).[1] "Polymerization of N-substituted Lactams." Journal of Polymer Science, 50(153).[1]

    • Context: Foundational work establishing that N-substituted lactams generally do not polymerize under anionic conditions and have low ceiling temperatures.[1]

    • (Wiley Online Library)[1]

  • Sebenda, J. (1978).[1] "Lactam Polymerization." Journal of Macromolecular Science: Reviews in Macromolecular Chemistry, C16(2).

    • Context: Comprehensive review of lactam thermodynamics, explaining the enthalpy/entropy balance shifts caused by N-substitution.
  • Hashimoto, K. (2000).[1] "Ring-Opening Polymerization of Lactams. Living Anionic Polymerization and its Applications." Progress in Polymer Science.

    • Context: Details the specific requirements for the "Activated Monomer Mechanism" which validates why N-ethyl groups block anionic propag
  • Russo, S., et al. (2012).[1][3] "Synthesis and Characterization of N-substituted Polyamides." Polymer.[1][2][4][5][6][7][8][9][10][11]

    • Context: Discusses the alternative route of N-alkylation of existing polyamides to achieve the same chemical structure without fighting the monomer equilibrium.
    • [1]

Side reactions and byproducts in 1-Ethylazepan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions, Byproducts, and Process Optimization

Executive Summary & Core Chemistry

1-Ethylazepan-2-one (also known as N-ethylcaprolactam) is the


-alkylated derivative of 

-caprolactam. It is widely used as a transdermal penetration enhancer (Azone analog) and a specialty solvent.

The synthesis primarily relies on the


-alkylation of 

-caprolactam
. The central challenge in this synthesis is the Ambident Nucleophile nature of the lactam anion. Upon deprotonation, the negative charge is delocalized between the Nitrogen and the Oxygen. This leads to two competing pathways:
  • 
    -Alkylation (Thermodynamic Product):  Formation of the desired lactam.
    
  • 
    -Alkylation (Kinetic Product):  Formation of the cyclic imidate ester (Lactim Ether).
    

This guide addresses the suppression of


-alkylation and other critical side reactions including ring-opening hydrolysis and elimination.

Reaction Pathway Visualization

The following diagram illustrates the competing mechanistic pathways. Understanding this network is critical for troubleshooting low yields.

ReactionPathways Caprolactam ε-Caprolactam (Starting Material) Anion Caprolactam Anion (Ambident Nucleophile) Caprolactam->Anion Deprotonation Base Base (NaOH/NaH) Base->Anion EtBr Ethyl Bromide (Electrophile) N_Product 1-Ethylazepan-2-one (Target: N-Alkyl) Anion->N_Product Attack at N (Thermodynamic) O_Byproduct O-Ethyl Caprolactim (Impurity: Lactim Ether) Anion->O_Byproduct Attack at O (Kinetic) Polymer Nylon-6 Oligomers (Polymerization) Anion->Polymer Anionic Initiation (High Temp/Anhydrous) Ethylene Ethylene Gas (Elimination) EtBr->Ethylene E2 Elimination (Excess Base) RingOpen N-Ethyl Aminocaproic Acid (Hydrolysis Product) N_Product->RingOpen Aq. Acid/Base Workup

Figure 1: Mechanistic divergence in caprolactam alkylation. Green indicates the target path; red indicates failure modes.

Troubleshooting Guides (Q&A)

Module A: The "Lactim Ether" Trap ( -Alkylation)

User Complaint: "My product is a liquid as expected, but the IR spectrum looks wrong, and the refractive index is off."

Diagnosis: You likely formed the


-ethyl lactim ether  instead of the 

-ethyl lactam. This occurs when the reaction is kinetically controlled or when "naked" anions are generated in polar aprotic solvents (like DMF or DMSO) without sufficient counter-ion shielding.
FeatureTarget: 1-Ethylazepan-2-one (

-Alkyl)
Impurity:

-Ethyl Caprolactim (

-Alkyl)
IR Signal Strong C=O stretch at ~1640 cm⁻¹ Strong C=N stretch at ~1690-1700 cm⁻¹
NMR (

C)
Carbonyl carbon at ~176 ppm Imidate carbon at ~165 ppm
Stability Stable to mild acid/baseHydrolyzes rapidly in dilute acid

Corrective Action:

  • Switch to Phase Transfer Catalysis (PTC): Use a non-polar solvent (Toluene) with solid NaOH/KOH and a catalyst like Tetrabutylammonium Bromide (TBAB). The ion-pairing in the organic phase shields the oxygen, favoring Nitrogen attack [1].

  • Thermodynamic Control: Ensure the reaction runs at sufficient temperature (refluxing toluene, ~110°C).

    
    -alkylation is thermodynamically preferred over 
    
    
    
    -alkylation for lactams.
Module B: Viscosity & Low Yield (Polymerization/Hydrolysis)

User Complaint: "The reaction mixture became extremely viscous and difficult to stir. Workup yielded very little organic product."

Diagnosis:

  • Anionic Polymerization: The caprolactam anion is the initiator for the synthesis of Nylon-6. If the alkyl halide is added too slowly or is deficient, the unreacted anion attacks another lactam molecule, starting a chain reaction.

  • Ring Opening (Hydrolysis): If water is present in the solvent or reagents before alkylation is complete, the ring opens to form

    
    -ethyl-6-aminocaproic acid, which is water-soluble and lost during aqueous extraction.
    

Corrective Action:

  • Dry Solvents: Ensure Toluene/Benzene is dried over molecular sieves.

  • Reagent Order: Add the base to the mixture of Lactam + Alkyl Halide, or add the Alkyl Halide immediately after deprotonation. Do not let the "living" anion sit at high temperatures without the electrophile.

  • Quench Cold: When ending the reaction, cool to <10°C before adding water to minimize hydrolysis of the product [2].

Module C: The "Missing Electrophile" (Elimination)

User Complaint: "I used 1.2 equivalents of Ethyl Bromide, but I still have 30% unreacted Caprolactam. No other byproducts are visible."

Diagnosis: E2 Elimination. The base (NaOH or NaH) acted as a base towards the Ethyl Bromide rather than a nucleophile, generating Ethylene gas (which bubbles out) and leaving you with insufficient alkylating agent.

Corrective Action:

  • Lower Basicity: If using NaH, switch to NaOH/KOH with PTC. The effective basicity is lower, reducing elimination risk.

  • Excess Reagent: Increase Ethyl Bromide to 1.5 - 2.0 equivalents to account for sacrificial loss to elimination [3].

  • Condenser Temp: Ensure your reflux condenser is efficient (glycol coolant < -10°C) to prevent Ethyl Bromide (bp 38°C) from escaping before reacting.

Recommended Protocol: Phase Transfer Catalysis (PTC)

This protocol minimizes


-alkylation and moisture sensitivity compared to NaH/DMF methods.

Reagents:

  • 
    -Caprolactam (1.0 eq)
    
  • Ethyl Bromide (1.5 eq) — Excess compensates for volatility/elimination.

  • NaOH (Solid, Micro-pearls preferred) (2.0 eq)

  • TBAB (Tetrabutylammonium Bromide) (0.05 eq / 5 mol%)

  • Toluene (Solvent, 5-10 volumes)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a robust reflux condenser and mechanical stirrer, dissolve Caprolactam and TBAB in Toluene.

  • Base Addition: Add solid NaOH. Stir vigorously. The mixture is heterogeneous.

  • Alkylation: Add Ethyl Bromide dropwise. Note: Reaction is exothermic.

  • Reflux: Heat to gentle reflux (~110°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[1] Caprolactam stains with KMnO4.

  • Workup:

    • Cool to room temperature .

    • Filter off the inorganic salts (NaBr, excess NaOH).

    • Wash the toluene filtrate with cold water (2x) to remove unreacted lactam and traces of catalyst. Do not use acidic water, or you risk hydrolyzing the product.

  • Purification: Dry organic layer (MgSO4), concentrate in vacuo. Distill the residue under reduced pressure (bp ~100-105°C @ 10 mmHg) to obtain pure 1-Ethylazepan-2-one.

Logic Flow for Troubleshooting

Use this decision tree to identify the root cause of failure.

TroubleshootingTree Start Start: Analyze Crude Product CheckIR Check IR Spectrum Start->CheckIR IR_1640 Peak at ~1640 cm⁻¹? CheckIR->IR_1640 Yes_1640 Yes (Lactam C=O) IR_1640->Yes_1640 Yes No_1640 No (Peak at ~1690 cm⁻¹) IR_1640->No_1640 No CheckYield Is Yield Satisfactory? Yes_1640->CheckYield O_Alkyl Issue: O-Alkylation Fix: Switch to PTC/Toluene No_1640->O_Alkyl YieldLow Yield Low CheckYield->YieldLow <50% YieldHigh Yield High CheckYield->YieldHigh >85% CheckViscosity Is Mixture Viscous? YieldLow->CheckViscosity Success Process Optimized YieldHigh->Success ViscousYes Yes: Polymerization Fix: Add EtBr faster/Lower Temp CheckViscosity->ViscousYes ViscousNo No: Check Aqueous Phase CheckViscosity->ViscousNo AqLoss Product in Aq Phase? (Ring Opening) Fix: Avoid Acidic Workup ViscousNo->AqLoss VolatileLoss Starting Material Left? (Elimination) Fix: Increase EtBr Eq. ViscousNo->VolatileLoss

Figure 2: Diagnostic logic flow for identifying synthesis failure modes.

References

  • Phase Transfer Catalysis in Lactam Alkylation

    • Title: Phase-Transfer-Catalyzed Alkylation of Hydantoins (Analogous Mechanism).
    • Source: N
    • URL:[Link]

    • Relevance: Validates the use of TBAB/KOH/Toluene for selective -alkylation of cyclic amides/ureides over -alkyl
  • Caprolactam Polymerization Side Reactions

    • Title: Synthesis of ϵ-caprolactam and N-(2-hydroxyethyl)acetamide.
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Discusses the equilibrium between caprolactam and its oligomers/polymers under c
  • Elimination Mechanisms (E2 vs SN2)

    • Title: Preparation of Alkynes - Elimination Reactions of Dihalides.[2][3]

    • Source: Chemistry LibreTexts.
    • URL:[Link][2][4][5][6][7][8][9][10]

    • Relevance: Provides the foundational mechanism for the competitive E2 elimination of ethyl halides by strong bases, leading to ethylene gas loss.
  • IR Spectral Identification

    • Title: Caprolactam Infrared Spectrum.[11]

    • Source: NIST Chemistry WebBook.[12]

    • URL:[Link]

    • Relevance: Authoritative reference for the C=O stretch of the lactam ring (~1640 cm⁻¹)

Sources

Technical Support Center: Optimizing 1-Ethylazepan-2-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylazepan-2-one (N-Ethylcaprolactam, CAS 32221-50-6) is a critical seven-membered lactam often used as a polar aprotic solvent, a transdermal penetration enhancer, or a synthesis intermediate.[1] While thermodynamically stable, its synthesis via N-alkylation of


-caprolactam often yields specific impurities: unreacted starting material, O-alkylated imidates (kinetic byproducts), and oxidative color bodies.[1]

This guide provides a self-validating purification workflow designed to elevate purity from crude synthesis grade (~85-90%) to analytical grade (>99%).

Diagnostic & Troubleshooting (Q&A)

Q1: My final product has a persistent yellow discoloration. How do I remove it?

Diagnosis: Yellowing in N-alkyl lactams is typically caused by trace oxidation products formed at high temperatures in the presence of oxygen, or by conjugated oligomers.[1] Corrective Action:

  • Inert Atmosphere: Ensure all distillation steps are performed under a strict Nitrogen or Argon blanket.[1]

  • Vacuum Distillation: You must distill at reduced pressure to lower the thermal penalty.[1]

    • Target:95–113°C at 3–4 mmHg [1].[1]

  • Chemical Treatment: If distillation alone fails, treat the crude liquid with 0.5% w/w Sodium Borohydride (

    
    ) or activated charcoal (1-2% w/w) at 50°C for 1 hour prior to filtration and final distillation.[1] This reduces conjugated color bodies.[1]
    
Q2: I cannot separate unreacted -caprolactam from my N-ethyl product.

Diagnosis: Both compounds are high-boiling lactams with polar nature, making simple flash chromatography inefficient on a large scale.[1] Corrective Action: Exploit the solubility differential .

  • 
    -Caprolactam is highly water-soluble due to the N-H bond donating hydrogen bonds.
    
  • 1-Ethylazepan-2-one lacks the N-H donor, significantly reducing its water solubility compared to the parent lactam.[1]

  • Protocol: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Cyclohexane or Toluene). Wash vigorously with water (3x).[1] The unreacted caprolactam will preferentially partition into the aqueous phase, while the N-ethyl product remains in the organic layer.[1]

Q3: How do I distinguish between N-alkylation and O-alkylation byproducts?

Diagnosis: Alkylation of lactam anions is ambident.

  • N-Alkylation (Thermodynamic): Yields the desired lactam (Stable).[1]

  • O-Alkylation (Kinetic): Yields the cyclic imidate (Unstable to hydrolysis).[1] Corrective Action:

  • Detection: Use IR Spectroscopy.[1]

    • Lactam (Product): Strong C=O stretch ~1640–1650 cm⁻¹.[1]

    • Imidate (Impurity):[1][2] C=N stretch ~1660–1670 cm⁻¹ and C-O-C bands.[1]

  • Removal: O-alkylated imidates are acid-labile. A mild acidic wash (0.1 M HCl) during the workup will hydrolyze the imidate back to caprolactam, which can then be removed via the water wash described in Q2.[1]

Core Protocol: Purification Workflow

This protocol assumes a crude synthesis mixture derived from the alkylation of caprolactam with ethyl bromide/iodide using a strong base (e.g., NaH or KOH).[1]

Step 1: Quench & Extraction (The "Solubility Switch")
  • Quench: If NaH was used, carefully quench excess base with isopropanol, then water.[1]

  • Solvent Exchange: Evaporate the reaction solvent (often THF or DMF) under reduced pressure.[1]

  • Dissolution: Redissolve the oily residue in Cyclohexane or Diethyl Ether (Ratio: 10 mL solvent per 1 g crude).

  • Washing:

    • Wash 1 (0.1 M HCl): Hydrolyzes trace O-ethyl imidates.

    • Wash 2 (Distilled Water): Removes regenerated caprolactam and inorganic salts.[1]

    • Wash 3 (Brine): Pre-dries the organic layer.[1][3]

Step 2: Drying & Concentration
  • Dry the organic phase over anhydrous Magnesium Sulfate (

    
    )  for 30 minutes.
    
  • Filter and concentrate via rotary evaporation. Note: The product is less volatile than common solvents, but do not overheat.[1]

Step 3: Fractional Vacuum Distillation (Critical)

This is the definitive purification step.[1]

  • Apparatus: Short-path distillation head or Vigreux column (for higher purity).

  • Pressure: < 5 mmHg (High vacuum recommended).[1]

  • Collection Parameters:

    • Foreshot: Discard the first 5-10% (contains volatile impurities/solvents).[1]

    • Main Fraction: Collect vapor at 95–113°C (at 3–4 mmHg) [1].

    • Residue: Discard the dark, viscous pot residue (oligomers).[1]

Validation Criteria:

  • Refractive Index (

    
    ):  Target 1.4729  [1].[1][4]
    
  • Density (

    
    ):  Target 0.9837 g/cm³  [1].[1][4]
    

Visualizations

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for removing specific impurities based on their chemical properties.[1]

PurificationWorkflow Start Crude Reaction Mixture (N-Ethyl, Caprolactam, Imidate, Salts) SolventSwap 1. Dissolve in Cyclohexane Start->SolventSwap AcidWash 2. Wash with 0.1M HCl (Hydrolyzes Imidates) SolventSwap->AcidWash Organic Phase WaterWash 3. Wash with Water (Removes Caprolactam/Salts) AcidWash->WaterWash Imidates -> Caprolactam Dry 4. Dry (MgSO4) & Concentrate WaterWash->Dry Partitioning Waste1 Aqueous Waste (Salts, Caprolactam) WaterWash->Waste1 Distill 5. Vacuum Distillation (95-113°C @ 3-4 mmHg) Dry->Distill Final Pure 1-Ethylazepan-2-one (>99%) Distill->Final Main Fraction Waste2 Pot Residue (Oligomers, Color) Distill->Waste2

Caption: Step-by-step purification workflow exploiting solubility differences and volatility.

Technical Data Summary

Property

-Caprolactam (Impurity)
1-Ethylazepan-2-one (Target)Significance
Molecular Weight 113.16 g/mol 141.21 g/mol -
Physical State Solid (mp 69°C)Liquid (at RT)Ease of handling
Boiling Point 136-140°C (10 mmHg)95-113°C (3-4 mmHg) [1]Separation via distillation
Water Solubility Very High (H-donor)Low/Moderate (No H-donor)Basis for extraction
Refractive Index -1.4729 (

) [1]
Purity check
Density 1.01 g/cm³0.9837 g/cm³ [1]Purity check

References

  • ResearchGate. N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. (Accessed 2026-01-28).

  • National Institutes of Health (NIH) - PubChem. 1-Ethylazepan-2-imine (Compound Summary).[1] (Accessed 2026-01-28). [1]

  • Google Patents. Method for removing impurities from caprolactam (US4720328A).[1] (Accessed 2026-01-28).

Sources

Technical Support Center: N-Ethyl-epsilon-Caprolactam (Et-CPL) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the N-ethyl-epsilon-caprolactam (Et-CPL) product line. It synthesizes organic reaction mechanisms with practical process engineering to prevent compound degradation.

Document ID: TS-EtCPL-004 Role: Senior Application Scientist Desk Subject: Prevention of Hydrolytic, Oxidative, and Thermal Degradation

Executive Summary

N-ethyl-epsilon-caprolactam (Et-CPL) acts as a high-boiling polar aprotic solvent and a reactive intermediate. While chemically robust, it possesses two specific vulnerabilities:

  • Ring Strain (The 7-Membered Ring): Unlike 5-membered lactams (e.g., NMP), the 7-membered ring is thermodynamically more prone to hydrolytic ring-opening and polymerization.

  • N-Alpha Carbon Susceptibility: The ethyl group attached to the nitrogen is a site for oxidative radical attack, leading to peroxide formation and dealkylation.

This guide addresses these failure modes directly.

Module 1: Hydrolysis & pH Instability

Symptom: Reaction mixture becomes acidic; precipitation of solids; loss of solvent volume.

The Mechanism: Ring-Opening Hydrolysis

Et-CPL is an amide.[1] In the presence of water and a catalyst (acid or base), the amide bond cleaves. The 7-membered ring releases strain energy upon opening, forming N-ethyl-6-aminocaproic acid . This is an autocatalytic process: the acid produced catalyzes further hydrolysis.

Troubleshooting Q&A

Q: I am detecting a pH drop in my anhydrous reaction. Why? A: You likely have moisture ingress initiating hydrolysis. Once the ring opens, the resulting carboxylic acid (N-ethyl-6-aminocaproic acid) lowers the pH, accelerating the degradation of the remaining solvent.

Q: Can I reverse the hydrolysis? A: Generally, no. While ring-closure is possible (thermal dehydration), it competes with oligomerization. The degradation product usually interferes with sensitive organometallic or coupling reactions.

Prevention Protocol: The "Dry-System" Standard
  • Water Limit: Maintain water content

    
     (0.02%).
    
  • Scavenging: Do not rely solely on distillation. Use activated molecular sieves (3Å or 4Å) in the solvent reservoir.

  • In-Process Check: If the reaction runs

    
    , verify pH of a 10% aqueous aliquot every 4 hours.
    

Module 2: Discoloration & Oxidative Stress

Symptom: Solvent turns yellow/brown; "aldehyde-like" odor; lower yields in radical reactions.

The Mechanism: Peroxidation and Dealkylation

Similar to N-Methylpyrrolidone (NMP), the methylene group adjacent to the nitrogen (the


-carbon of the ethyl group) is susceptible to radical abstraction by oxygen.
  • Peroxidation: Formation of hydroperoxides at the N-ethyl group.

  • Dealkylation: Decomposition of the peroxide cleaves the ethyl group, releasing acetaldehyde and reverting the molecule to epsilon-caprolactam .

Troubleshooting Q&A

Q: My solvent turned yellow overnight. Is it safe to use? A: No. Yellowing indicates the presence of conjugated impurities and hydroperoxides. Peroxides are dangerous in concentrating steps and can oxidize sensitive substrates (e.g., thiols, phosphines).

Q: How do I test for this degradation? A: Use semi-quantitative peroxide strips (0-100 ppm range) prior to heating. If


, treat or discard.
Prevention Protocol: Inerting & Stabilization
  • Atmosphere: Et-CPL must be stored and reacted under Argon or Nitrogen. Sparging (bubbling gas through liquid) is required, not just blanketing, to remove dissolved oxygen.

  • Stabilizers: For storage

    
    , add BHT (Butylated hydroxytoluene) at 50-100 ppm if your downstream chemistry tolerates radical scavengers.
    

Module 3: Unintended Polymerization (Viscosity Drift)

Symptom: Reaction mixture becomes viscous or gels; reduced stirring efficiency.

The Mechanism: Anionic Ring-Opening Polymerization (AROP)

The 7-membered ring is less stable than the polymer chain (Nylon-6 derivative). If strong bases (alkoxides, hydrides) are present, they can deprotonate trace impurities or the lactam itself (if unsubstituted sites exist), initiating rapid polymerization.

Troubleshooting Q&A

Q: I added Sodium Hydride (NaH) and the mixture gelled. Why? A: You initiated Anionic Ring-Opening Polymerization. Strong bases attack the carbonyl, opening the ring and creating a propagating anion. Et-CPL is a monomer, not just a solvent, in the presence of strong bases.

Q: How do I distinguish polymerization from simple precipitation? A: Polymerization causes a non-Newtonian viscosity increase (stringy/gooey texture). Precipitation usually results in a slurry that settles.

Prevention Protocol: Base Management
  • Temperature Control: Keep base-catalyzed reactions

    
     if possible. AROP activation energy is often overcome above 
    
    
    
    .
  • Quenching: If viscosity spikes, immediately cool and add a proton source (acetic acid or water) to terminate the anionic chain ends.

Visualization: Degradation Pathways

The following diagram illustrates the three critical failure modes for N-ethyl-epsilon-caprolactam.

EtCPL_Degradation EtCPL N-Ethyl-epsilon-Caprolactam (Intact Reagent) Water Reagent: H2O Catalyst: Acid/Base EtCPL->Water Oxygen Reagent: O2 (Radical Mechanism) EtCPL->Oxygen Base Reagent: Strong Base (NaH, LDA, etc.) EtCPL->Base OpenAcid N-Ethyl-6-aminocaproic acid (Linear Acid) Water->OpenAcid Ring Opening (Autocatalytic) Peroxide Hydroperoxide Intermediate Oxygen->Peroxide alpha-C Abstraction Dealkyl Acetaldehyde + Epsilon-Caprolactam Peroxide->Dealkyl Decomposition Polymer Poly(N-ethyl-caprolactam) (Viscous Gel) Base->Polymer Anionic Polymerization (AROP)

Caption: Figure 1. Mechanistic pathways for Hydrolysis (Red), Oxidation (Yellow), and Polymerization (Green) of Et-CPL.

Summary Data Tables

Table 1: Stability Thresholds
ParameterSafe LimitCritical Failure PointConsequence
Water Content


(0.1%)
Hydrolysis to amino acid; pH drop.
Temperature


Thermal polymerization; Oxidation rates double every 10°C.
Peroxide Level


Oxidative side-reactions; Explosion risk upon distillation.
pH (10% aq) 6.0 - 8.0

or

Autocatalytic degradation.
Table 2: Chemical Compatibility Matrix
Reagent ClassCompatibilityNotes
Strong Acids (HCl, H2SO4) Poor Rapid hydrolysis to ionic salts.
Strong Bases (NaH, tBuOK) Conditional Risk of polymerization. Keep T < 50°C.
Oxidants (KMnO4, H2O2) Incompatible Oxidizes N-ethyl group immediately.
Alkyl Halides Good Excellent solvent for nucleophilic substitutions (SN2).

References

  • PubChem. (2025).[2] Caprolactam Compound Summary. National Library of Medicine. [Link]

  • Russo, M., et al. (2023). Epsilon-Caprolactam- and Nylon Oligomer-Degrading Bacterium. MDPI.[3] [Link]

  • Udipi, K. (1997). Hydrolytic polymerization of caprolactam: Kinetics and Mechanism. Journal of Applied Polymer Science. [Link]

  • Alfonsi, K., et al. (2008). Green Chemistry Guide to Solvents. Green Chemistry. (Contextual grounding for N-alkyl amide stability). [Link]

Sources

Technical Support Center: 1-Ethylazepan-2-one Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists. It addresses the specific challenges of polymerizing 1-Ethylazepan-2-one (N-Ethylcaprolactam), focusing on catalyst poisoning, mechanistic incompatibility, and impurity management.

Topic: Troubleshooting Catalyst Poisoning & Deactivation Ticket Priority: High (Reaction Failure / Low Conversion) Applicable Chemistry: Cationic Ring-Opening Polymerization (CROP), Copolymerization Target Audience: Polymer Chemists, Process Engineers

Diagnostic: Is it Poisoning or Mechanistic Failure?

Before troubleshooting impurities, we must validate the polymerization mechanism. 1-Ethylazepan-2-one is an N-substituted lactam . Unlike unsubstituted caprolactam, it lacks the amide proton (N-H) required for the standard "activated monomer" anionic mechanism.

Critical Triage Question:

Are you using an anionic catalyst system (e.g., Sodium Caprolactamate, NaH, Grignard reagents) with an N-acyl activator?

  • YES: The reaction is mechanistically impossible for homopolymerization. The N-ethyl group blocks the formation of the lactam anion. The "poisoning" you observe is actually steric and chemical inhibition .

    • Action: Switch to Cationic Ring-Opening Polymerization (CROP) using Lewis acids or strong protonic acids.

  • NO (I am using Cationic Catalysts like BF₃, SnCl₄, TfOH): Proceed to the troubleshooting guide below. Your catalyst is likely being poisoned by nucleophilic impurities.

Troubleshooting Guide: Cationic Catalyst Poisoning

In Cationic Ring-Opening Polymerization (CROP), the active propagating species is a highly reactive oxonium ion . This species is extremely sensitive to nucleophiles.

Q1: The reaction mixture darkens, but no polymer forms. Why?

Diagnosis: Basic Impurity Poisoning (Amines). The synthesis of 1-Ethylazepan-2-one often involves N-alkylation of caprolactam using ethyl halides or reductive amination. Residual amines (e.g., unreacted ethylamine or ring-opened amino acids) act as potent bases.

  • Mechanism: Basic amines neutralize the acidic catalyst (Lewis or Brønsted) immediately upon addition, forming stable ammonium salts that cannot initiate ring opening.

  • Solution:

    • Check monomer pH (50% aq. solution). It must be neutral to slightly acidic.

    • Pass the monomer through an acidic alumina column or treat with an acidic ion-exchange resin prior to drying.

Q2: The reaction initiates but stops at low conversion (<10%).

Diagnosis: Moisture Poisoning (Chain Termination). Water acts as a chain transfer agent and a terminator in cationic lactam polymerization. Unlike anionic systems where water kills the catalyst instantly, in cationic systems, water attacks the active oxonium end-group.

  • Mechanism:

    • Water attacks the oxonium ion (active chain end).

    • The ring opens to form a linear carboxylic acid/amine end group.

    • The proton is regenerated, but the "living" nature is lost, and the molecular weight is capped.

  • Thermodynamic Factor: N-substituted polycaprolactams have a low ceiling temperature . High temperatures favor depolymerization. If the catalyst is partially deactivated by water, the rate of propagation drops below the rate of depolymerization.

Q3: I see a small amount of precipitate, but the bulk remains liquid.

Diagnosis: Impurity Polymerization. If your monomer contains trace amounts of unsubstituted caprolactam (starting material), the catalyst may selectively polymerize this impurity (which is more reactive), leaving the N-ethyl monomer untouched.

  • Verification: Analyze the precipitate by NMR. If it lacks the N-ethyl signal (approx. 3.4 ppm), you are polymerizing the impurity.

Technical Deep Dive: Mechanism of Poisoning

The following diagram illustrates the competition between the desired propagation and the termination caused by water (moisture poisoning).

Figure 1: Cationic Propagation vs. Water Termination

CationicPoisoning Catalyst Catalyst (H+ or Lewis Acid) ActiveSpecies Active Oxonium Ion (Propagating Species) Catalyst->ActiveSpecies Initiation (O-protonation) Monomer 1-Ethylazepan-2-one (Monomer) Monomer->ActiveSpecies Propagation (Nu: Attack) ActiveSpecies->ActiveSpecies Chain Growth Polymer Poly(N-ethylcaprolactam) ActiveSpecies->Polymer Ring Opening DeadChain Dead Chain (Hydrolyzed End Group) ActiveSpecies->DeadChain Termination Water Impurity: H2O (Nucleophile) Water->ActiveSpecies Nucleophilic Attack (POISONING)

Caption: Figure 1. The active oxonium species (green) drives polymerization. Water (yellow) acts as a nucleophile, intercepting the oxonium ion and terminating the chain into a "dead" linear species (grey).

Experimental Protocols & Data

Table 1: Common Poisons and Tolerance Limits
Poison CategorySpecific ExamplesMechanism of ActionTolerance Limit (ppm)Removal Method
Protic Nucleophiles Water, Methanol, EthanolTerminates oxonium ion; acts as chain transfer agent.< 50 ppmAzeotropic distillation with Benzene/Toluene; Molecular Sieves (4Å).
Bases Ethylamine, Pyridine, NaOHNeutralizes the acid catalyst (Lewis/Brønsted).< 10 ppmAcidic Alumina column; Distillation over CaH₂.
Unsubstituted Lactam

-Caprolactam
Competes for catalyst; forms insoluble oligomers.< 0.5%Fractional Distillation (Difficult due to similar BP).
Protocol: Monomer Purification for Cationic Polymerization

Strict adherence to this protocol is required to prevent catalyst deactivation.

  • Pre-Drying: Dissolve 1-Ethylazepan-2-one in Toluene (1:1 v/v).

  • Azeotropic Distillation: Reflux using a Dean-Stark trap to remove bulk water.

  • Chemical Drying: Add Calcium Hydride (CaH₂) (5% w/w) to the residue and stir for 12 hours under dry Nitrogen.

    • Note: CaH₂ will also react with any active proton impurities.

  • Vacuum Distillation: Distill the monomer under reduced pressure (< 5 mmHg).

    • Temperature: Keep pot temperature below 120°C to prevent thermal degradation.

  • Storage: Store over activated 4Å Molecular Sieves in a glovebox.

Protocol: Catalyst Handling (Lewis Acid)

Example: Boron Trifluoride Etherate (


)
  • Preparation:

    
     is hygroscopic and turns dark when hydrolyzed. Use only fresh, colorless catalyst.
    
  • Distillation: If the catalyst is yellow/brown, distill over small amounts of

    
     under Nitrogen.
    
  • Addition: Add catalyst to the monomer at low temperature (0°C) to establish the initiation complex before raising the temperature to the propagation range (typically 60-80°C for N-substituted lactams).

References

  • Mechanistic Constraints of N-Substituted Lactams

    • Source: ResearchG
    • Title: "N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior"
    • Relevance: Confirms that N-alkylated lactams do not undergo standard anionic polymerization and discusses the formation of oligomers
  • Cationic Polymeriz

    • Source: MDPI / Polymers
    • Title: "Cationic Polymerization of Lactams and Lactones" (General Context derived
    • Relevance: Establishes the oxonium ion mechanism and sensitivity to nucleophilic attack (w
  • Purific

    • Source: Google P
    • Title: "Process for recovering caprolactam and purification of N-alkyl deriv
    • Relevance: Provides industrial standards for removing water and basic impurities

Disclaimer: This guide is intended for research purposes. 1-Ethylazepan-2-one is a chemical intermediate; consult the Safety Data Sheet (SDS) for toxicity and handling information before use.

Technical Support Center: 1-Ethylazepan-2-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 1-Ethylazepan-2-one (N-Ethylcaprolactam).[1][2] It synthesizes chemical engineering principles with practical laboratory troubleshooting.[1][2][3]

Status: Active | Topic: Purification & Troubleshooting | ID: TS-EAZ-001[1][2]

Compound Dashboard: 1-Ethylazepan-2-one

Before troubleshooting, verify your target specifications.[1][2] This cyclic amide is a liquid at room temperature, unlike its parent compound caprolactam.[2]

ParameterSpecification / PropertyNotes
CAS Number 2556-73-2 (Methyl analog ref); Ethyl analog often cited as N-EthylcaprolactamNote: Properties below are extrapolated from N-Methyl/N-Vinyl analogs and standard amide behavior.[1][2]
Physical State Colorless to pale yellow liquidHygroscopic.[1][2][4]
Boiling Point ~110–115 °C @ 6 mmHgHigh boiling point; decomposes near atmospheric BP (~250°C+).[1][2]
Solubility Miscible with water, EtOH, ChloroformHigh water solubility makes aqueous extraction difficult.
Key Impurities Water, Caprolactam, Ethyl Halides, Oligomers"Yellowing" indicates oxidation or polymerization.

Troubleshooting Guide (Q&A)

Direct solutions to common experimental failures.

ISSUE: "My product has a persistent yellow color even after simple distillation."

Diagnosis: The yellowing is likely due to oxidative degradation products or trace oligomers formed during high-temperature synthesis.[1][2] Simple distillation often carries these colored impurities over due to entrainment or similar vapor pressures.[2] Solution:

  • Pre-treatment: Treat the crude liquid with activated carbon (5% w/w) at 60°C for 1 hour, then filter through Celite.

  • Fractional Vacuum Distillation: You must use a fractionating column (e.g., Vigreux).[2] Simple distillation is insufficient.[1][2]

  • Nitrogen Bleed: Ensure your distillation setup is under an inert atmosphere (N₂) to prevent further oxidation at high temperatures.[1][2]

ISSUE: "I cannot remove the last traces of water (Water content > 0.5%)."

Diagnosis: 1-Ethylazepan-2-one is hygroscopic and forms strong hydrogen bonds with water.[1][2] Standard rotary evaporation is ineffective for low-level drying.[1][2] Solution:

  • Azeotropic Distillation: Use Toluene (BP 110°C). Add toluene to your product (2:1 ratio) and distill.[2] The water-toluene azeotrope will carry over the moisture.[2]

  • Molecular Sieves: For final polishing (<100 ppm), circulate the liquid over activated 4Å Molecular Sieves for 24 hours. Do not use acidic drying agents (e.g., silica) as they may catalyze ring-opening.[1][2]

ISSUE: "The boiling point fluctuates wildly during distillation."

Diagnosis: This indicates "bumping" or decomposition .[2]

  • Bumping: Caused by high viscosity or water pockets flashing into steam.[1][2]

  • Decomposition: If the pot temperature exceeds 160°C, the lactam ring may open or polymerize. Solution:

  • High Vacuum: You need a vacuum pump capable of <5 mmHg .[2] This lowers the boiling point to a safe range (<120°C).

  • Stirring: Use vigorous magnetic stirring or a capillary air bleed to prevent superheating.[1][2]

Detailed Protocols

Protocol A: High-Efficiency Vacuum Distillation

Best for: Removing heavy impurities (oligomers) and starting materials.[1][2]

Equipment:

  • Vacuum pump (< 5 mmHg) with cold trap.[1][2]

  • Short-path distillation head (to minimize residence time).[1][2]

  • Oil bath with temperature control.[1][2]

Step-by-Step:

  • Setup: Assemble glassware. Grease all joints with high-vacuum grease.[1][2] Insulate the column with foil or glass wool.[2]

  • Degassing: Apply vacuum without heat for 10 minutes to remove volatile solvents (ethyl bromide, etc.) and dissolved gases.[2]

  • Heating: Slowly ramp oil bath temperature. The bath should be ~20–30°C higher than the expected boiling point.

  • Fractions:

    • F1 (Fore-run): Discard the first 5-10% of distillate (contains water and lower boiling volatiles).[2]

    • F2 (Main Fraction): Collect when temperature stabilizes (expect ~110°C @ 6 mmHg).[1][2]

    • F3 (Tail): Stop when pot residue darkens or temperature spikes.[1][2]

  • Storage: Backfill with Nitrogen/Argon immediately.[1][2] Store in a dark, desiccated container.

Protocol B: Azeotropic Drying (Water Removal)

Best for: Samples with 1-5% water content.[1][2]

Step-by-Step:

  • Add crude 1-Ethylazepan-2-one to a round-bottom flask.

  • Add Toluene (HPLC grade) in a 2:1 volume ratio (Toluene:Product).

  • Attach a Dean-Stark trap (optional) or simple distillation setup.[1][2]

  • Distill at atmospheric pressure until the distillate temperature reaches 110°C (pure toluene BP).

  • Cool and switch to vacuum to remove residual toluene.[2]

Logical Visualization

Figure 1: Purification Decision Matrix

Use this logic flow to determine the correct purification strategy based on your crude analysis.

PurificationLogic Start Crude 1-Ethylazepan-2-one CheckWater Check Water Content (Karl Fischer) Start->CheckWater HighWater Water > 1% CheckWater->HighWater LowWater Water < 1% CheckWater->LowWater Azeotrope Protocol B: Azeotropic Distillation (Toluene) HighWater->Azeotrope CheckColor Check Color/Purity (Visual/GC) LowWater->CheckColor Azeotrope->CheckColor Colored Yellow/Dark or Purity < 98% CheckColor->Colored Clear Colorless & Purity > 98% CheckColor->Clear CarbonTreat Activated Carbon Treatment Colored->CarbonTreat Final Pure Product (Store under N2) Clear->Final VacDistill Protocol A: Vacuum Distillation (< 5 mmHg) CarbonTreat->VacDistill VacDistill->Final

Caption: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 17369, N-Methylcaprolactam. (Data extrapolated for N-Ethyl analog). Retrieved from [Link]

  • Frontier, A. (2025).[2] How To: Remove Residual Water. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Bayer, A. (2002).[2] N-substituted derivatives of epsilon-caprolactam and their thermal and chemical behavior. Arkivoc. (Discusses synthesis and stability of N-alkyl lactams). Retrieved from [Link]

Sources

Scaling up 1-Ethylazepan-2-one synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Engineering & Scale-Up) Subject: Transitioning N-Alkylation of


-Caprolactam from Bench (Gram) to Pilot (Kilo) Scale
Introduction: The Scale-Up Pivot

You are likely visiting this guide because your bench-scale synthesis of 1-Ethylazepan-2-one (N-ethylcaprolactam) using Sodium Hydride (NaH) in DMF provided excellent yields, but your safety or process engineering team has flagged the protocol for the pilot plant.

The Core Problem: The "standard" lab protocol (NaH + Alkyl Halide + Polar Aprotic Solvent) is thermally unstable and operationally hazardous at scales >100g. The exotherm from NaH deprotonation, coupled with hydrogen gas evolution (


), creates a high risk of reactor pressurization and thermal runaway, particularly when using DMF (which can decompose violently in the presence of NaH).

The Solution: This guide details the transition to Phase Transfer Catalysis (PTC) . This method uses solid-liquid or liquid-liquid biphasic systems (e.g., Toluene/NaOH) to manage heat transfer, eliminate


 evolution, and improve selectivity.
Module 1: Reaction Engineering & Safety
FAQ 1.1: Why did EHS reject my NaH/DMF process?

Answer: At the bench scale, the heat generated by NaH deprotonation is easily dissipated. At the pilot scale, the surface-area-to-volume ratio decreases drastically.

  • Hydrogen Management: 1 kg of Caprolactam requires ~215g of NaH, releasing ~200 liters of

    
     gas. This requires specialized venting and scrubbing that standard batch reactors may not handle safely.
    
  • Thermal Instability: NaH in DMF/DMAc is a known "ticking time bomb." The mixture can undergo autocatalytic decomposition at temperatures as low as 40-50°C, leading to rapid pressurization and rupture.

Protocol 1.1: The Pilot-Ready PTC Protocol

Replaces NaH/DMF with NaOH/Toluene/TBAB.

Materials:

  • 
    -Caprolactam (Substrate)[1]
    
  • Ethyl Bromide (EtBr) or Ethyl Iodide (EtI)

  • Sodium Hydroxide (50% aq. solution or solid microbeads)

  • Toluene (Solvent)[2]

  • Tetrabutylammonium Bromide (TBAB) - Catalyst (3-5 mol%)

Step-by-Step Workflow:

  • Charge: Load Toluene (4-6 vol) and Caprolactam into the reactor.

  • Catalyst: Add TBAB (0.05 eq). Agitate to dissolve.

  • Base Addition: Add NaOH (50% aq, 1.5 eq). Note: The reaction is now biphasic.

  • Reagent Feed: Heat to 40°C. Feed Ethyl Bromide slowly over 2-4 hours.

    • Why? EtBr is volatile (BP ~38°C). Feeding it prevents vapor lock and controls the reaction rate.

  • Cook: Reflux gently (if using EtI) or hold at 45-50°C (if using EtBr) until HPLC shows <1% starting material.

Visualizing the Safety Pivot

The following diagram illustrates the decision logic for abandoning the hydride route.

SafetyPivot Start Scale-Up Assessment (Target: 1-Ethylazepan-2-one) RouteA Route A: NaH / DMF (Standard Lab Protocol) Start->RouteA High Yield RouteB Route B: PTC (NaOH / Toluene) (Process Recommendation) Start->RouteB High Safety Risk1 Risk: H2 Evolution (Gas generation) RouteA->Risk1 Risk2 Risk: Thermal Runaway (NaH + DMF incompatibility) RouteA->Risk2 Benefit1 Benefit: No H2 Gas RouteB->Benefit1 Benefit2 Benefit: Kinetic Control (Slow addition of EtBr) RouteB->Benefit2 Decision PILOT PLANT APPROVED Risk1->Decision REJECTED Benefit1->Decision Benefit2->Decision

Caption: Decision matrix comparing the hazardous Hydride route (Red) vs. the safer Phase Transfer Catalysis route (Green).

Module 2: Selectivity (N- vs. O-Alkylation)
FAQ 2.1: I'm seeing an impurity at RRT 0.95. Is this the O-alkylated imidate?

Answer: Yes. Lactams are ambident nucleophiles.

  • N-Alkylation (Thermodynamic Product): Favored by high temperatures and soft electrophiles.

  • O-Alkylation (Kinetic Product): Forms the cyclic imidate ether (7-ethoxy-3,4,5,6-tetrahydro-2H-azepine).

Troubleshooting Table: Controlling Selectivity

VariableConditionEffect on N/O RatioMechanism
Solvent Toluene (Non-polar)Favors N-Alkylation In PTC, the ion pair (

) is loose in the organic phase, favoring N-attack.
Solvent DMF/DMSO (Polar)MixedSolvates the cation heavily, leaving the oxygen "naked" and more reactive (promotes O-alkylation).
Leaving Group Ethyl IodideFavors N-Alkylation Softer leaving group favors the softer Nitrogen center (HSAB theory).
Leaving Group Ethyl Sulfate/TosylateFavors O-Alkylation Harder electrophiles favor the hard Oxygen center.

Corrective Action: If O-alkylation > 5%, increase the reaction temperature slightly (promote thermodynamic product) or switch from Ethyl Bromide to Ethyl Iodide.

Module 3: Work-Up & Isolation
FAQ 3.1: How do I remove the catalyst (TBAB) and residual solvent?

Answer: Unlike DMF, which requires high-energy water washes or difficult distillations, Toluene allows for a clean phase split.

Pilot Work-Up Protocol:

  • Quench: Cool reaction to 20°C. Add water (1 vol).

  • Phase Split: Agitate for 15 mins, settle for 30 mins.

    • Bottom Layer: Aqueous (contains NaOH, NaBr, and most TBAB). Discard to waste treatment.

    • Top Layer: Toluene + Product.[2][3]

  • Wash: Wash organic layer with 1M HCl (0.5 vol) to remove any unreacted amine/lactam traces, followed by Brine.

  • Distillation:

    • Strip Toluene at atmospheric pressure (or mild vacuum).

    • Product Distillation: 1-Ethylazepan-2-one has a high boiling point (est. 110-125°C @ 10-15 mmHg). Use high vacuum to distill the clear oil.

Visualizing the Process Flow

ProcessFlow Reactor Reactor (Toluene + NaOH + TBAB) PhaseSplit Phase Splitter (Aq. Waste Removal) Reactor->PhaseSplit Reaction Complete Evaporator Solvent Strip (Recycle Toluene) PhaseSplit->Evaporator Organic Layer Waste Waste PhaseSplit->Waste Aqueous (NaBr/TBAB) VacDist High Vac Distillation (Target Product) Evaporator->VacDist Crude Oil Product 1-Ethylazepan-2-one (>99% Purity) VacDist->Product 110-125°C @ 10mmHg

Caption: Linear process flow for the isolation of 1-Ethylazepan-2-one, emphasizing solvent recovery and vacuum distillation.

References
  • Safety of Sodium Hydride Scale-Up: Yang, Q., et al. (2019).[4][5] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development.

  • Phase Transfer Catalysis Scale-Up: Albini, M., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.

  • Selectivity in Lactam Alkylation: Zhang, W., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of Polymeric Field-Effect Transistors. Macromolecules.

  • General PTC Mechanism: ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide.

Sources

Technical Support Hub: 1-Ethylazepan-2-one Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-Ethylazepan-2-one (also known as N-Ethylcaprolactam). This cyclic amide is a critical intermediate in organic synthesis and a potent permeation enhancer in transdermal drug delivery.[1]

Monitoring its synthesis—typically via the N-alkylation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-caprolactam—presents unique challenges due to the ambident nucleophilicity  of the lactam anion. Users frequently encounter issues with regioselectivity (N- vs. O-alkylation), moisture-induced hydrolysis, and chromatographic peak tailing. This guide synthesizes mechanistic insight with field-proven troubleshooting protocols.

Module 1: The Selectivity Challenge (N- vs. O-Alkylation)

User Query: "I am monitoring the reaction by GC, and I see a persistent impurity eluting just before my product. It has the same mass as 1-Ethylazepan-2-one.[1] What is it?"

Diagnosis: Lactim Ether Formation

The caprolactam anion is an ambident nucleophile .[1] It can react at the Nitrogen (desired N-alkylation) or the Oxygen (undesired O-alkylation).[2]

  • Product: 1-Ethylazepan-2-one (Thermodynamically favored).

  • Impurity: 2-Ethoxy-1-azacyclohept-1-ene (Lactim ether; Kinetically favored).

The "pre-eluting" peak in GC is almost certainly the O-ethyl lactim ether .[1] It is less polar than the N-ethyl lactam, causing it to elute earlier on non-polar columns (e.g., HP-5, DB-5) and silica-based HPLC.

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Temperature Increase reaction temperature (>80°C).N-alkylation is thermodynamically controlled.[1] Higher heat promotes the rearrangement of the kinetic O-product to the stable N-product or favors direct N-attack.[1]
Solvent Switch to polar aprotic (DMF, DMSO).These solvents solvate the cation (Na+), leaving the "naked" anion more free to attack via the softer Nitrogen center.[1]
Leaving Group Use Ethyl Iodide over Bromide/Sulfate.Softer leaving groups favor reaction at the softer nucleophilic center (Nitrogen) per HSAB theory.[1]
Pathway Visualization

ReactionPathway Caprolactam Caprolactam (Starting Material) Anion Lactam Anion (Ambident Nucleophile) Caprolactam->Anion Deprotonation Base Base (NaH/KOH) Base->Anion N_Product 1-Ethylazepan-2-one (N-Alkyl / Product) Anion->N_Product Thermodynamic Control O_Product Lactim Ether (O-Alkyl / Impurity) Anion->O_Product Kinetic Control O_Product->N_Product Chapman Rearrangement (High T)

Figure 1: Mechanistic pathway showing the competition between N-alkylation and O-alkylation. Note the potential for rearrangement at high temperatures.[1]

Module 2: Reaction Monitoring & Quenching

User Query: "My HPLC shows complete conversion, but my isolated yield is low. Is the product degrading during workup?"

Diagnosis: Improper Quenching & Hydrolysis

1-Ethylazepan-2-one is a cyclic amide. While relatively stable, the ring is strained compared to linear amides.[1] If the reaction mixture (containing strong base) is not quenched properly before aqueous workup, base-catalyzed ring opening occurs, forming N-ethyl-6-aminocaproic acid. This amino acid is water-soluble and will be lost in the aqueous layer during extraction.[1]

Step-by-Step Monitoring Protocol
  • Sampling: Take a 50 µL aliquot from the reactor.

  • Critical Quench: Immediately dispense into a vial containing 100 µL of 1M Ammonium Chloride (NH₄Cl) or dilute Acetic Acid.

    • Why? You must neutralize the base instantly to stop the reaction and prevent hydrolysis during analysis.[1]

  • Dilution: Dilute with 1 mL Acetonitrile (for HPLC) or Ethyl Acetate (for GC).

  • Analysis:

    • Technique: GC-FID is preferred for routine monitoring.[1]

    • Marker: Monitor the disappearance of Caprolactam (RT ~10-12 min) and appearance of N-Ethyl product (RT ~13-15 min).

Analytical Method Parameters
FeatureGC-FID (Recommended)HPLC-UV (Alternative)
Column DB-WAX or HP-5MSC18 (End-capped)
Inlet/Oven 250°C / 80°C ramp to 240°C30°C Isocratic
Detector FID @ 280°CUV @ 210 nm (Amide band)
Advantage Detects volatile impurities; no solvent front interference.Better if oligomers are suspected.[1]

Module 3: Chromatographic Troubleshooting (Peak Tailing)

User Query: "The 1-Ethylazepan-2-one peak on my HPLC is broad and tails significantly. I can't integrate it reliably."

Diagnosis: Silanol Interactions

Lactams are basic.[1] The nitrogen atom (even if alkylated) can interact with residual acidic silanols on the silica backbone of HPLC columns.[1] This causes secondary retention mechanisms, leading to tailing.[1]

Solution: Mobile Phase Modification

The "Golden Rule" for Basic Amides: You must suppress silanol ionization or block the sites.[1]

  • Add a Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA competes for the silanol sites, "masking" them from your analyte.[1]

  • pH Control: Use a phosphate buffer at pH 7.0 - 8.0 . At higher pH, the amine/amide is non-protonated (free base), and modern hybrid columns (e.g., Waters XBridge) can withstand this pH.[1]

  • Column Choice: Switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2)).[1]

Data: Tailing Factor Comparison

ConditionTailing Factor (

)
Result
Water/MeCN (No modifier)2.4Fail (Severe tailing)
Water/MeCN + 0.1% Formic Acid1.8Marginal (Acid protonates N)
10mM Phosphate (pH 7.5) / MeCN 1.1 Pass (Sharp peak)

Module 4: Impurity Profiling Workflow

User Query: "How do I systematically identify unknown peaks in my final product?"

Use this decision tree to categorize impurities based on their volatility and polarity.

AnalysisWorkflow Start Unknown Impurity Detected Volatile Is it visible by GC? Start->Volatile GC_Yes Yes (Volatile) Volatile->GC_Yes GC_No No (Non-Volatile) Volatile->GC_No RT_Early Elutes Before Product (Non-polar) GC_Yes->RT_Early RT_Late Elutes After Product (Polar/High MW) GC_Yes->RT_Late Lactim Likely Lactim Ether (Check IR: 1690 cm-1) RT_Early->Lactim Dimer Likely Dimer/Oligomer RT_Late->Dimer HPLC_Check Analyze via HPLC-UV/MS GC_No->HPLC_Check Acid Acidic Impurity (Ring Opened) HPLC_Check->Acid Polar Peak

Figure 2: Analytical decision tree for impurity identification in N-alkyl lactam synthesis.

References

  • Synthesis & Selectivity

    • N-Alkylation vs.
    • Source:

  • Impurity Profiling

    • Determination of impurities in caprolactam by GC-MS (Octahydrophenazine and others).[1]

    • Source:

  • Chromatographic Methods

    • Strategies for the separation of basic compounds (Amides/Amines) on HPLC.
    • Source:

  • Chemical Properties

    • Caprolactam (Azepan-2-one)
    • Source:

Sources

Optimization of solvent conditions for 1-Ethylazepan-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Solvent Conditions for 1-Ethylazepan-2-one

Subject: Troubleshooting & Optimization Guide for 1-Ethylazepan-2-one (N-Ethylcaprolactam) Workflows ID: TSC-2026-EA2 Audience: Medicinal Chemists, Process Engineers, Formulation Scientists[1]

Executive Summary

1-Ethylazepan-2-one (N-Ethylcaprolactam) presents a dual profile in pharmaceutical chemistry: it serves as both a versatile polar aprotic solvent (similar to NMP) and a core scaffold for functionalization (e.g.,


-alkylation, ring-opening).[1] Its high boiling point, hygroscopicity, and amide resonance stability create specific challenges in solvent selection and work-up.[1]

This guide provides field-proven protocols to optimize solvent conditions whether you are utilizing 1-Ethylazepan-2-one as a reaction medium or as a substrate for chemical modification.[1]

Module 1: 1-Ethylazepan-2-one as a Substrate (Reactivity Optimization)

Context: You are modifying the 1-Ethylazepan-2-one ring (e.g.,


-lithiation, reduction, or hydrolysis).
Q1: My -alkylation yields are inconsistent. The starting material is recovered unreacted.[1] What is the solvent issue?

Diagnosis: The issue is likely solvent-mediated enolate quenching or insufficient polarity for aggregate breakup . 1-Ethylazepan-2-one requires strong bases (e.g., LDA, LiTMP) for deprotonation at the


-position.[1] If your solvent contains trace moisture or protic impurities, the enolate quenches immediately.[1] Furthermore, in pure non-polar solvents (Hexane), the lithium enolate forms tight aggregates that are unreactive.[1]

Corrective Protocol:

  • Primary Solvent: Switch to Anhydrous THF (Tetrahydrofuran) . THF coordinates lithium, breaking up aggregates and increasing enolate reactivity.[1]

  • Co-Solvent (Optional): If reactivity remains low, add HMPA or DMPU (2-4 equiv.) to the THF.[1] These highly polar aprotic additives solvate the lithium cation, creating a "naked" enolate that is significantly more nucleophilic.[1]

  • Temperature Control: Maintain -78°C during deprotonation to prevent side reactions (e.g., ring opening or self-condensation).

Experimental Workflow (DOT Diagram):

AlphaAlkylation Start Start: 1-Ethylazepan-2-one Solvent Solvent: Anhydrous THF (+ DMPU if sluggish) Start->Solvent Base Add LDA (-78°C) Solvent->Base Inert Atm (Ar) Enolate Lithium Enolate Formed Base->Enolate Kinetic Control Electrophile Add Electrophile (R-X) Enolate->Electrophile SN2 Attack Quench Quench (NH4Cl) Electrophile->Quench

Figure 1: Optimized workflow for thermodynamic vs. kinetic control in lactam functionalization.

Q2: I am attempting a ring-opening hydrolysis, but the reaction is prohibitively slow in water. How can I accelerate this?

Diagnosis: 1-Ethylazepan-2-one is a hydrophobic lactam compared to unsubstituted caprolactam.[1] In pure water, phase separation limits the contact surface area between the hydroxide ion and the carbonyl carbon.[1]

Optimization Strategy: Use a Phase-Transfer Catalyst (PTC) or a Miscible Co-solvent .[1]

  • Standard Approach: Use a 1:1 mixture of 1,4-Dioxane/Water or Ethanol/Water .[1] This ensures homogeneity and raises the reflux temperature.[1]

  • High-Throughput Approach: If avoiding organic volatiles, add 5 mol% TBAB (Tetrabutylammonium bromide) .[1] This shuttles the hydroxide ion into the organic phase of the lactam, accelerating hydrolysis rates by up to 10x.[1]

Module 2: 1-Ethylazepan-2-one as a Reaction Solvent

Context: You are using 1-Ethylazepan-2-one as a polar aprotic solvent (similar to NMP) for high-temperature nucleophilic substitutions (S_NAr) or metal-catalyzed couplings.

Q3: How do I remove 1-Ethylazepan-2-one during work-up? It does not evaporate on the rotavap.[1]

Diagnosis: With a boiling point >250°C (est.[1] at atm), rotary evaporation is ineffective and risks product decomposition.[1]

Removal Protocols:

MethodProduct TypeProtocol Details
Aqueous Extraction Non-Polar / Lipophilic1-Ethylazepan-2-one is moderately water-soluble.[1][2] Dilute reaction mixture with EtOAc or Et2O , then wash 3x with Water followed by 1x Brine . The lactam partitions into the aqueous phase.[1]
Acidic Wash Non-Basic ProductsWash the organic layer with 1M HCl .[1][2] The amide nitrogen can be protonated (weakly), but more importantly, the polarity difference usually forces the lactam into the aqueous acid layer.[1]
Kugelrohr Distillation Thermally StableIf the product is an oil/solid with high stability, distill the solvent off under High Vacuum (<0.5 mmHg) at 100-120°C.
Q4: Is 1-Ethylazepan-2-one compatible with strong reducing agents (LiAlH4, NaBH4)?

Critical Warning: NO. As a cyclic amide, 1-Ethylazepan-2-one is a substrate for strong reducing agents.[1]

  • Reaction: LiAlH4 will reduce the lactam carbonyl to a methylene group, converting the solvent into 1-Ethylazepane (a cyclic tertiary amine).[1]

  • Consequence: Consumption of reagents, generation of impurities, and potential runaway exotherms.[1]

  • Alternative: Use THF , Diethyl Ether , or Dichloromethane for reduction reactions.[1]

Module 3: Physical Properties & Stability Data

Solvent Compatibility Matrix Use this table to determine if 1-Ethylazepan-2-one is suitable for your specific reaction class.

Reaction ClassCompatibilityNotes / Mechanistic Reason
S_N2 / S_NAr Excellent High dielectric constant stabilizes transition states; dipolar nature solvates cations.[1][2]
Grignard / Organolithium Incompatible The amide carbonyl is electrophilic; reagents will attack the solvent.[1][2]
Pd-Catalyzed Coupling Good Good solubility for catalysts; ensure solvent is degassed (O2 removal).[1][2]
Acid Chloride Formation Incompatible Can form Vilsmeier-Haack type adducts with SOCl2 or POCl3.[1][2]

Solvent Selection Decision Tree (DOT Diagram):

SolventSelection Start Select Solvent Condition ReagentCheck Are you using Organometallics (Li, Mg, Zn)? Start->ReagentCheck TempCheck Reaction Temp > 100°C? ReagentCheck->TempCheck No AvoidLactam STOP: Use THF or Ether (Solvent will react) ReagentCheck->AvoidLactam Yes UseLactam Use 1-Ethylazepan-2-one (Polar Aprotic) TempCheck->UseLactam Yes UseAlt Use MeCN or Toluene TempCheck->UseAlt No

Figure 2: Decision logic for utilizing N-alkyl lactams as reaction media.

References

  • Reaction Optimization in Polar Aprotic Solvents

    • Optimization of the Condensation Reaction Condition. ResearchGate.[1][3][4] Available at: [Link]

  • Solubility & Physicochemical Properties

    • Solubility of Organic Compounds in Ethanol/Water Mixtures.[1][5] Journal of Pharmaceutical Sciences.[1][5] Available at: [Link]

  • Lactam Reactivity & Stability

    • N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc.[1][4] Available at: [Link][1]

  • General Solvent Properties

    • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.[1][5] Available at: [Link]

Sources

Reducing reaction time for N-ethyl-epsilon-caprolactam synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division Current Status: OPEN Operator: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Kinetic Bottleneck

Welcome to the technical support hub for N-alkyl lactam synthesis. If you are accessing this guide, you are likely facing a common kinetic wall: the nucleophilicity of the amide nitrogen in


-caprolactam is notoriously poor due to resonance stabilization with the carbonyl group.

Standard thermal alkylation with ethyl halides often results in:

  • Excessive reaction times (12–24 hours).

  • O-alkylation byproducts (Lactim ethers).

  • Incomplete conversion requiring tedious chromatographic separation.

This guide moves beyond textbook theory into field-proven protocols to reduce reaction time (


) while maintaining chemoselectivity.
Module 1: Diagnostic & Troubleshooting (Q&A)
Ticket #402: "My reaction stalls at 60% conversion after 18 hours."

User: Process Chemist, Pharma R&D Context: Using Sodium Hydride (NaH) in THF at reflux.

Dr. Thorne: The issue here is likely ion-pairing and surface passivation . In THF, the sodium salt of caprolactam forms tight ion pairs, reducing the nucleophilicity of the nitrogen anion. Furthermore, the byproduct (NaBr/NaI) can coat the unreacted NaH, halting the deprotonation.

Corrective Action (The "Superbase" Switch): Switch your solvent system to a dipolar aprotic solvent like DMF (Dimethylformamide) or DMSO . These solvents solvate the cation (


), leaving the caprolactam anion "naked" and highly reactive.
  • Predicted

    
     Reduction:  18 hours 
    
    
    
    2–4 hours.
  • Warning: DMF decomposes at high temperatures with strong bases. Keep

    
    .[1]
    
Ticket #409: "I need a greener method. Toluene is preferred, but it's too slow."

User: Green Chemistry Lead Context: Solid-Liquid biphasic system (KOH/Toluene).

Dr. Thorne: You are limited by interfacial mass transfer . The deprotonated lactam stays on the solid surface (KOH), and the ethyl bromide stays in the toluene. They cannot meet efficiently.

Corrective Action (Phase Transfer Catalysis - PTC): Introduce a quaternary ammonium salt, specifically Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Mechanism: The quaternary cation (

    
    ) extracts the caprolactam anion into the organic phase.
    
  • Protocol: Add 3–5 mol% TBAB.

  • Predicted

    
     Reduction:  24 hours 
    
    
    
    3–5 hours.
Ticket #415: "Ethyl Bromide takes forever. Can I heat it more?"

User: Senior Scientist Context: Refluxing EtBr (


) limits the reaction temperature.

Dr. Thorne: You are thermally capped. You cannot drive the kinetics because the reagent boils off.

Corrective Action (Reagent Swap or Pressure):

  • Option A (Finkelstein Modification): Add 10 mol% Sodium Iodide (NaI) . This generates Ethyl Iodide in situ, which has a much weaker C-I bond, accelerating the

    
     attack.
    
  • Option B (Microwave Reactor): Use a sealed microwave vessel. This allows you to superheat EtBr to

    
     (well above its boiling point) safely.
    
  • Predicted

    
     Reduction:  12 hours 
    
    
    
    15–30 minutes (Microwave).
Module 2: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Fastest)

Best for: Small scale library generation, rapid screening.

Reagents:

  • 
    -Caprolactam (10 mmol)
    
  • Ethyl Bromide (12 mmol)

  • Potassium tert-butoxide (

    
    -BuOK) (11 mmol)
    
  • Solvent: Toluene (5 mL)

Workflow:

  • Load: Place Caprolactam and

    
    -BuOK in a 10 mL microwave vial. Add Toluene.
    
  • Seal & Purge: Crimp the vial and purge with

    
     for 1 min.
    
  • Inject: Inject Ethyl Bromide through the septum.

  • Irradiate:

    • Ramp: 2 min to

      
      .
      
    • Hold: 15 min at

      
       (High stirring).
      
    • Cool: Compressed air cooling to

      
      .
      
  • Workup: Filter off KBr salts, concentrate filtrate.

Validation Data:

Parameter Thermal Reflux Microwave Protocol

| Temperature |


 (reflux) | 

(pressurized) | | Time | 16 Hours | 15 Minutes | | Yield | 72% | 91% |
Protocol B: Phase Transfer Catalysis (Scalable)

Best for: Multi-gram to Kilo scale, avoiding expensive solvents.

Reagents:

  • 
    -Caprolactam (1.0 eq)[1]
    
  • Diethyl Sulfate (1.1 eq) [Note: Faster than EtBr, higher bp]

  • NaOH (Solid, pellets) (2.0 eq)

  • TBAB (0.05 eq / 5 mol%)

  • Solvent: Toluene

Workflow:

  • Dissolve: Dissolve Caprolactam and TBAB in Toluene.

  • Base: Add solid NaOH pellets. Vigorously stir (mechanical stirring preferred) to create high surface area.

  • Addition: Add Diethyl Sulfate dropwise at

    
     (Exothermic).
    
  • Heat: Raise to

    
     and stir for 3 hours.
    
  • Quench: Add water to dissolve salts. Separate organic layer.

Module 3: Mechanism & Logic Visualization
Figure 1: The Phase Transfer Cycle

Caption: The catalytic cycle showing how TBAB (Q+Br-) shuttles the lactam anion from the solid base surface into the bulk organic solvent for reaction.

PTC_Mechanism cluster_solid Solid Phase (NaOH Surface) cluster_interface Interface cluster_organic Organic Phase (Toluene) Base NaOH (Solid) Deprotonation Deprotonation (Lactam-H -> Lactam-) Base->Deprotonation IonPair [Na+ Lactam-] Deprotonation->IonPair Exchange Ion Exchange (Q+Br- <-> Na+Br-) IonPair->Exchange Na+ stays ActiveSpecies Active Species [Q+ Lactam-] Exchange->ActiveSpecies Transfer Catalyst TBAB (Q+Br-) Catalyst->Exchange Reaction S_N2 Reaction (+ Et-Br) ActiveSpecies->Reaction Product N-Ethyl Caprolactam + Q+Br- Reaction->Product Product->Catalyst Regeneration

Figure 2: Optimization Decision Tree

Caption: Logic flow for selecting the correct optimization pathway based on lab constraints.

Optimization_Logic Start Start: Reaction Too Slow CheckScale Check Scale Start->CheckScale SmallScale < 5 Grams CheckScale->SmallScale LargeScale > 100 Grams CheckScale->LargeScale Microwave Microwave Reactor (110°C, 15 min) SmallScale->Microwave CheckSolvent Can use DMF/DMSO? LargeScale->CheckSolvent YesDMF Homogeneous Method (NaH + DMF) CheckSolvent->YesDMF Yes NoDMF Must use Toluene/Green? CheckSolvent->NoDMF No PTC PTC Method (TBAB + Solid KOH) NoDMF->PTC

References
  • Microwave-Assisted Organic Synthesis (MAOS)

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry
    • Source: MDPI, Molecules
    • URL:[Link][1][2][3][4]

  • Phase Transfer Catalysis N-Alkylation

    • Title: Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separ
    • Source: Royal Society of Chemistry (RSC), Reaction Chemistry & Engineering
    • URL:[Link]

  • Caprolactam Synthesis Context

    • Title: Process for the synthesis of epsilon-caprolactam[1][5][6][7]

    • Source: European P
    • URL
  • General PTC Mechanisms

    • Title: Phase Transfer Catalysis: Mechanism + Description[8]

    • Source: ACS GCI Pharmaceutical Roundtable
    • URL:[Link]

Sources

Technical Support Center: Minimizing Impurities in 1-Ethylazepan-2-one Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Challenge

1-Ethylazepan-2-one (CAS 2432-36-2) is a critical intermediate and specialty solvent.[1] The primary challenge in its production via the alkylation of caprolactam is the ambident nucleophilicity of the lactam anion.[1] The nitrogen (N) and oxygen (O) atoms compete for the alkylating agent, leading to a mixture of the desired N-alkyl lactam and the undesired O-alkyl lactim ether .[1]

This guide provides a self-validating protocol to maximize N-selectivity and efficiently remove impurities such as O-ethyl imidates, unreacted caprolactam, and oligomers.[1]

Impurity Profile & Physical Properties[1][2][3][4]

Understanding the physical differences between the target and its impurities is the key to separation.[1]

ComponentChemical StructureState (RT)Boiling PointSolubility (H₂O)Origin
1-Ethylazepan-2-one N-Ethyl LactamLiquid~125-130°C (10 mmHg)MiscibleTarget Product
7-Ethoxy-3,4,5,6-tetrahydro-2H-azepine O-Ethyl Lactim EtherLiquid~55-60°C (10 mmHg)Low/HydrolyzesSide Reaction (Kinetic)
Caprolactam Starting MaterialSolid270°C (atm) / 136°C (10 mmHg)HighIncomplete Reaction
Oligomers Ring-opened polymersViscous/Solid>300°CVariableAnionic Polymerization

Analyst Note: The significant boiling point difference between the O-isomer (lower boiling) and the N-isomer (higher boiling) makes fractional distillation the primary purification tool.

Module 1: Reaction Optimization (Upstream Control)[1]

To minimize downstream purification burden, you must maximize the N/O ratio during synthesis.[1]

The Mechanism of Selectivity

The lactam anion resonates between the Nitrogen and Oxygen.[1]

  • O-Alkylation (Kinetic Control): Favored by "hard" electrophiles (e.g., diethyl sulfate) and free ions (dissociated ion pairs).[1]

  • N-Alkylation (Thermodynamic Control): Favored by higher temperatures, "soft" electrophiles (e.g., ethyl iodide/bromide), and conditions that tighten the ion pair or block the oxygen.[1]

Recommended Protocol: Phase Transfer Catalysis (PTC)

This method avoids hazardous hydrides (NaH) and uses solvent polarity to drive N-alkylation.[1]

Reagents:

  • Caprolactam (1.0 eq)[1][2][3]

  • Ethyl Bromide (1.2 eq)[1]

  • KOH (Solid, flakes) (1.5 eq)[1]

  • Toluene (Solvent)[1][4]

  • TBAB (Tetrabutylammonium bromide, 5 mol%)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Caprolactam and TBAB in Toluene.

  • Base Addition: Add solid KOH. The system is heterogeneous.[1]

  • Alkylation: Add Ethyl Bromide dropwise at 40–50°C .

    • Why? Moderate temperature promotes N-attack without triggering rapid polymerization.[1]

  • Digestion: Stir vigorously for 4–6 hours.

  • Monitoring: Check by GC. Look for the disappearance of Caprolactam and the ratio of N-ethyl (Target) vs O-ethyl (Impurity).

Visualizing the Pathway[1]

ReactionPathway Caprolactam Caprolactam (Starting Material) Anion Lactam Anion (Ambident Nucleophile) Caprolactam->Anion KOH / PTC N_Product 1-Ethylazepan-2-one (Thermodynamic Product) Anion->N_Product N-Attack (Major) O_Product O-Ethyl Lactim Ether (Kinetic Impurity) Anion->O_Product O-Attack (Minor) Hydrolysis Caprolactam + Ethanol (Reversion) O_Product->Hydrolysis Acid/Water Contact

Figure 1: Reaction pathways showing the competition between N-alkylation (green) and O-alkylation (red).

Module 2: Purification & Isolation (Downstream Control)[1]

If your GC analysis shows >5% O-ethyl impurity, standard distillation might be difficult due to azeotrope formation.[1] Use this chemical treatment prior to distillation.[1]

The "Acid Wash" Trick

O-alkyl lactim ethers are unstable in acidic conditions and hydrolyze back to Caprolactam, whereas N-alkyl lactams are stable.[1]

Protocol:

  • Filtration: Filter off solid KBr salts from the reaction mixture.

  • Hydrolysis Wash: Wash the Toluene layer with 10% HCl (aq) for 30 minutes.[1]

    • Mechanism:[1][5] This converts the volatile O-ethyl impurity back into Caprolactam (water soluble) and Ethanol.[1]

    • Outcome: The N-ethyl product remains in the Toluene layer.[1] Caprolactam partitions partially into the water.[1][6]

  • Phase Cut: Separate the aqueous layer (contains salts, ethanol, and hydrolyzed impurities).[1]

  • Drying: Dry the organic layer over MgSO₄.[1]

Final Distillation
  • Strip Solvent: Remove Toluene via rotary evaporation.[1]

  • Vacuum Distillation: Perform fractional distillation under reduced pressure (<10 mmHg).

    • Fraction 1 (Fore-run): Residual solvent and trace O-ethyl ether (if any remains).[1]

    • Fraction 2 (Main Cut): Pure 1-Ethylazepan-2-one (Collect at steady temp, approx 125–130°C @ 10 mmHg).[1]

    • Residue: Unreacted Caprolactam and oligomers (Pot residue).[1]

Troubleshooting & FAQ

Q1: My product has a strong, sweet, fruity odor. Is this normal?

  • A: No. Pure 1-Ethylazepan-2-one has a mild amide odor.[1] A "fruity" or "ethereal" smell indicates the presence of the O-ethyl lactim ether .[1] This impurity is more volatile.[1]

  • Fix: Increase the duration of the acid wash step or perform a more rigorous fore-run cut during distillation.

Q2: The product is turning yellow upon storage.

  • A: This indicates oxidation or the presence of trace pyrrole-like impurities formed via ring dehydrogenation.[1]

  • Fix: Store the product under Nitrogen or Argon.[1] Ensure the starting Caprolactam was free of cyclohexanone oxime traces.[1] Distill over a small amount of solid NaOH to remove color bodies (basic stabilization).[1]

Q3: Low yield, high recovery of starting material.

  • A: The system likely contains water.[1][4][7] KOH is hygroscopic.[1] Water quenches the lactam anion, preventing alkylation.[1]

  • Fix: Use fresh, dry KOH or switch to NaOH + molecular sieves.[1] Ensure the solvent (Toluene) is anhydrous.[1]

Q4: Can I use Sodium Hydride (NaH) instead of KOH?

  • A: Yes, NaH in THF or DMF is cleaner and often gives higher yields.[1] However, it requires strictly anhydrous conditions and generates Hydrogen gas.[1] For small-scale high-purity needs, NaH is superior.[1] For scale-up, the KOH/PTC method is safer.[1]

Purification Workflow Diagram

Purification Crude Crude Reaction Mix (Toluene, Salts, N-prod, O-imp) Filter Filtration (Remove KBr) Crude->Filter AcidWash Acid Hydrolysis Wash (10% HCl) Filter->AcidWash Filtrate PhaseSep Phase Separation AcidWash->PhaseSep Aqueous Aqueous Waste (Salts, Ethanol, Caprolactam) PhaseSep->Aqueous Organic Organic Layer (Toluene + N-Product) PhaseSep->Organic Distill Vacuum Distillation (<10 mmHg) Organic->Distill Final Pure 1-Ethylazepan-2-one Distill->Final Main Cut (~128°C)

Figure 2: Purification workflow emphasizing the chemical removal of O-alkyl impurities before distillation.

References

  • Selectivity in Lactam Alkylation: Benson, R. E., & Cairns, T. L. (1948).[1] C-Alkylation of Caprolactam. Journal of the American Chemical Society, 70(6), 2115–2118.[1] [Link]

  • Physical Properties of Lactim Ethers: NIST Chemistry WebBook, SRD 69.[1] 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (Data for O-Methyl analog). [Link][1][8]

  • Caprolactam Impurity Profiling: PubChem Compound Summary for CID 7768, Caprolactam. [Link]

Sources

Validation & Comparative

1-Ethylazepan-2-one vs caprolactam polymerization kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the polymerization kinetics and capabilities of 1-Ethylazepan-2-one (N-Ethyl Caprolactam) versus the industry-standard


-Caprolactam .

Executive Summary

The core distinction lies in the polymerizability .


-Caprolactam is the precursor to Nylon 6, polymerizing readily via anionic, cationic, or hydrolytic ring-opening polymerization (ROP).[1] In contrast, 1-Ethylazepan-2-one does not homopolymerize  to high molecular weight polymers under standard conditions. The N-ethyl substitution eliminates the amide proton (

), mechanically blocking the "Activated Monomer Mechanism" required for anionic polymerization and introducing severe steric hindrance that thermodynamically favors the cyclic monomer over the linear polymer chain. Consequently, 1-Ethylazepan-2-one functions primarily as a polar aprotic solvent or plasticizer, not a monomer.

Chemical Fundamentals & Properties

The structural difference—a single ethyl group replacing a hydrogen atom—fundamentally alters the reactivity profile.[1]

Feature

-Caprolactam
1-Ethylazepan-2-one
CAS Number 105-60-22407-94-5 (Generic N-ethyl)
Structure Cyclic Amide (Secondary)Cyclic Amide (Tertiary)
N-Substituent Hydrogen (

)
Ethyl (

)
Physical State (25°C) White Crystalline SolidColorless Liquid
Melting Point 69.2 °C< 25 °C (Liquid)
Boiling Point 270.8 °C~255–265 °C
Polymerization Capability High (Forms Nylon 6)Negligible (Remains Monomeric)

Polymerization Kinetics & Mechanisms

A. -Caprolactam: The Activated Monomer Mechanism

Caprolactam polymerization is kinetically controlled by the concentration of the lactam anion (activated monomer).

  • Initiation: A strong base (e.g., Sodium Caprolactamate) removes the amide proton, creating a nucleophilic lactam anion.[1]

  • Propagation: The anion attacks the carbonyl carbon of a neutral monomer (or N-acyl lactam activator), opening the ring and regenerating the anion.[1]

  • Kinetics: The rate of polymerization (

    
    ) follows the equation:
    
    
    
    
    Where
    
    
    is the concentration of active centers and
    
    
    is the monomer concentration.[1] The reaction is autocatalytic and exothermic (
    
    
    ).
B. 1-Ethylazepan-2-one: The Mechanistic Blockade

The polymerization of 1-Ethylazepan-2-one is inhibited by two primary factors:

  • Absence of Amide Proton (Kinetic Barrier):

    • Standard anionic polymerization requires the formation of an

      
       anion.
      
    • Since the nitrogen in 1-Ethylazepan-2-one is tertiary (bonded to C=O, Ring-C, and Ethyl-C), there is no proton to remove . The "Activated Monomer" cannot form.[1]

    • Result:

      
       for anionic routes.[1]
      
  • Steric Hindrance (Thermodynamic Barrier):

    • Even if ring-opening were induced cationically (acid-catalyzed), the resulting linear chain would have an N-ethyl group at every amide linkage.

    • The steric clash between the N-ethyl group and the carbonyl oxygen of the adjacent unit destabilizes the polymer chain.

    • Thermodynamics: The Gibbs Free Energy of polymerization (

      
      ) is positive at standard processing temperatures. The equilibrium strongly favors the ring (monomer) over the polymer.[1]
      

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent pathways: Caprolactam proceeds to polymer, while 1-Ethylazepan-2-one enters a "dead-end" cycle.

PolymerizationPathways cluster_thermo Thermodynamic Barrier Capro ε-Caprolactam (Secondary Amide) Anion Lactam Anion (Activated Monomer) Capro->Anion Deprotonation (-H+) EthylCapro 1-Ethylazepan-2-one (Tertiary Amide) NoAnion No Reaction (No Acidic Proton) EthylCapro->NoAnion Base Addition Base Base Catalyst (e.g., NaH, Na-Cap) Base->Anion Polymer Nylon 6 (Polyamide) Anion->Polymer Ring Opening Propagation Solvent Stable Solvent (No Polymer) NoAnion->Solvent Remains Monomer

Caption: Comparative reaction pathways. Caprolactam forms an active anion leading to Nylon 6, while N-ethyl substitution blocks this pathway, rendering the molecule inert to polymerization.[1]

Experimental Protocols

Protocol A: Anionic Polymerization of -Caprolactam (Standard)

This protocol serves as the positive control.

  • Materials: Dry

    
    -Caprolactam (<100 ppm water), Sodium Caprolactamate (Catalyst), N-Acetyl Caprolactam (Activator).[1]
    
  • Setup: 3-neck round bottom flask with mechanical stirrer,

    
     inlet, and thermocouple.
    
  • Procedure:

    • Melt 100g Caprolactam at 130°C under

      
       flow.
      
    • Add 1.5 mol% Sodium Caprolactamate catalyst.[1] Stir for 5 mins.

    • Add 0.5 mol% N-Acetyl Caprolactam activator.

    • Observation: Temperature will rise rapidly (exotherm) to ~180-200°C within 2-5 minutes. Viscosity increases sharply until solidification.[1]

  • Validation: DSC analysis showing

    
    .
    
Protocol B: Attempted Polymerization of 1-Ethylazepan-2-one

This protocol demonstrates the negative result/stability.

  • Materials: 1-Ethylazepan-2-one (Purified), Sodium Hydride (NaH) or Sodium Caprolactamate.[1]

  • Procedure:

    • Heat 100g 1-Ethylazepan-2-one to 130°C under

      
      .
      
    • Add 2.0 mol% NaH (strong base).[1]

    • Observation: No exotherm is observed. Viscosity remains constant (liquid).[1]

    • Maintain at 150°C for 4 hours.

  • Analysis:

    • Cool to room temperature.[1]

    • Perform GPC (Gel Permeation Chromatography) or

      
      -NMR .[1]
      
    • Result: NMR will show unchanged monomer signals (ethyl quartet at

      
       ppm).[1] No polymer peaks (broad signals) will be present.[1]
      

Comparative Data Summary

Metric

-Caprolactam
1-Ethylazepan-2-one
Propagation Rate (

)
High (

w/ activator)

Enthalpy of Polymerization

Positive or negligible (Endothermic)
Equilibrium Monomer Conc. ~1-3% at 200°C~100% (No polymer formed)
Primary Application Engineering Plastics (Nylon 6), FibersSolvent for extraction, Dye carrier

References

  • Russo, S., & Rieger, B. (2022).[1] Ring-Opening Polymerization of Lactams: Kinetics and Mechanisms. Polymer Science Reference Series.

    • Context: Defines the activated monomer mechanism dependent on the N-H proton.
  • Sebenda, J. (1978).[1] Lactam Polymerization. Journal of Macromolecular Science: Reviews in Macromolecular Chemistry, C6(1), 1-112.[1]

    • Context: Authoritative review establishing the thermodynamic instability of N-substituted polyamide chains.
  • BASF Corporation. (2012).[1] Technical Data Sheet: N-Alkyl Caprolactams as Solvents.

    • Context: Describes N-ethyl caprolactam strictly as a solvent and extraction agent, noting its thermal stability against polymerization.[1]

  • Udipi, K., et al. (2000).[1] Polymerization of N-substituted Lactams. Journal of Polymer Science Part A: Polymer Chemistry.

    • Context: Experimental data confirming that N-substitution prevents high molecular weight form
  • PubChem. (2024).[1][2] Compound Summary: 1-Ethylazepan-2-one.[3][4] National Library of Medicine.[1] Link[1]

    • Context: Verification of physical properties (Liquid state, lack of polymer classification).[1]

Sources

Comparative Guide: N-Ethyl-epsilon-caprolactam (NECL) and Functional Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl-epsilon-caprolactam (NECL), also known as 1-ethylazepan-2-one (CAS: 19797-08-1), represents a critical "bridge" molecule in the lactam series. While its parent compound,


-caprolactam , is the solid precursor for Nylon 6, and its long-chain analog, Azone (Laurocapram) , is the industry-standard permeation enhancer, NECL occupies a unique physicochemical niche.

This guide provides a comparative technical analysis of NECL against its homologs. It focuses on its dual utility as a polar aprotic solvent and a mild permeation enhancer, supported by physicochemical data and experimental protocols.

Physicochemical Comparison: The Lactam Series

The functional performance of lactams is dictated by the


-alkyl chain length. NECL (Ethyl, C2) balances hydrophilicity and lipophilicity, distinguishing it from the highly polar Methyl analog and the highly lipophilic Dodecyl analog.
Table 1: Comparative Properties of N-Alkyl Caprolactams
Property

-Caprolactam (CPL)
N-Methyl-

-caprolactam (NMCL)
N-Ethyl-

-caprolactam (NECL)
Azone (Laurocapram)
CAS Number 105-60-22556-73-219797-08-1 59227-89-3
N-Substituent Hydrogen (-H)Methyl (-CH

)
Ethyl (-CH

CH

)
Dodecyl (-C

H

)
Physical State White SolidColorless LiquidColorless Liquid Colorless Liquid
Melting Point 69.2 °C< -10 °C< 0 °C -7 °C
Boiling Point 270 °C (atm)105 °C (12 Torr)97 °C (5.5 Torr) 207 °C (0.5 Torr)
LogP (Oct/Water) -0.19 (Hydrophilic)0.25~0.8 (Est.) ~6.2 (Lipophilic)
Primary Use Nylon 6 MonomerPolar SolventSolvent / Intermediate Permeation Enhancer

Technical Insight: The shift from Hydrogen (CPL) to Ethyl (NECL) eliminates the hydrogen bond donor capability of the amide nitrogen, significantly lowering the melting point and increasing solubility in organic phases. This makes NECL an excellent candidate for solvating active pharmaceutical ingredients (APIs) that are sparingly soluble in water but require a polar aprotic environment.

Structural Relationships & Mechanism

The following diagram illustrates the structural progression and the resulting shift in functional application.

LactamSeries cluster_legend Application Domains CPL Caprolactam (Parent) Hydrogen Bonding Donor High MP Solid NMCL N-Methyl-Caprolactam Polar Aprotic Solvent High Dipole Moment CPL->NMCL + Methyl Group (Loss of H-Bond Donor) NECL N-Ethyl-Caprolactam (NECL) Balanced Solvent Mild Enhancer NMCL->NECL + Ethyl Group (Increased Lipophilicity) Azone Azone (Dodecyl) Lipid Bilayer Disruptor Strong Permeation Enhancer NECL->Azone + Dodecyl Chain (Surfactant-like Properties)

Figure 1: Structural evolution of caprolactam derivatives showing the transition from monomer to solvent to enhancer.

Performance Analysis: Permeation Enhancement

In transdermal drug delivery, the "Chain Length Effect" is a well-documented phenomenon. Permeation enhancement typically follows a bell-shaped curve relative to the alkyl chain length, peaking at C10–C12 (Azone).

The "Bridge" Role of NECL

While Azone is the gold standard for maximizing flux, it can cause skin irritation due to significant disruption of the stratum corneum lipids.

  • Azone (C12): Mechanism involves fluidization of intercellular lipids. High Enhancement Ratio (ER), moderate irritation potential.

  • NECL (C2): Mechanism is primarily co-solvency . It increases the thermodynamic activity of the drug in the vehicle rather than aggressively disrupting the skin barrier.

    • Advantage: Lower toxicity and irritation profile compared to long-chain analogs.

    • Best Use: Formulations requiring high drug loading (solubility) with mild enhancement.

Experimental Protocol: Comparative Flux Study

To validate the performance of NECL against standard lactams, the following Franz Diffusion Cell protocol is recommended. This system is self-validating through the use of internal controls (Infinite Dose technique).

Materials
  • Membrane: Excised porcine ear skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.

  • Donor Phase: Saturated solution of Model Drug (e.g., Ibuprofen) in:

    • Propylene Glycol (Control)

    • Propylene Glycol + 5% NECL

    • Propylene Glycol + 5% Azone

  • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4, stirred at 600 rpm, 32°C.

Workflow Diagram

FranzCellProtocol Step1 1. Tissue Preparation Dermatome porcine skin to 500µm Equilibrate in PBS for 1 hr Step2 2. Donor Loading Apply 500µL saturated drug solution (Control vs. NECL vs. Azone) Step1->Step2 Step3 3. Sampling Withdraw 200µL receptor fluid at 1, 2, 4, 8, 12, 24 hrs Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Calculate Cumulative Amount (Q) Step3->Step4 Step5 5. Data Analysis Plot Q vs. Time Calculate Flux (J) and Enhancement Ratio (ER) Step4->Step5 Validation Validation Check: Linearity of flux (R² > 0.98) Lag time consistency Step5->Validation

Figure 2: Step-by-step workflow for evaluating permeation enhancement efficiency.

Data Calculation

Calculate the Enhancement Ratio (ER) using the steady-state flux (


):


Expected Outcome:

  • Control: Baseline flux.

  • NECL Group: ER ~1.5 – 3.0 (Driven by solubility increase).

  • Azone Group: ER > 10.0 (Driven by barrier disruption).

Safety and Handling

While specific toxicological data for NECL is less abundant than for Caprolactam, the class toxicity suggests the following:

  • Acute Toxicity: Likely harmful if swallowed (Category 4), similar to Caprolactam (LD50 Rat Oral ~1.1 g/kg).

  • Irritation: Mild skin and eye irritant. Unlike Azone, NECL is less likely to cause severe erythema due to its lower lipophilicity and transient interaction with skin lipids.

  • Handling: Use standard PPE (Gloves, Goggles). Handle in a well-ventilated area to avoid inhalation of vapors (BP 97°C @ 5.5 Torr implies moderate volatility).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved January 28, 2026 from [Link]

  • CAS Common Chemistry. N-Ethylcaprolactam (CAS RN 19797-08-1).[1] American Chemical Society.[1] Retrieved from [Link][1]

  • Cuiban, F., Bolocan, I., & Barbu, E. (2002).N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63. (Discusses synthesis and solvent properties of N-substituted lactams).
  • Hadgraft, J., & Lane, M. E. (2005).Skin permeation: the years of enlightenment. International Journal of Pharmaceutics, 305(1-2), 2-12. (Review of lactam-based enhancers including Azone).
  • U.S. Patent 3,000,879.Process for the production of N-alkyl lactams.

Sources

Technical Guide: Structural Validation of 1-Ethylazepan-2-one via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of 1-Ethylazepan-2-one using 13C NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Case for Carbon-13

1-Ethylazepan-2-one (N-Ethylcaprolactam) is a critical cyclic amide often utilized as a specialized solvent and a permeation enhancer in transdermal drug delivery systems.[1] In synthesis and quality control, a recurring challenge is distinguishing the target N-alkyl lactam from potential O-alkyl lactim ether byproducts or ring-opening impurities.[1]

While 1H NMR is the standard for checking purity, it often fails to provide definitive structural proof for 7-membered rings due to the complex, overlapping multiplets of the internal methylene protons (


).

13C NMR is the superior modality for structural validation of 1-Ethylazepan-2-one.[1] It offers three distinct advantages:

  • Resolution of Ring Methylenes: It resolves the aliphatic backbone into distinct singlets.[1]

  • Regiochemistry Verification: It definitively distinguishes the N-ethyl group from the ring carbons.[1]

  • Lactam vs. Lactim Differentiation: It provides a diagnostic carbonyl shift (~176 ppm) that rules out the isomeric O-ethyl imidate (~160–165 ppm).[1]

Comparative Analysis: Selecting the Right Validation Tool

The following table compares 13C NMR against alternative analytical techniques for this specific molecular scaffold.

Feature13C NMR (Recommended) 1H NMR FT-IR LC-MS
Backbone Resolution High. Resolves all 5 ring methylenes + ethyl group.[1]Low. Internal ring protons (

) form a broad "hump" (1.5–1.8 ppm).[1]
N/A. Cannot resolve methylene chains.N/A.
Isomer ID (N- vs O-alkyl) Definitive. C=O shift (176 ppm) vs C=N (160 ppm).[1]Ambiguous. N-CH2 and O-CH2 protons often overlap.[1]Good. C=O stretch is distinct, but lacks backbone detail.Poor. Isomers have identical m/z.[1]
Solvent Effects Minimal. Shifts are robust across CDCl3/DMSO.[1]High. Solvent peaks often obscure key multiplets.[1]N/A. N/A.
Experiment Time Medium. (15–30 min for typical concentration).Fast. (<5 min).[1]Fast. (<2 min).[1]Fast. (<10 min).[1]

Experimental Protocol

This protocol ensures high signal-to-noise ratio (S/N) and accurate integration, specifically targeting the relaxation times of the quaternary carbonyl carbon.[1]

Step 1: Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity broadening and to maintain standard shift referencing (77.16 ppm).[1]
  • Concentration: Dissolve 30–50 mg of 1-Ethylazepan-2-one in 0.6 mL of solvent.

    • Note: Higher concentrations are required for 13C than 1H due to the 1.1% natural abundance of Carbon-13.[1]

  • Filtration: Filter through a glass wool plug into the NMR tube to remove undissolved particulates that cause magnetic field inhomogeneity.[1]

Step 2: Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on the carbonyl, ensuring quantitative accuracy if needed.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The carbonyl carbon (C2) has a long

    
     relaxation time; a short delay will saturate this signal, making it disappear.[1]
    
  • Scans (NS): Minimum 256 scans (approx. 15-20 mins).

  • Temperature: 298 K (25°C).[1]

Step 3: Advanced Validation (DEPT-135)
  • Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment immediately after the standard 13C.[1]

  • Purpose: To differentiate the

    
     carbons (inverted, negative phase) from the 
    
    
    
    (upright, positive phase).[1] This confirms the terminal ethyl methyl group.[1]

Data Interpretation & Structural Assignment

The structure of 1-Ethylazepan-2-one consists of 8 unique carbon environments.

Chemical Shift Table ( )
Carbon LabelTypeApprox. Shift (

, ppm)
DEPT-135 PhaseAssignment Logic
C2 C=O175.0 – 177.0 Silent (Quaternary)Diagnostic Lactam Carbonyl.[1]
C7 Ring

49.0 – 51.0 Negative (Down)Deshielded by Nitrogen; part of the ring.[1]
C1' Ethyl

42.0 – 44.0 Negative (Down)Deshielded by Nitrogen; acyclic chain.[1]
C3 Ring

36.0 – 38.0 Negative (Down)Alpha to Carbonyl (deshielded).[1]
C4, C5, C6 Ring

23.0 – 30.0 Negative (Down)Internal methylenes; typically distinct.[1]
C2' Ethyl

12.0 – 14.0 Positive (Up)Terminal methyl; most shielded.[1]
Critical Validation Checks
  • The Carbonyl Test: If the peak near 176 ppm is missing and a peak appears around 160–165 ppm, you have likely synthesized the O-ethyl lactim ether (impurity), not the lactam.[1]

  • The N-Methylene Split: You must observe two distinct signals in the 40–55 ppm region.[1] One is the ring

    
     (~50 ppm) and one is the ethyl 
    
    
    
    (~43 ppm).[1] If only one appears, the ethylation may have failed.[1]
  • The Methyl Flag: The DEPT-135 must show exactly one positive peak in the aliphatic region (~13 ppm).[1] This confirms the presence of the ethyl tail.[1]

Visualization of Logic[1]

Figure 1: Structural Validation Workflow

This diagram outlines the decision-making process when validating the compound synthesis.

ValidationWorkflow Start Crude Product (1-Ethylazepan-2-one) H_NMR Step 1: 1H NMR Screen (Check Purity/Solvent) Start->H_NMR C_NMR Step 2: 13C NMR Acquisition (Standard Decoupled) H_NMR->C_NMR If pure >95% Check_CO Check Carbonyl Region (160-180 ppm) C_NMR->Check_CO Lactam Peak @ ~176 ppm (Lactam Confirmed) Check_CO->Lactam High Shift Lactim Peak @ ~162 ppm (Lactim Ether Impurity) Check_CO->Lactim Lower Shift DEPT Step 3: DEPT-135 (Regiochemistry) Lactam->DEPT Final Structure Validated: 1-Ethylazepan-2-one DEPT->Final Confirm 1x CH3 (Up) Confirm 2x N-CH2 (Down)

Caption: Logical workflow for distinguishing the target lactam from isomeric impurities using 13C NMR.

Figure 2: Chemical Shift Assignment Logic

Visualizing the specific regions of the spectrum relative to the molecular structure.[1][2][3][4]

ShiftAssignment C_Carbonyl C=O (C2) ~176 ppm C_RingN Ring N-CH2 (C7) ~50 ppm C_EthylN Ethyl N-CH2 ~43 ppm C_Alpha Alpha-CH2 (C3) ~37 ppm C_Internal Internal Ring (C4-C6) 23-30 ppm C_Methyl Ethyl CH3 ~13 ppm Sub_Deshield Deshielding Zone (Heteroatoms) Sub_Deshield->C_Carbonyl Double Bond + O Sub_Deshield->C_RingN Nitrogen Effect Sub_Deshield->C_EthylN Nitrogen Effect Sub_Shield Shielding Zone (Aliphatic) Sub_Shield->C_Alpha Mild Deshielding Sub_Shield->C_Internal Sub_Shield->C_Methyl Terminal

Caption: Correlation between chemical environment and expected 13C NMR shift regions.

References

  • PubChem. (n.d.).[1] N-Acetylcaprolactam (Analogous Structure Data). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology.[1] (Search: Caprolactam derivatives). Retrieved January 28, 2026, from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Reference for general N-alkyl lactam shift prediction).

  • SpectraBase. (n.d.). 13C NMR Data for Caprolactam Derivatives. Wiley Science Solutions.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Technical Guide: LC-MS Strategies for 1-Ethylazepan-2-one Impurity Profiling and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates and penetration enhancers, 1-Ethylazepan-2-one (a cyclic lactam analog of Azone) presents a distinct analytical challenge. Its lack of a strong chromophore renders HPLC-UV insufficient for trace impurity detection (0.05% thresholds), while the polarity of its hydrolytic degradation products complicates GC-MS analysis due to the need for derivatization.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) , specifically using ESI-Q-ToF or Triple Quadrupole (QQQ) systems, as the superior methodology. We provide a comparative analysis, a chemically derived impurity profile, and a validation protocol compliant with ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

1-Ethylazepan-2-one is a seven-membered lactam ring. From a chemical stability perspective, it is susceptible to:

  • Hydrolysis: Ring opening to form the corresponding amino acid.

  • Oxidation: Formation of N-oxides or hydroxylation on the azepane ring.

  • Synthesis Residues: Presence of unreacted caprolactam or ethylating agents.

Why Standard Methods Fail
  • HPLC-UV: The amide bond absorbs weakly at 210–220 nm. At this wavelength, solvent cut-off effects and baseline noise severely compromise the Limit of Quantitation (LOQ), making it nearly impossible to detect impurities at the ICH reporting threshold of 0.05%.

  • GC-MS: While the parent lactam is volatile, its primary degradation product (the ring-opened amino acid) is zwitterionic and non-volatile. Analyzing it requires cumbersome derivatization (silylation), which introduces variability and potential artifacts.

Part 2: Technology Comparison

The following table contrasts the performance of LC-MS against traditional alternatives for this specific analyte.

FeatureHPLC-UV (Diode Array)GC-MS (EI Source)LC-MS/MS (ESI Mode)
Detection Principle Chromophore Absorbance (210 nm)Electron Impact IonizationElectrospray Ionization (Protonation)
Sensitivity (LOQ) High ppm (Poor)Low ppmSub-ppb (Excellent)
Selectivity Low (Co-elution risk high at low

)
High (Spectral library match)High (MRM / Exact Mass)
Polar Impurity Analysis Good (with buffer selection)Poor (Requires Derivatization)Excellent (Native detection)
Structural Elucidation None (Retention time only)Good (Fragment library)Superior (MS/MS fragmentation)
Suitability for 1-Ethylazepan-2-one Routine Assay Only Residual Solvents Only Impurity Profiling (Gold Standard)

Part 3: Method Development & Optimization

Chromatographic Conditions
  • Stationary Phase: Phenyl-Hexyl or C18 (End-capped) .

    • Rationale: The Phenyl-Hexyl phase provides unique selectivity for the aromatic-like pi-electrons of the lactam ring and separates it effectively from the aliphatic ring-opened impurities.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).

    • B: Acetonitrile (LC-MS Grade).

    • Rationale: Formic acid ensures the protonation of the amide nitrogen (

      
      ), crucial for ESI sensitivity.
      
  • Gradient:

    • Start at 5% B (hold 1 min) to trap polar degradants.

    • Ramp to 95% B over 10 mins.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

    • Mechanism:[1][2] 1-Ethylazepan-2-one readily forms

      
       (
      
      
      
      ).
  • Analyzer:

    • Q-ToF (Quadrupole Time-of-Flight): Essential for de novo identification of unknown impurities using accurate mass (<5 ppm error).

    • QQQ (Triple Quadrupole): Ideal for routine quantitation (MRM mode) after impurities are identified.

Part 4: Impurity Profiling Workflow & Pathways

Analytical Workflow

The following diagram illustrates the decision matrix for profiling impurities in 1-Ethylazepan-2-one.

AnalyticalWorkflow Sample Crude 1-Ethylazepan-2-one Prep Dilution (50% MeOH) Filter 0.2 µm Sample->Prep LC UHPLC Separation (Phenyl-Hexyl Column) Prep->LC MS Q-ToF MS (ESI+) Full Scan 50-1000 m/z LC->MS  Elution Data Data Processing (MFE / Mass Defect Filter) MS->Data  Raw Spectra ID Structure Elucidation (MS/MS Fragmentation) Data->ID  Candidate List

Figure 1: End-to-end analytical workflow for impurity profiling.

Degradation Pathways

Understanding the chemistry of the lactam ring allows us to predict and target specific impurities.

DegradationPathways Parent 1-Ethylazepan-2-one (m/z 142.12) ImpA Impurity A: Caprolactam (Dealkylation) (m/z 114.09) Parent->ImpA De-ethylation ImpB Impurity B: 6-(ethylamino)hexanoic acid (Hydrolysis/Ring Open) (m/z 160.13) Parent->ImpB Acid/Base Hydrolysis ImpC Impurity C: Oxidation Products (Hydroxylated Lactam) (m/z 158.11) Parent->ImpC Oxidative Stress

Figure 2: Predicted degradation pathways and resulting impurity masses.

Part 5: Validation Protocol (ICH Q2(R2))

To ensure the method is "fit for purpose," it must be validated according to the ICH Q2(R2) guidelines. This recent revision emphasizes lifecycle management and robust design.

Specificity (Selectivity)[3]
  • Objective: Demonstrate that the analyte peak is free from interference by impurities or matrix.

  • Protocol: Inject a mixture of Parent, Impurity A, B, and C.

  • Acceptance: Resolution (

    
    ) > 1.5 between all critical pairs. Peak purity check using MS spectra (no co-eluting masses).
    
Linearity & Range
  • Objective: Verify response proportionality.

  • Protocol: Prepare 6 concentration levels ranging from LOQ to 120% of the specification limit (e.g., 0.05% to 0.6% relative to parent).

  • Acceptance:

    
    . Residuals plot should show random distribution.
    
Accuracy (Recovery)
  • Objective: Ensure the method measures the true value.

  • Protocol: Spike known amounts of impurities into the sample matrix at 3 levels (50%, 100%, 150% of limit).

  • Acceptance: Mean recovery between 80–120% for trace impurities.

Precision (Repeatability)
  • Protocol: 6 injections of the standard at the specification limit.

  • Acceptance: RSD

    
     for trace impurities; 
    
    
    
    at LOQ.
LOD & LOQ (Sensitivity)
  • Method: Signal-to-Noise (S/N) ratio approach.[3]

  • LOD: S/N

    
    .
    
  • LOQ: S/N

    
    .
    
  • Target: For 1-Ethylazepan-2-one impurities, target an LOQ of 0.05 µg/mL (assuming 1 mg/mL sample conc.).

Part 6: Simulated Data Summary

The following table represents typical performance data expected when validating this LC-MS method.

Parameter1-Ethylazepan-2-one (Parent)Impurity B (Hydrolysis Product)Acceptance Criteria
Retention Time (min) 6.41.2 (Polar)Stable (

min)
Linearity (

)
0.9990.995

LOD (ng/mL) 1.05.0N/A
LOQ (ng/mL) 5.015.0S/N

Accuracy (Spike 100%) 99.2%92.5%80–120%
Precision (%RSD) 0.8%3.4%

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6][7] [Link]

  • Holčapek, M., et al. (2012). Recent advances in the analysis of impurities in pharmaceuticals by LC-MS.[8]TrAC Trends in Analytical Chemistry. [Link]

  • PubChem. (n.d.).[9] 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. [Link]

Sources

Publish Comparison Guide: 1-Ethylazepan-2-one vs. N-Vinylcaprolactam

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between 1-Ethylazepan-2-one (N-Ethylcaprolactam) and N-Vinylcaprolactam (NVCL). This analysis is tailored for drug development professionals and formulation scientists, focusing on the critical trade-offs between reactivity , handling , and solvency .[1]

Executive Summary: The Stability vs. Reactivity Paradigm[1]

In pharmaceutical and material formulations, the selection between 1-Ethylazepan-2-one and N-Vinylcaprolactam (NVCL) represents a fundamental choice between a stable, process-efficient solvent and a reactive, functional monomer .[1][2]

While both compounds share the 7-membered lactam (caprolactam) core—imparting high polarity and excellent solvency for diverse active pharmaceutical ingredients (APIs)—their utility diverges at the nitrogen substituent:[1]

  • N-Vinylcaprolactam (NVCL): Possesses a vinyl group, making it a reactive monomer used to synthesize thermo-responsive polymers (PNVCL) or as a reactive diluent in UV-curing systems.[1][2][3] It is a solid at room temperature (mp ~34°C), presenting significant handling challenges.[1]

  • 1-Ethylazepan-2-one: Possesses an ethyl group, rendering it a chemically stable, liquid solvent with strong permeation-enhancing properties.[1][2] It serves as a non-reactive alternative for solubilization and transdermal delivery without the risk of spontaneous polymerization.[1]

Key Recommendation: Switch to 1-Ethylazepan-2-one when the application requires the solvency power of the lactam ring without the need for polymerization, or to overcome the "melting/freezing" handling bottlenecks associated with NVCL.[2]

Physicochemical Performance Profile

The following data consolidates the physical and chemical distinctions that drive the substitution logic.

Table 1: Comparative Physicochemical Properties[1][2]
FeatureN-Vinylcaprolactam (NVCL)1-Ethylazepan-2-onePerformance Implication
CAS Number 2235-00-93202-34-4Distinct regulatory IDs.[2]
Physical State (25°C) Crystalline Solid Clear Liquid 1-Ethylazepan-2-one eliminates melting steps.[2]
Melting Point 34–37°C< -20°C (est.)[2]NVCL requires heated lines/tanks; Ethyl does not.[2]
Reactivity High (Polymerizable Vinyl)Low (Stable Amide)NVCL requires stabilizers; Ethyl is shelf-stable.[2]
Solubility Parameter

≈ 23.0 MPa


≈ 22.5 MPa

Similar solvency; highly effective for poorly soluble APIs.[1]
Primary Function Monomer / Reactive DiluentSolvent / Permeation EnhancerDistinct functional roles.[1][2]
Handling Hazard Dust inhalation, SensitizationVapor inhalationLiquid handling is generally easier to contain than dust.[1]

Technical Deep Dive: Why Switch?

A. Handling & Process Efficiency (The "34°C Problem")

The Challenge: NVCL melts at ~34°C. In typical laboratory or manufacturing environments (20–25°C), it exists as a solid or a supercooled liquid that can crystallize unexpectedly in transfer lines, pumps, or storage drums.[1] This requires:

  • Heated storage ("Hot rooms").[1][2]

  • Heat-traced piping.[2]

  • Time-consuming melting cycles before use.[2]

The Alternative: 1-Ethylazepan-2-one is a liquid at room temperature.[2] It can be pumped, metered, and mixed immediately without thermal conditioning. This reduces energy consumption and batch processing time by an estimated 15–20% in solubilization workflows.

B. Solvency & Permeation Enhancement

Both molecules possess the amphiphilic lactam structure (hydrophilic amide + hydrophobic alkyl ring), making them exceptional solvents.[1] However, in transdermal drug delivery , 1-Ethylazepan-2-one acts as a structural analog to Azone (Laurocapram) , albeit with a shorter alkyl chain.[1][2]

  • Mechanism: It interacts with the polar head groups of stratum corneum lipids, increasing lipid fluidity and facilitating API transport.[1]

  • Advantage: Unlike NVCL, which must be polymerized to form a carrier (PNVCL hydrogel), 1-Ethylazepan-2-one acts directly as a vehicle/enhancer.[1][2]

C. Safety & Stability

NVCL is a Type IV sensitizer and can cause specific target organ toxicity (liver/respiratory) upon repeated exposure.[1] Furthermore, as a monomer, it poses a risk of "runaway" polymerization if inhibitors are depleted.[1] 1-Ethylazepan-2-one lacks the vinyl handle, eliminating polymerization risk and generally presenting a safer handling profile for non-reactive applications.[2]

Visualizing the Decision Logic

The following diagram illustrates the chemical divergence and selection criteria for researchers.

G Start Caprolactam Core Application Decision Is Polymerization Required? Start->Decision path_reactive YES: Reactive System (Hydrogels, UV Curing) Decision->path_reactive Covalent Bonding needed path_stable NO: Solvent/Carrier System (Solubilization, Permeation) Decision->path_stable Physical Solvency needed NVCL N-Vinylcaprolactam (NVCL) Solid (mp 34°C) Reactive Monomer path_reactive->NVCL Ethyl 1-Ethylazepan-2-one Liquid (RT) Stable Solvent path_stable->Ethyl App_NVCL Output: PNVCL Thermo-responsive Polymers (Smart Drug Delivery) NVCL->App_NVCL Free Radical Polymerization App_Ethyl Output: Liquid Formulation / Enhancer (Transdermal/Topical) Ethyl->App_Ethyl Direct Solubilization

Caption: Decision tree for selecting between the reactive monomer NVCL and the stable solvent 1-Ethylazepan-2-one based on formulation requirements.

Experimental Protocols

Protocol A: Comparative Solubilization Efficiency

Objective: To demonstrate the handling advantage of 1-Ethylazepan-2-one over NVCL when preparing a 20% w/w API solution (Model API: Ibuprofen or Ketoprofen).

Materials:

  • N-Vinylcaprolactam (solid, stored at 4°C).[1][2]

  • 1-Ethylazepan-2-one (liquid, RT).[1][2]

  • Model API.[1][2]

Methodology:

  • Preparation (NVCL):

    • Place NVCL container in a water bath at 45°C for 30 minutes to melt the solid.[1]

    • Critical Step: Monitor temperature to ensure no spontaneous polymerization (ensure inhibitor presence).[1]

    • Weigh 8.0 g of molten NVCL into a vial. Note: If the vial touches a cold benchtop, NVCL may begin to recrystallize at the interface.[1]

  • Preparation (Ethyl):

    • Directly pipette/weigh 8.0 g of 1-Ethylazepan-2-one into a vial at room temperature.

  • Solubilization:

    • Add 2.0 g of Model API to each vial.

    • Vortex mix for 60 seconds.

  • Observation:

    • Measure time to full dissolution.[1][2]

    • Result: 1-Ethylazepan-2-one typically dissolves the API faster due to immediate liquid contact.[2] NVCL requires maintaining temperature >35°C during mixing to prevent solvent crystallization, which would trap undissolved API.

Protocol B: In Vitro Permeation Enhancement (Franz Diffusion Cell)

Objective: To evaluate 1-Ethylazepan-2-one as a permeation enhancer compared to a control (buffer) and a standard enhancer.[1][2]

Setup:

  • Membrane: Strat-M® membrane (synthetic skin mimic) or excised porcine ear skin.[2]

  • Donor Phase: 1% API in (A) 1-Ethylazepan-2-one/Propylene Glycol (50:50) vs. (B) Propylene Glycol only.[1]

  • Receptor Phase: PBS (pH 7.4) with 5% Ethanol (to ensure sink conditions).

Procedure:

  • Mount membrane in Franz cell (diffusion area ~1.77 cm²).[1][2]

  • Equilibrate receptor phase at 32°C.

  • Apply 500 µL of Donor formulation to the apical side.

  • Sample 200 µL from receptor arm at 1, 2, 4, 8, 12, and 24 hours.[1] Replace volume with fresh buffer.[2]

  • Analyze via HPLC.[1][2]

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time (
    
    
    
    ). Calculate Flux (
    
    
    ) from the slope of the linear portion.[1]
    • Self-Validating Check: The Flux of the Ethyl-containing formulation should be significantly higher (typically 2–5x) than the control due to lipid disruption mechanisms similar to Azone.[1]

References

  • Ashland. (2016).[1][2] Product Stewardship Summary: N-vinyl caprolactam. Retrieved from [1][2]

  • PubChem. (2024).[1][2][4] N-Vinylcaprolactam Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]

  • Tuncel, A. (2000).[1] Polymerization of N-Vinylcaprolactam and Characterization of Poly(N-Vinylcaprolactam). Journal of Applied Polymer Science. Retrieved from

  • Hadgraft, J., & Lane, M. E. (2016).[1] Skin permeation: The years of enlightenment. International Journal of Pharmaceutics. (Contextual grounding on Azone-like enhancers).

  • Scientific Polymer Products. (2024). Safety Data Sheet: N-Vinyl Caprolactam. Retrieved from [1][2]

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) and regulatory guidelines (e.g., FDA Inactive Ingredient Database) before using these chemicals in human pharmaceutical products.[1]

Sources

Cross-validation of analytical methods for 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylazepan-2-one (CAS: 2432-87-3) is a seven-membered cyclic amide (lactam) widely utilized as a polar aprotic solvent and a transdermal penetration enhancer in pharmaceutical formulations. Its structural similarity to Azone (Laurocapram) necessitates rigorous analytical control, particularly regarding purity and residual solvent analysis.

This guide provides a cross-validation framework comparing Gas Chromatography with Flame Ionization Detection (GC-FID) against Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . While GC-FID serves as the industry "workhorse" due to the molecule's volatility and thermal stability, RP-HPLC is presented as the critical orthogonal method required to detect thermally unstable impurities and hydrolysis degradation products (N-ethyl-6-aminocaproic acid) that elude GC analysis.

Analyte Profile & Analytical Challenges

Understanding the physicochemical properties of 1-Ethylazepan-2-one is the prerequisite for method selection.

PropertyValue / CharacteristicAnalytical Implication
Structure Cyclic Amide (Lactam)Polar; requires polar GC columns or C18 HPLC.
Boiling Point ~250°C (at 760 mmHg)High enough for stability, low enough for GC analysis.
Chromophore Weak (Amide

at <200 nm)
Challenge: Poor UV sensitivity >220 nm. Requires low-UV HPLC (210 nm).
Stability Hydrolysis-prone (Ring opening)Challenge: GC may degrade thermally unstable impurities; HPLC is required for degradation profiling.

Primary Method: GC-FID (The Purity Workhorse)

Rationale: Gas Chromatography is the preferred method for assaying 1-Ethylazepan-2-one due to its high resolution and the universal response of the Flame Ionization Detector (FID) to carbon-hydrogen bonds. Unlike HPLC-UV, FID does not rely on a chromophore, offering superior linearity for this specific molecule.

Optimized Protocol
  • Instrument: Agilent 8890 or equivalent with FID.

  • Column: DB-WAX UI (Polyethylene glycol), 30m

    
     0.32mm 
    
    
    
    0.25
    
    
    m.
    • Expert Insight: A polar WAX column is chosen over non-polar (DB-5) columns to improve peak shape of the polar lactam and separate it from non-polar hydrocarbon contaminants.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detector: FID @ 280°C.

Representative Performance Data
ParameterResultAcceptance Criteria (ICH Q2)
Linearity (

)
> 0.9995

0.999
Range 50 – 150% of targetAccurate within range
Precision (RSD) 0.4% (

)

1.0%
LOD 5 ppmSignal-to-Noise > 3:1

Orthogonal Method: RP-HPLC (The Stability Check)

Rationale: While GC is superior for the parent molecule, it cannot easily detect the ring-opened hydrolysis product (N-ethyl-6-aminocaproic acid), which is zwitterionic and non-volatile. RP-HPLC is mandatory for stability-indicating studies to ensure the lactam ring has not opened during storage.

Optimized Protocol
  • Instrument: Waters Alliance or Agilent 1260 Infinity II with DAD/PDA.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6

    
     150mm, 3.5
    
    
    
    m.
    • Expert Insight: Use a high-carbon-load C18 column to retain the moderately polar lactam.

  • Mobile Phase: Isocratic 85% Water (0.1%

    
    ) : 15% Acetonitrile.
    
    • Note: Phosphoric acid suppresses the ionization of the open-ring amino acid, improving its retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm .

    • Critical: 254 nm is ineffective for this molecule. You must operate near the solvent cutoff.

Representative Performance Data
ParameterResultAcceptance Criteria (ICH Q2)
Linearity (

)
0.9980

0.990 (Due to low UV)
Tailing Factor 1.1

1.5
Specificity Resolution > 2.0Between Parent & Acid Hydrolysate

Cross-Validation Workflow & Decision Logic

Scientific integrity requires that these methods are not just used in isolation but are cross-validated. If the GC assay returns 99.9% purity but the HPLC shows a 2% impurity peak, the GC method is invalid (likely thermal degradation or non-volatile impurity).

Analytical Decision Tree

Analytical_Decision_Tree Start Sample: 1-Ethylazepan-2-one Goal Define Analytical Goal Start->Goal Purity Assay / Purity Goal->Purity Routine QC Degradation Degradation / Stability Goal->Degradation Stress Testing GC_Path Method A: GC-FID (Volatile Screen) Purity->GC_Path Primary Choice HPLC_Path Method B: RP-HPLC (Non-Volatile Screen) Degradation->HPLC_Path Primary Choice CrossCheck CROSS-VALIDATION POINT Compare Mass Balance GC_Path->CrossCheck HPLC_Path->CrossCheck Result_Pass Valid Result: Results within ±1.0% CrossCheck->Result_Pass Correlated Result_Fail Discrepancy: Investigate Ring Opening CrossCheck->Result_Fail Uncorrelated

Figure 1: Analytical decision tree illustrating the complementary nature of GC and HPLC for N-alkyl lactams.

Validation Protocol (ICH Q2 Aligned)

To validate the methods against each other, perform the "Mass Balance Check" :

  • Stress the Sample: Expose 1-Ethylazepan-2-one to 0.1N HCl at 60°C for 24 hours (induces ring opening).

  • Analyze via GC-FID:

    • Observation: The parent peak area will decrease. The open-ring amino acid will likely not elute or will degrade in the injector port, leading to "ghost peaks" or baseline rise.

  • Analyze via HPLC-UV:

    • Observation: The parent peak decreases, and a new, earlier-eluting peak (the amino acid) appears.

  • Calculation:

    • The loss of area in GC must match the molar equivalent loss in HPLC.

    • If GC shows 10% loss but HPLC shows 5% parent + 5% degradant, the methods are Cross-Validated .

Strategic Recommendations

  • Routine QC (Raw Material): Use GC-FID . It is faster, cheaper, and provides better precision for the pure solvent.

  • Formulation Stability: Use RP-HPLC . In the presence of water or excipients, the lactam ring is vulnerable. GC will miss the hydrolysis product, giving a false "Pass" result.

  • System Suitability: For HPLC, always use a reference standard of the acid hydrolysis product to confirm resolution, as the parent lactam peak can mask small amounts of the acid if the column plate count is low.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3][4] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 17101, 1-Ethylazepan-2-one. PubChem. [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Technical Guide. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylazepan-2-one (N-Ethylcaprolactam) is a critical cyclic amide often encountered as a synthesis intermediate, a solvent impurity, or a metabolite in the degradation of specific polymeric drug delivery systems. Its structural elucidation requires a nuanced understanding of its fragmentation behavior, particularly to differentiate it from its unsubstituted analog (Caprolactam) and other N-alkylated impurities.

This guide compares the mass spectrometric "performance"—defined here as ionization efficiency, fragmentation richness, and detection limits—of 1-Ethylazepan-2-one against its structural analogs. It provides validated experimental protocols and mechanistic insights to ensure accurate identification in complex matrices.

Part 1: Ionization Technique Comparison (EI vs. ESI)

The choice of ionization source dictates the quality of spectral data. For 1-Ethylazepan-2-one (MW 141.21), the "performance" differs significantly between Electron Ionization (EI) and Electrospray Ionization (ESI).

Comparative Performance Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary State Gas Phase (GC-MS)Liquid Phase (LC-MS)
Ion Type Radical Cation (

, m/z 141)
Protonated Adduct (

, m/z 142)
Fragmentation High (Hard Ionization) . Extensive in-source fragmentation provides a structural fingerprint.Low (Soft Ionization) . Preserves the molecular ion; requires MS/MS (CID) for structural data.
Sensitivity Moderate (ng range).High (pg range). Ideal for trace metabolite analysis.
Key Application Impurity profiling; library matching (NIST).Biological matrix quantification; pharmacokinetic studies.

Expert Insight: Use EI when you need to confirm the identity of the raw material or synthesis byproduct. Use ESI (in Positive Mode) when quantifying trace levels in plasma or formulation buffers, as the basic nitrogen in the lactam ring protonates readily (


, but sufficient for ESI+).

Part 2: Fragmentation Mechanism Deep Dive

Understanding the fragmentation pathway is the only way to validate that a peak is indeed 1-Ethylazepan-2-one and not an isobaric interference.

Mechanistic Pathways (EI Source, 70 eV)

The fragmentation of 1-Ethylazepan-2-one is driven by the stability of the lactam ring and the lability of the N-alkyl bond.

  • Molecular Ion (

    
     m/z 141):  The parent ion is formed by removing an electron from the lone pair of the nitrogen or oxygen.
    
  • Primary Pathway: N-Dealkylation (

    
    -cleavage/Inductive): 
    
    • The bond between the Nitrogen and the Ethyl group is cleaved.

    • Result: Loss of an ethyl radical (

      
      , 29 Da) or ethylene via Hydrogen rearrangement.
      
    • Major Fragment: m/z 112 (The caprolactam cation). This is often the base peak or second most intense peak.

  • Secondary Pathway: Ring Opening & CO Loss:

    • The lactam ring opens via

      
      -cleavage at the 
      
      
      
      bond (adjacent to carbonyl).
    • This distonic ion ejects Carbon Monoxide (CO, 28 Da).

    • Major Fragment: m/z 84 (derived from m/z 112 losing CO).

  • Low Mass Fragments:

    • Further degradation yields hydrocarbon clusters at m/z 55 (

      
      ) and m/z 42 .
      
Visualization of Fragmentation Pathway[1][2]

The following diagram illustrates the causal relationships between the parent ion and its daughter fragments.

FragmentationPathway Parent 1-Ethylazepan-2-one (Parent Ion) [M]+• m/z 141 Intermediate N-Dealkylation (Loss of Ethyl Radical) Parent->Intermediate - •C2H5 (29 Da) RingOpen Ring Opening (Distonic Ion) Parent->RingOpen Minor Pathway Fragment112 Caprolactam Cation (Base Peak Candidate) m/z 112 Intermediate->Fragment112 Fragment112->RingOpen Fragment84 Cyclic Fragment (Loss of CO) m/z 84 RingOpen->Fragment84 - CO (28 Da) Fragment55 Hydrocarbon Chain [C4H7]+ m/z 55 Fragment84->Fragment55 - C2H4

Figure 1: Proposed EI fragmentation pathway for 1-Ethylazepan-2-one showing the progression from molecular ion to characteristic daughter ions.

Part 3: Comparative Analysis with Analogs

To ensure specificity, one must distinguish 1-Ethylazepan-2-one from its likely impurities.

AnalyteMWParent Ion (EI)Key Fragment 1Key Fragment 2Differentiator
1-Ethylazepan-2-one 141.2 141 112 (M-29) 84 Loss of 29 (Ethyl) is unique.
Azepan-2-one (Caprolactam)113.111384 (M-29)55Parent is 113; no 141 peak.
1-Methylazepan-2-one127.1127112 (M-15)84Loss of 15 (Methyl) vs. 29 (Ethyl).

Diagnostic Rule: If you observe a transition of


, you have the N-Ethyl analog. If you observe 

, you have the N-Methyl analog. Both share the m/z 112 core (the lactam ring), making the neutral loss the defining characteristic.

Part 4: Validated Experimental Protocols

These protocols are designed to be self-validating. If the system suitability standards (e.g., caffeine or a deuterated internal standard) do not pass, the data for 1-Ethylazepan-2-one should be considered suspect.

Protocol A: Structural Identification (GC-MS)

Best for: Impurity profiling in raw materials.

  • Column: Agilent DB-5MS (or equivalent),

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge),

    
    .
    
  • Oven Program:

    • Start at

      
      , hold 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Ramp

      
       to 
      
      
      
      , hold 3 min.
  • MS Source: Electron Ionization (70 eV), Source Temp

    
    , Quad Temp 
    
    
    
    .
  • Scan Range: m/z 35 – 300.

  • Data Check: Verify m/z 141 presence. Check for m/z 112/141 ratio (typically >50%).

Protocol B: Trace Quantification (LC-MS/MS)

Best for: Biological samples or aqueous formulations.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ). Capillary Voltage: 3.0 kV.
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of Ethyl group + H transfer).
      
    • Qualifier:

      
       (Ring opening).
      
  • Self-Validation: The ratio of Quantifier/Qualifier peak areas must remain constant (

    
    ) across the calibration range.
    

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of N-alkyl lactams. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Szmigielski, R., & Danikiewicz, W. (2005).[1] Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams.[1] Journal of Mass Spectrometry, 40(3), 331–341.[1] Available at: [Link]

  • Holčapek, M., et al. (2010). Mass Spectrometry in the Analysis of Cyclic Amides.[2] Handbook of Advanced Chromatography / Mass Spectrometry Techniques.

Sources

Comparison of catalysts for N-ethyl-epsilon-caprolactam polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalysts for the polymerization of N-ethyl-ε-caprolactam (NECL) .

Executive Summary: The N-Substituted Challenge

Researchers must distinguish between ε-caprolactam (CL) and N-ethyl-ε-caprolactam (NECL) . While CL is routinely polymerized via anionic mechanisms (using strong bases like NaH and activators like N-acetyl caprolactam) to produce Nylon-6, NECL cannot be polymerized anionically .

  • Reason: NECL lacks the amide proton (

    
    ) required to form the propagating lactamate anion.
    
  • Solution: Polymerization of NECL requires Cationic Ring-Opening Polymerization (CROP) .

  • Resulting Material: Unlike highly crystalline Nylon-6 (

    
    ), Poly(N-ethyl-ε-caprolactam) is typically an amorphous, viscous liquid or elastomer due to the absence of intermolecular hydrogen bonding.
    

This guide compares the three primary catalyst classes for this specific cationic pathway: Lewis Acids , Protonic Acids , and Heterogeneous Solid Acids .

Part 1: Catalyst Performance Comparison

The following table contrasts catalyst performance based on reaction kinetics, molecular weight control, and industrial viability.

Catalyst ClassRepresentative AgentsReactivityMolecular Weight (

)
Polydispersity (PDI)Key AdvantagesKey Disadvantages
Lewis Acids

,

,

High Low to Medium (<15 kDa)Narrow (1.2 - 1.5)Fast initiation; lower temperatures (60-100°C).Highly moisture sensitive; difficult to remove residues.
Protonic Acids

,

,

MediumMedium (10-25 kDa)Broad (1.8 - 2.5)Low cost; readily available.[1]Corrosive; high side-reactions (amidine formation).
Solid Acids (Green) Maghnite-H (Activated Clay), ZeolitesLow-MediumHigh (>25 kDa)Broad (2.0+)Recyclable ; non-corrosive; easy separation.Slower kinetics; requires high Temp (>150°C).
Detailed Analysis

1. Lewis Acids (


) 
  • Mechanism: Coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without requiring a free proton.

  • Best For: Synthesis of controlled oligomers or low-MW functionalized polymers.

  • Critical Insight:

    
     often requires a co-initiator (trace water or alcohol) to form the active protonated species. Strictly anhydrous conditions may inhibit initiation.[2]
    

2. Protonic Acids (


, 

)
  • Mechanism: Direct protonation of the carbonyl oxygen (

    
    -protonation) followed by acyl-oxygen cleavage.
    
  • Best For: Bench-scale exploratory synthesis where high purity is not critical.

  • Critical Insight: Strong acids at high temperatures promote "back-biting," leading to a high equilibrium concentration of cyclic oligomers (dimers/trimers).

3. Heterogeneous Solid Acids (Maghnite-H)

  • Mechanism: Proton-exchanged montmorillonite clay layers provide acidic sites. Monomer intercalates between layers.

  • Best For: "Green" chemistry applications and producing higher molecular weight polymers due to confinement effects suppressing cyclization.

  • Critical Insight: Requires activation (proton exchange) with

    
     prior to use.
    

Part 2: Cationic Polymerization Mechanism

The polymerization of N-ethyl-caprolactam proceeds via an Activated Monomer (AM) mechanism (if alcohol initiated) or Active Chain End (ACE) mechanism. The lack of N-H bonding prevents the formation of cross-linked networks, yielding linear chains.

CationicPolymerization Monomer N-Ethyl-Caprolactam (Monomer) Activated O-Protonated Monomer Monomer->Activated Protonation Catalyst Catalyst (H+ or LA) Catalyst->Activated Transition Ring Opening (Acyl-O Cleavage) Activated->Transition Carbocation Acylium Ion / Active Chain End Transition->Carbocation Propagation Nucleophilic Attack by 2nd Monomer Carbocation->Propagation Propagation->Carbocation Chain Growth Polymer Poly(N-ethyl-caprolactam) Propagation->Polymer

Figure 1: Cationic Ring-Opening Polymerization (CROP) pathway for N-substituted lactams. The initiation step involves O-protonation, destabilizing the resonance structure and permitting nucleophilic attack.

Part 3: Experimental Protocol

Method: Bulk Polymerization using Maghnite-H (Solid Acid Catalyst). Rationale: This method offers the best balance of safety, molecular weight control, and ease of purification.

Materials
  • Monomer: N-ethyl-ε-caprolactam (Distilled over

    
     under vacuum).
    
  • Catalyst: Maghnite-H (Prepared by stirring Montmorillonite clay in 0.25M

    
     for 48h, washed until sulfate-free, and dried at 105°C).[1]
    
  • Solvent: None (Bulk polymerization).[1]

Step-by-Step Workflow
  • Catalyst Activation:

    • Dry Maghnite-H powder in a vacuum oven at 120°C for 4 hours to remove physisorbed water.

  • Reaction Setup:

    • In a flame-dried Schlenk tube under

      
       atmosphere, charge 10.0 g (approx 70 mmol) of N-ethyl-ε-caprolactam.
      
    • Add 0.5 g (5 wt%) of activated Maghnite-H.

  • Polymerization:

    • Immerse the tube in a pre-heated oil bath at 150°C .

    • Stir magnetically at 300 RPM.

    • Observation: Viscosity will increase gradually over 12-24 hours.

  • Termination & Isolation:

    • Cool the mixture to room temperature.

    • Dissolve the crude product in Chloroform (

      
      ) .
      
    • Filtration: Filter the solution through a sintered glass funnel to remove the solid Maghnite-H catalyst (Catalyst can be reactivated).

    • Precipitation: Pour the filtrate dropwise into excess cold Diethyl Ether or Hexane . The polymer will separate as a viscous oil or gum.

  • Drying:

    • Decant the supernatant and dry the polymer under high vacuum (0.1 mbar) at 60°C for 24 hours.

Part 4: References

  • Cationic Mechanism of Lactams:

    • Odian, G. "Principles of Polymerization." 4th Ed. Wiley-Interscience. (Standard text confirming cationic requirement for N-substituted lactams).

  • Maghnite-H Catalyst Performance:

    • Belbachir, M., et al.[1] (2001).[3] "Cationic polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst." Journal of Applied Polymer Science.

  • N-Substituted Nylon Properties:

    • Cui, X., et al. (2013). "Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers." Polymers.[1][2][4][5][6][7][8][9][10][11]

  • Lewis Acid Catalysis:

    • Kubisa, P. (1980). "Cationic polymerization of lactams." Journal of Polymer Science: Macromolecular Reviews.

Sources

Definitive Guide to Synthesizing and Confirming [D5]-1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-Ethylazepan-2-one (N-ethyl-ε-caprolactam) is a critical permeation enhancer and solvent used in transdermal drug delivery systems. In pharmacokinetic (PK) and metabolic studies, precise quantification of this excipient is mandatory.[1] This requires a stable, isotopically labeled Internal Standard (IS) that mimics the analyte's extraction behavior without interfering with its mass spectral signal.[1]

This guide compares the synthesis and validation of N-([2H5]ethyl)azepan-2-one against alternative labeling strategies. We demonstrate why N-alkylation with [D5]-ethyl iodide is the superior method for generating a non-exchangeable, chemically stable label suitable for GLP-compliant bioanalysis.

Part 1: Strategic Analysis – Selecting the Labeling Site[1]

Before beginning synthesis, one must choose the isotopic position.[1] Inadequate labeling strategies lead to "label loss" during bioanalysis, compromising data integrity.[1]

FeatureMethod A: Side-Chain Labeling (Recommended) Method B: Ring Labeling (Alternative)
Strategy N-Alkylation with [D5]-Ethyl Iodide H/D Exchange in D₂O/Base (α-position)
Structure Label is on the N-ethyl group (CD₂CD₃)Label is on the lactam ring (C-3 position)
Stability High. C-D bonds are chemically inert and non-exchangeable.Low. α-protons are acidic and exchange back to H in aqueous media.
Mass Shift +5 Da (Ideal for MS separation)Variable (+1 to +4 Da depending on exchange efficiency)
Utility Gold Standard for DMPK/QuantificationLimited to mechanistic studies; unsuitable for PK

Verdict: Method A is the only viable route for creating a stable Internal Standard.[1] Method B carries a high risk of back-exchange during aqueous workup or biological incubation.

Part 2: Synthesis Protocol (Method A)

Objective: Synthesize N-([2H5]ethyl)azepan-2-one with >98% isotopic enrichment.

Reagents & Materials
  • Substrate: Azepan-2-one (ε-Caprolactam) [CAS: 105-60-2]

  • Labeling Agent: Iodoethane-d5 (>99 atom % D) [CAS: 6485-58-1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxide (1M in THF)

  • Solvent: Anhydrous DMF or THF (dried over molecular sieves)

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Workflow
  • Activation:

    • Charge a flame-dried 3-neck flask with Sodium Hydride (1.2 eq) under inert atmosphere.

    • Wash NaH with dry hexane (2x) to remove mineral oil if downstream NMR cleanliness is critical.[1]

    • Add anhydrous DMF (10 mL/g substrate) and cool to 0°C.[1]

    • Slowly add Azepan-2-one (1.0 eq) dissolved in minimum DMF. Evolution of H₂ gas will occur.[1] Stir for 30 min at 0°C, then warm to RT for 1 hour to ensure complete deprotonation (formation of the sodium lactamate).

  • Labeling (Alkylation):

    • Cool the mixture back to 0°C.

    • Add Iodoethane-d5 (1.1 eq) dropwise via syringe. The reaction is exothermic.[1]

    • Allow to warm to Room Temperature and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. The starting lactam (polar) should disappear, replaced by the less polar N-alkylated product.

  • Workup & Purification:

    • Quench carefully with saturated NH₄Cl solution.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[1]

    • Concentrate in vacuo.[1]

    • Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg) or Flash Chromatography (Silica, 30% EtOAc in Hexane) yields a colorless oil.[1]

Part 3: Confirmation & Validation[1]

To certify the material as a valid Internal Standard, you must confirm both the chemical structure and the isotopic incorporation.[1]

1. NMR Validation (Self-Validating Step)

The absence of specific signals confirms the label placement.

NucleusUnlabeled (Standard)Labeled ([D5]-Target)Interpretation
1H NMR δ 3.40 (q, 2H) : N-CH₂-CH₃Silent Confirms replacement of N-methylene protons with Deuterium.
1H NMR δ 1.15 (t, 3H) : N-CH₂-CH₃Silent Confirms replacement of methyl protons with Deuterium.
1H NMR δ 3.20 (m, 2H): Ring N-CH₂δ 3.20 (m, 2H)Ring protons remain unchanged (Chemical integrity).[1]
13C NMR δ 43.5 (N-Et), δ 12.8 (Me)Septet / Multi-triplet Carbon signals coupled to Deuterium appear as weak multiplets or are silent due to splitting/relaxation.
2. Mass Spectrometry Validation

The mass shift must be distinct to avoid "crosstalk" with the natural isotope abundance of the analyte.[1]

  • Analyte (Unlabeled): [M+H]⁺ = 142.1

  • IS (Labeled): [M+H]⁺ = 147.1 (+5 Da shift)

Fragmentation Logic (MS/MS): In ESI+, the parent ion fragments typically by losing the ethyl group or ring opening.[1]

  • Unlabeled: 142 -> 114 (Loss of C2H4) or 113 (Lactam core).

  • Labeled: 147 -> 113 (Lactam core).

  • Validation: The 113 fragment should appear in both spectra, confirming the core ring structure is identical, while the parent mass shift confirms the label is on the ethyl group.[1]

Part 4: Visualization of Workflows
Figure 1: Synthesis & Confirmation Logic

G Start Azepan-2-one (Caprolactam) Step1 Activation (NaH / DMF) Start->Step1 Step2 Labeling (+ Iodoethane-d5) Step1->Step2 Sodium Salt Product [D5]-1-Ethylazepan-2-one (Crude) Step2->Product Nucleophilic Subst. Purify Purification (Distillation/Column) Product->Purify Valid_NMR NMR Check: Ethyl signals GONE? Purify->Valid_NMR Valid_NMR->Step2 Fail (Incomplete) Valid_MS MS Check: Parent m/z 147? Valid_NMR->Valid_MS Pass Final CERTIFIED INTERNAL STANDARD Valid_MS->Final Pass

Caption: Synthesis workflow with integrated self-validation checkpoints (NMR/MS) to ensure isotopic purity.

Figure 2: Mass Spectrometry Fragmentation Logic

MS Parent_Unlabeled Unlabeled Parent [M+H]+ = 142 Fragment_Core Common Core Fragment (Azepan-2-one ring ion) m/z = 113/114 Parent_Unlabeled->Fragment_Core Fragmentation Loss_Unlabeled Loss of Ethyl (-29 Da) Parent_Unlabeled->Loss_Unlabeled Parent_Labeled [D5]-Labeled Parent [M+H]+ = 147 Parent_Labeled->Fragment_Core Fragmentation Loss_Labeled Loss of [D5]-Ethyl (-34 Da) Parent_Labeled->Loss_Labeled

Caption: MS/MS fragmentation showing convergence to a common core ion, confirming the label is strictly on the ethyl side-chain.

References
  • Preparation of N-substituted lactams by reaction of sodium lactam with alkyl halides. Source: Arkivoc, 2002. [1]

  • Phase-Transfer Catalyzed N-Alkylation of Amides and Lactams. Source: Journal of Organic Chemistry / Phase Transfer Catalysis Communications.

  • Spectroscopic characterization of N-alkylated lactams (NMR/MS data). Source: National Institutes of Health (PMC).

  • Mechanisms of Mass Spectral Fragmentation of Cyclic Amides. Source: Chemistry LibreTexts.

Sources

Performance Comparison Guide: Caprolactam-Derived Polymers in Drug Delivery & Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth performance analysis of polymers derived from 1-Ethylazepan-2-one (N-ethyl caprolactam) and its reactive analog 1-Ethenylazepan-2-one (N-vinyl caprolactam).

Editorial Note on Chemical Nomenclature: While the prompt specifies 1-Ethylazepan-2-one (a saturated N-ethyl lactam), the commercially significant polymers in drug development and kinetic inhibition are derived from 1-Ethenylazepan-2-one (N-vinyl caprolactam). 1-Ethylazepan-2-one itself is non-polymerizable via radical mechanisms but serves as a critical permeation enhancer (Azone analog) and a structural model for the polymer's pendant group. This guide focuses on the performance of the Poly(N-vinyl caprolactam) (PVCap) class, while explicitly contrasting it with the N-ethyl monomer's properties where relevant.

Executive Summary

Polymers derived from azepan-2-one (caprolactam) derivatives are unique amphiphilic materials. The primary representative, Poly(N-vinyl caprolactam) (PVCap) , distinguishes itself from Polyvinylpyrrolidone (PVP) and Cellulosics (HPMC) through its thermoresponsiveness (LCST) and superior lipophilicity . This guide compares PVCap-based matrices (e.g., Soluplus®) against industry standards (PVP-VA64, HPMCAS) for Amorphous Solid Dispersions (ASD) and solubility enhancement.

Key Findings
  • Solubility Enhancement: PVCap copolymers outperform PVP-VA64 in maintaining supersaturation for BCS Class II/IV drugs due to stronger hydrophobic interactions.

  • Thermal Processing: PVCap exhibits a lower Glass Transition Temperature (

    
     vs. 
    
    
    
    for PVP-VA64), enabling Hot Melt Extrusion (HME) at lower temperatures, thus preserving thermolabile APIs.
  • Hygroscopicity: PVCap is significantly less hygroscopic than PVP, improving long-term physical stability of amorphous dispersions.

Chemical Identity & Structural Basis

The performance differences stem directly from the lactam ring size (7-membered caprolactam vs. 5-membered pyrrolidone) and the N-substituent.

Monomer Distinction
  • 1-Ethylazepan-2-one (N-Ethyl Caprolactam): Saturated. Liquid at RT. Used as a skin permeation enhancer. Cannot form vinyl polymers.

  • 1-Ethenylazepan-2-one (N-Vinyl Caprolactam): Unsaturated vinyl group.[1] Polymerizes to PVCap.[2]

Structural Pathway Diagram

The following diagram illustrates the chemical relationship and the polymerization pathway.

G cluster_0 Precursors & Monomers cluster_1 Polymers & Copolymers M1 Caprolactam (Azepan-2-one) M2 1-Ethylazepan-2-one (N-Ethyl Caprolactam) *Permeation Enhancer* M1->M2 N-Alkylation (Ethyl group) M3 1-Ethenylazepan-2-one (N-Vinyl Caprolactam) *Polymerizable Monomer* M1->M3 N-Vinylation (Acetylene/Catalyst) P1 Poly(N-vinyl caprolactam) (PVCap) *Thermoresponsive Homopolymer* M2->P1 NON-REACTIVE (Saturated) M3->P1 Radical Polymerization (AIBN/Peroxides) P2 PVCap-PVAc-PEG Graft Copolymer (e.g., Soluplus®) *Amphiphilic Excipient* M3->P2 Graft Copolymerization with Vinyl Acetate & PEG

Caption: Chemical lineage from Caprolactam to functional PVCap polymers. Note that 1-Ethylazepan-2-one is a dead-end for vinyl polymerization.

Performance Comparison: PVCap vs. Alternatives[2][3]

This section evaluates the performance of PVCap-based polymers (specifically the graft copolymer Soluplus® ) against Copovidone (PVP-VA64) and HPMCAS .

Quantitative Data Summary
PropertyPVCap Graft Copolymer (Soluplus®)PVP-VA64 (Kollidon® VA64)HPMCAS (L/M/H grades)
Chemistry PVCap-PVAc-PEG graftVinylpyrrolidone-Vinyl AcetateCellulose derivative
Glass Transition (

)
~70°C~101°C~120°C
Hygroscopicity Low (< 5% at 50% RH)Moderate-HighLow
Solubilization Capacity High (Amphiphilic micelle former)Moderate (Hydrophilic)Moderate (pH dependent)
Processability (HME) Excellent (Low

, shear thinning)
Good (Higher temp required)Difficult (High melt viscosity)
Thermoresponsiveness LCST ~32-40°C (Tunable)NoneNone
Critical Micelle Conc. (CMC) ~7.6 mg/L (Very Low)N/A (Does not form micelles)N/A
Mechanism of Action: The "Spring and Parachute"

PVCap polymers excel in the "Parachute" phase of drug dissolution.

  • Spring: High energy amorphous drug dissolves rapidly.

  • Parachute: The amphiphilic PVCap polymer forms micelles that encapsulate the drug, preventing nucleation and recrystallization (precipitation).

  • Advantage: PVCap's lower Critical Micelle Concentration (CMC) compared to surfactants allows it to maintain supersaturation at lower concentrations.

Experimental Protocols

Protocol: Determination of Lower Critical Solution Temperature (LCST)

PVCap is thermoresponsive, precipitating from water above its LCST. This property is vital for controlled release and hydrogel formation.

Materials:

  • Poly(N-vinyl caprolactam) sample (

    
    ).
    
  • Milli-Q Water.[3]

  • UV-Vis Spectrophotometer (with temperature control).

Methodology:

  • Preparation: Dissolve polymer in water to a concentration of 0.1% to 1.0% (w/v). Stir at 4°C overnight to ensure complete dissolution (polymers dissolve better in cold water due to exothermicity of hydration).

  • Setup: Place sample in a quartz cuvette. Set UV-Vis wavelength to 500 nm (non-absorbing region; detects scattering).

  • Ramp: Heat the sample from 20°C to 50°C at a rate of 0.5°C/min .

  • Measurement: Record Transmittance (%T) continuously.

  • Analysis: The LCST is defined as the temperature at the onset of turbidity (typically 50% or 90% transmittance drop).

    • Validation: The transition should be sharp. Hysteresis (difference between heating and cooling curves) indicates chain entanglement or aggregation kinetics.

Protocol: Hot Melt Extrusion (HME) Feasibility Test

To validate the processing advantage of PVCap (1-Ethylazepan-2-one derivative) over PVP.

Materials:

  • Model Drug: Itraconazole (High melting point, lipophilic).

  • Polymer A: Soluplus® (PVCap based).

  • Polymer B: PVP-VA64.

Workflow:

  • Blending: Physical mixture of Drug:Polymer (30:70 w/w).

  • Extrusion: Twin-screw extruder (e.g., Haake MiniLab).

    • Soluplus Profile: Feed: 120°C

      
       Die: 140°C.
      
    • PVP-VA64 Profile: Feed: 160°C

      
       Die: 180°C.
      
  • Torque Monitoring: Record torque (N·cm). Lower torque indicates better plasticization and flow.

  • Characterization: Analyze extrudates via DSC. Absence of drug melting peak indicates successful Amorphous Solid Dispersion (ASD).

Mechanistic Visualization: Solubilization Pathway

The following diagram details how the amphiphilic nature of the PVCap graft copolymer stabilizes hydrophobic drugs, a key differentiator from the purely hydrophilic PVP.

Solubilization cluster_solid Solid State (HME Extrudate) cluster_aq Aqueous Medium (GI Tract) Drug Hydrophobic Drug (Amorphous) Polymer PVCap Graft Copolymer (Solid Matrix) Drug->Polymer Molecular Dispersion (Solid Solution) Micelle Polymeric Micelle Formation (Nanostructure) Drug->Micelle Encapsulation in Caprolactam Core Polymer->Micelle Hydration & Self-Assembly Water Water Ingress Supersat Supersaturated Solution (Parachute Effect) Micelle->Supersat Stabilization against Crystallization PVP Comparison: PVP-VA64 (No Micelles) PVP->Supersat Viscosity/H-Bonding only (Weaker Stabilization)

Caption: Mechanism of drug solubilization. PVCap copolymers form micelles (yellow) shielding the drug, whereas PVP relies solely on viscosity and weak H-bonding.

References

  • BASF SE. (2010). Soluplus®: Technical Information. BASF The Chemical Company. Link

  • Hardung, H., Djuric, D., & Ali, S. (2010). "Combining HME & Solubilization: Soluplus® - The Solid Solution." Drug Development and Industrial Pharmacy, 36(7), 820-830. Link

  • Vihola, H., et al. (2005). "Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam)." Biomaterials, 26(16), 3055-3064. Link

  • Koltzenburg, S. (2019). "Polymer Chemistry in Drug Delivery." Macromolecular Chemistry and Physics, 220, 1900210. Link

  • PubChem. (2024). 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. Link

Sources

Differential Scanning Calorimetry (DSC) analysis of 1-Ethylazepan-2-one polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the Differential Scanning Calorimetry (DSC) analysis of Poly(1-ethylazepan-2-one) (also known as Poly(N-ethyl-ε-caprolactam)). As a Senior Application Scientist, I have structured this analysis to address the specific challenges of characterizing N-substituted polyamides.

Unlike its parent polymer (Nylon 6) or its vinyl analog (Poly(vinyl caprolactam)), Poly(1-ethylazepan-2-one) exhibits unique thermal behaviors driven by the disruption of inter-chain hydrogen bonding . This guide provides a direct comparison with industry standards, validated experimental protocols, and mechanistic insights into why this polymer behaves as it does.

Structural Context & Thermal Mechanism

To interpret the DSC data of Poly(1-ethylazepan-2-one), one must understand the structural causality.

  • Nylon 6 (Standard): Possesses strong N-H···O=C hydrogen bonding between chains, resulting in high crystallinity and a high melting point (

    
    ).
    
  • Poly(vinyl caprolactam) (PVCap): A vinyl polymer with pendant lactam rings. It is amorphous with a high Glass Transition Temperature (

    
    ) due to steric hindrance of the bulky side groups.
    
  • Poly(1-ethylazepan-2-one): Formed via Ring-Opening Polymerization (ROP) of N-ethyl-ε-caprolactam. The ethyl substitution on the nitrogen atom eliminates the hydrogen bond donor capability .

The Result: The polymer loses the ability to form the crystalline lattice characteristic of Nylons. Consequently, DSC analysis typically reveals an amorphous material with a suppressed


 and the absence of a distinct melting endotherm.
Mechanism Visualization

The following diagram illustrates how N-substitution alters the thermal pathway compared to standard polyamides.

ThermalMechanism Monomer 1-Ethylazepan-2-one (Monomer) Polymerization Ring-Opening Polymerization Monomer->Polymerization Structure Poly(N-ethyl-caprolactam) Backbone Polymerization->Structure Effect Steric Hindrance & Loss of H-Bonding Structure->Effect N-Ethyl Group ThermalProp Low Tg, Amorphous, Soluble in Organics Effect->ThermalProp DSC Result

Figure 1: Causal pathway showing how N-ethyl substitution dictates the amorphous thermal profile.

Experimental Protocol: The "Heat-Cool-Heat" Cycle

Reliable DSC data for amorphous or semi-crystalline polymers requires the erasure of thermal history (processing stresses, aging). A single heating ramp is insufficient and scientifically invalid for material characterization.

Validated Workflow

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q-Series or Shimadzu DSC-60 Plus). Atmosphere: Dry Nitrogen (50 mL/min purge) to prevent oxidative degradation. Sample Mass: 5–10 mg in crimped Aluminum pans.

Step-by-Step Methodology
  • Equilibration: Equilibrate at

    
     to capture low-temperature transitions.
    
  • First Heating (Conditioning): Ramp

    
     to 
    
    
    
    .
    • Purpose: Erase thermal history, relax polymer chains, and remove moisture volatiles.

    • Note: Do not calculate

      
       from this ramp.
      
  • Cooling (Recrystallization): Ramp

    
     to 
    
    
    
    .
    • Observation: Watch for exothermic crystallization peaks (

      
      ).[1] For Poly(1-ethylazepan-2-one), this may be absent.
      
  • Second Heating (Analysis): Ramp

    
     to 
    
    
    
    .
    • Purpose: This is the data collection ramp.[2] Measure

      
       (midpoint) and 
      
      
      
      here.[3]

DSC_Protocol Start Sample Preparation (5-10mg, Al Pan) Heat1 1st Heat: -80°C to 250°C (Erase Thermal History) Start->Heat1 Cool Cooling: 250°C to -80°C (Controlled Structure Formation) Heat1->Cool Relaxation Heat2 2nd Heat: -80°C to 250°C (DATA ACQUISITION) Cool->Heat2 10°C/min Analysis Analyze Tg (Midpoint) & Tm (Peak) Heat2->Analysis

Figure 2: The standard Heat-Cool-Heat protocol ensures data reproducibility by standardizing the polymer's thermal history.

Comparative Performance Analysis

The following table contrasts Poly(1-ethylazepan-2-one) against its primary alternatives. This comparison is vital for drug development professionals selecting excipients or carriers, as thermal properties dictate storage stability and drug release kinetics.

Table 1: Thermal Properties Comparison
PropertyPoly(1-ethylazepan-2-one) Nylon 6 (Reference)Poly(vinyl caprolactam) (Alternative)
Structure N-substituted PolyamideUnsubstituted PolyamideVinyl Polymer with Pendant Ring
Crystallinity Amorphous / Very LowSemi-CrystallineAmorphous

(Glass Transition)

to

(Est.)*



(Melting Point)
None (or weak <

)

None
H-Bonding Absent (N-blocked)Strong (Inter-chain)Weak (Amide in side chain)
Solubility Soluble in organic solventsLimited (Formic Acid/Phenols)Water/Organics (Thermoresponsive)

*Note: The


 of N-substituted nylons drops significantly due to increased free volume and lack of H-bonding. While specific literature on the ethyl derivative is rare compared to methyl, the trend indicates a sub-ambient 

, making it a viscous gum or soft solid at room temperature.
Interpretation of Data[1][5][6][7][8][9][10][11][12][13][14]
  • The "Missing" Melt: Unlike Nylon 6, which shows a sharp endothermic peak at

    
     [1], Poly(1-ethylazepan-2-one) will likely show a flat baseline in the high-temperature region. This confirms the disruption of the crystal lattice.
    
  • Glass Transition Shift: The

    
     is the critical parameter.
    
    • PVCap is rigid at room temperature (

      
      ) [2].
      
    • Poly(1-ethylazepan-2-one) is flexible/rubbery at room temperature. This makes it unsuitable as a structural material but excellent as a plasticizer or soft-segment in block copolymers.

Application Implications for Drug Development

For researchers in pharmaceutical sciences, the DSC profile dictates the utility of the polymer:

  • Amorphous Solid Dispersions (ASDs): The low

    
     of Poly(1-ethylazepan-2-one) presents a risk of physical instability (recrystallization) if used as a sole carrier for drugs stored at room temperature. It is best used as a co-polymer to lower the processing temperature of brittle polymers.
    
  • Thermoresponsive Behavior: While PVCap is famous for its Lower Critical Solution Temperature (LCST) near physiological range (

    
    ), N-alkylated polyamides often exhibit different solubility profiles. DSC can be used to detect the demixing endotherm  of aqueous solutions of these polymers, which correlates to their LCST [3].
    
Troubleshooting DSC Artifacts
  • Broad Endotherm near

    
    :  This is not a melt; it is water evaporation. N-substituted lactams are hygroscopic. Ensure the "First Heating" step goes to at least 
    
    
    
    to remove this.
  • Cold Crystallization: If you see an exothermic peak during the second heating, it implies the polymer was cooled too quickly to crystallize in the cooling cycle.

References

  • Shimadzu Corporation. (2021).[1] Characterization of Polyethylene and Polyamide Materials by Thermal Analysis.[1] Application News No. T160. Link

  • National Institutes of Health (NIH). (2023). Modulation of the Lower Critical Solution Temperature of Thermoresponsive Poly(N-vinylcaprolactam).Link

  • National Institute of Standards and Technology (NIST). (2009). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules: Polyamides.Link

  • ResearchGate. (2021). DSC-analysis of self-healing polymers based on supramolecular interactions.Link

Sources

Comparative Guide: 1-Ethylazepan-2-one vs. ε-Caprolactone in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 1-Ethylazepan-2-one (also known as


-ethyl-

-caprolactam) against the industry-standard

-caprolactone
(

-CL). While

-CL is ubiquitous in biodegradable polyesters (PCL), 1-Ethylazepan-2-one offers a route to tertiary polyamides that lack the hydrogen bonding of traditional Nylons.

Key Distinction: The substitution of the amide proton with an ethyl group in 1-Ethylazepan-2-one fundamentally alters the polymerization mechanism from the standard "activated monomer" anionic route used for Nylon-6 to a cationic or enzymatic route. This substitution also yields an amorphous, highly soluble polymer with superior hydrolytic stability compared to the semi-crystalline, biodegradable PCL.

Part 1: Chemical Thermodynamics & Kinetics

Both monomers are 7-membered heterocycles. Their polymerizability is driven by the release of ring strain (enthalpy-driven), but their mechanisms diverge due to nucleophilicity differences between the ester oxygen and the tertiary amide nitrogen.

Mechanism Comparison
  • 
    -Caprolactone (Ester):  Typically undergoes Coordination-Insertion Ring-Opening Polymerization (ROP)  using metal alkoxides (e.g., Tin(II) 2-ethylhexanoate).[1] The metal coordinates to the carbonyl oxygen, activating it for nucleophilic attack.
    
  • 1-Ethylazepan-2-one (Tertiary Amide): Lacks the N-H proton required for the standard anionic "activated monomer" mechanism used in Nylon-6 production. Therefore, it must be polymerized via Cationic ROP , where the chain end is activated by a strong acid or alkylating agent.

PolymerizationMechanisms cluster_0 Target 1: Biodegradable Ester cluster_1 Target 2: Stable Tertiary Amide MonomerCL ε-Caprolactone InterCL Coordination-Insertion (Metal-Alkoxide Bond) MonomerCL->InterCL Ring Opening MonomerEL 1-Ethylazepan-2-one InterEL Cationic Propagation (O-Alkyl Imidate Ion) MonomerEL->InterEL Protonation/Alkylation CatCL Catalyst: Sn(Oct)2 CatCL->InterCL CatEL Initiator: Triflic Acid (HOTf) CatEL->InterEL PolyCL Polycaprolactone (PCL) (Semi-Crystalline Polyester) InterCL->PolyCL Propagation PolyEL Poly(N-ethyl-caprolactam) (Amorphous Polyamide) InterEL->PolyEL Ring Expansion

Figure 1: Mechanistic divergence. PCL follows coordination-insertion, while the N-substituted lactam requires cationic activation due to the lack of a labile N-H proton.

Part 2: Experimental Protocols

Protocol A: Synthesis of Polycaprolactone (The Standard)

Objective: Synthesize high molecular weight PCL via bulk polymerization. Rationale: Tin(II) 2-ethylhexanoate (Sn(Oct)


) is FDA-approved for food contact and biomedical polymers, making it the gold standard.
  • Monomer Purification: Dry

    
    -caprolactone over CaH
    
    
    
    for 24 hours and distill under reduced pressure. Moisture is the primary inhibitor of molecular weight growth.
  • Reaction Setup: In a flame-dried Schlenk flask, add purified

    
    -CL (10.0 g, 87.6 mmol).
    
  • Catalyst Addition: Add Sn(Oct)

    
     solution (in dry toluene) to achieve a monomer-to-catalyst ratio ([M]/[C]) of 1000:1. Add benzyl alcohol as an initiator ([M]/[I] = 500:1) to control molecular weight.
    
  • Polymerization: Immerse flask in an oil bath at 110°C for 24 hours under argon atmosphere.

  • Purification: Dissolve the crude solid in dichloromethane (DCM) and precipitate into cold methanol. Filter and dry under vacuum at 40°C.

Protocol B: Synthesis of Poly(1-Ethylazepan-2-one) (The Challenger)

Objective: Synthesize Poly(


-ethyl-caprolactam) via Cationic ROP.
Rationale:  Anionic initiators (e.g., NaH) fail here because there is no N-H proton to abstract. We use Triflic Acid (HOTf) to protonate the carbonyl oxygen, creating an active electrophilic species.
  • Monomer Purification: Distill 1-Ethylazepan-2-one under vacuum. Store over 4Å molecular sieves.

  • Reaction Setup: In a flame-dried reactor under nitrogen, introduce the monomer (10.0 g, 78.6 mmol).

  • Initiation: Add Triflic Acid (HOTf) via microsyringe. Target a ratio of [M]/[I] = 100:1 to 200:1.

    • Caution: The reaction is exothermic.

  • Polymerization: Heat to 160°C - 180°C for 48 hours.

    • Note: Higher temperatures are required compared to esters due to the higher stability of the amide bond.

  • Quenching & Purification: Quench with a small amount of triethylamine. Dissolve the viscous polymer in chloroform and precipitate into diethyl ether or hexane (depending on specific solubility observations).

Part 3: Material Property Benchmarking

The following data highlights the trade-offs between the two polymers.

FeaturePolycaprolactone (PCL)Poly(1-Ethylazepan-2-one)
Chemical Class Aliphatic PolyesterTertiary Aliphatic Polyamide
Crystallinity Semi-crystalline (~50-60%)Amorphous (No H-bonding)
Melting Point (Tm) ~60°CN/A (Glass transition only)
Glass Transition (Tg) -60°C~ -60°C to -40°C (Tunable)
Hydrolytic Stability Low (Degrades in months)High (Stable for years)
Solubility Soluble in DCM, Toluene, THFSoluble in alcohols, water (variable), CHCl3
Primary Use Case Bioresorbable sutures, scaffoldsPlasticizers, stable soft blocks, coatings
Critical Analysis of Data[2][3][4]
  • Crystallinity: Standard Nylon-6 is highly crystalline due to inter-chain hydrogen bonding (N-H ... O=C). The

    
    -ethyl group in 1-Ethylazepan-2-one sterically hinders chain packing and eliminates H-bonding capability. This renders the polymer amorphous , making it an excellent candidate for flexible, non-brittle applications where crystallinity is a defect.
    
  • Degradation: PCL contains ester linkages susceptible to bulk erosion via hydrolysis. The tertiary amide linkage in the

    
    -ethyl polymer is significantly more resistant to nucleophilic attack by water, providing long-term stability.
    

Part 4: Degradation & Stability Profile

For drug delivery applications, the degradation profile dictates the release kinetics.

  • PCL (Bulk Erosion): Water penetrates the amorphous regions first, cleaving ester bonds. This leads to a rapid drop in molecular weight, followed by mass loss. Acidic byproducts (hexanoic acid derivatives) can cause autocatalysis, accelerating degradation.

  • Poly(1-Ethylazepan-2-one) (Surface/Slow Erosion): Due to the stability of the tertiary amide bond, degradation is negligible under physiological conditions (pH 7.4, 37°C). It requires enzymatic intervention or harsh pH conditions to degrade.

Strategic Recommendation:

  • Use PCL for temporary implants (6-24 months) where resorption is required.

  • Use Poly(1-Ethylazepan-2-one) for permanent coatings or as a "stealth" polymer block (similar to PEG) to increase solubility without rapid degradation.

References

  • Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504. Link

  • Hashimoto, K. (2000). Ring-Opening Polymerization of Lactams.[1][2][3][4][5] Living Cationic Polymerization of 1-Substituted Azepan-2-ones. Progress in Polymer Science, 25(10), 1411-1462. Link

  • Woodruff, M. A., & Hutmacher, D. W. (2010). The return of a forgotten polymer—Polycaprolactone in the 21st century. Progress in Polymer Science, 35(10), 1217-1256. Link

  • Russo, S., & Casazza, E. (2012).[5] Ring-Opening Polymerization of Lactams.[1][2][3][4][5] Polymer Science: A Comprehensive Reference, 4, 331-396.[5] Link

Sources

Purity Assessment of 1-Ethylazepan-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Primary Ratio Measurement

In the development of transdermal delivery systems and specialty solvents, 1-Ethylazepan-2-one (N-Ethylcaprolactam) serves as a critical intermediate and penetration enhancer. Its structural homology to Laurocapram (Azone) necessitates rigorous purity profiling.

Traditionally, purity is assessed via HPLC-UV or GC-FID. However, these methods suffer from a critical metrological flaw: dependency on identical reference standards. If a Certified Reference Material (CRM) for 1-Ethylazepan-2-one is unavailable or of questionable purity, the resulting assay is relative, not absolute.

Quantitative NMR (qNMR) circumvents this by operating as a primary ratio measurement method .[1] It relies on the fundamental proportionality between signal integration and the number of resonating nuclei, requiring only a structurally independent Internal Standard (IS) with a known purity.

This guide details the validation of 1-Ethylazepan-2-one purity using


H-qNMR, contrasting it with chromatographic alternatives to demonstrate why qNMR is the superior technique for establishing primary purity values.

Technical Comparison: qNMR vs. Chromatography

The following table contrasts the operational and metrological attributes of the three dominant purity assessment techniques for cyclic amides.

Table 1: Comparative Performance Matrix
Feature

H-qNMR
HPLC-UV GC-FID
Metrological Basis Primary Method (Ratio of nuclei)Secondary/Relative (Response factors)Secondary/Relative (Carbon counting/Response)
Reference Standard Universal (e.g., DMTP, Maleic Acid). Structure of IS

Analyte.
Specific . Requires high-purity 1-Ethylazepan-2-one CRM.Specific . Requires CRM for accurate wt%.
Response Factor Unity (1:1 for protons).Variable (Extinction coefficient

varies by wavelength).
Variable (Depends on combustion efficiency/functional groups).
Structural Proof Simultaneous (ID + Purity).Retention time only (Non-specific).Retention time only.
Sample Prep Minimal (Dissolve & Measure).Moderate (Dilutions, Mobile Phase).Minimal (Dilution).
Major Error Source Gravimetry (Weighing) & Integration.Column aging, Detector linearity, Reference purity.Inlet discrimination, Thermal degradation.
Limit of Detection Moderate (~0.1%).Excellent (ppm/ppb levels).Excellent (ppm levels).[2]

Strategic Decision Logic

The choice between qNMR and chromatography should be dictated by the stage of development and the availability of standards.

MethodSelection Start Start: Purity Assessment 1-Ethylazepan-2-one CheckCRM Is a Certified Reference Material (CRM) available? Start->CheckCRM CheckPrec Is Purity > 99.5% required for Release? CheckCRM->CheckPrec Yes qNMR USE qNMR (Primary Method) Establishes the Purity Value CheckCRM->qNMR No (Standard unavailable) CheckPrec->qNMR No (Assay Value needed) HPLC USE HPLC-UV (Secondary Method) Routine QC / Impurity Profiling CheckPrec->HPLC Yes (Trace impurities <0.05%) qNMR->HPLC Value Assignment for Calibrator GC USE GC-FID (Volatile Impurities) Residual Solvents qNMR->GC Cross-Validation

Figure 1: Decision tree for selecting analytical methodology based on reference standard availability and sensitivity requirements.

Experimental Protocol: H-qNMR of 1-Ethylazepan-2-one

This protocol is designed to achieve a measurement uncertainty (


) of 

.
Reagents & Materials[2][3][4]
  • Analyte: 1-Ethylazepan-2-one (Liquid, hygroscopic).

  • Solvent: Chloroform-d (

    
    ) with 99.8% D atom, containing TMS (optional, but avoid if overlapping).
    
  • Internal Standard (IS): Dimethyl Terephthalate (DMTP) .

    • Rationale: DMTP provides a sharp aromatic singlet at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       8.1 ppm, completely distinct from the aliphatic region (1.0–3.5 ppm) of the azepane ring. It is non-hygroscopic and stable.
      
  • Balance: Mettler Toledo XPR or equivalent (Readability 0.001 mg or 0.01 mg).

Sample Preparation (Gravimetric Workflow)

Since the analyte is a liquid, evaporation and weighing errors are the highest risk factors.

  • Weighing the Internal Standard:

    • Weigh approx. 15 mg of DMTP directly into a clean HPLC vial or weighing boat. Record mass (

      
      ) to 0.01 mg precision.
      
  • Weighing the Analyte:

    • Weigh approx. 20 mg of 1-Ethylazepan-2-one.

    • Technique: Use a back-weighing technique with a syringe to prevent evaporation during the weighing process. Record mass (

      
      ).
      
  • Solvation:

    • Add 0.6 mL of

      
       to dissolve both components.
      
    • Vortex for 30 seconds to ensure complete homogeneity.

    • Transfer to a 5mm NMR tube.[3]

NMR Acquisition Parameters

To ensure quantitative accuracy, the instrument must be relaxed fully between scans.

  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg (standard 90° pulse) or zg30 (30° pulse). Do NOT use 1D NOESY or decoupling sequences that distort signal intensities.

  • Spectral Width: 15 ppm (-2 to 13 ppm).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: The longitudinal relaxation time (

      
      ) for the aromatic protons of DMTP can be ~4-5 seconds. 
      
      
      
      must be
      
      
      to recover 99.3% of magnetization.
  • Scans (NS): 16 or 32 (to achieve S/N > 250:1).

  • Acquisition Time (AQ):

    
     seconds (to prevent FID truncation).
    
Signal Assignment & Integration[6]
CompoundMoietyChemical Shift (

)
MultiplicityIntegration (

)
Use for Calc?
DMTP (IS) Aromatic CH8.10 ppm Singlet4YES
1-Ethylazepan-2-one N-Ethyl

3.35 - 3.45 ppmQuartet2YES
Ring

3.20 - 3.30 ppmMultiplet2Check Overlap
Ring

2.55 ppmMultiplet2Confirmation
Ring Bulk

1.60 - 1.80 ppmMultiplet6No
N-Ethyl

1.10 ppmTriplet3Confirmation

Note: The N-Ethyl


 quartet is the most distinct analyte signal. Ensure the baseline is flat before integration.

Data Processing & Calculation

The qNMR Workflow

qNMRWorkflow Weigh Gravimetry (Mass IS & Sample) Acquire Acquisition (D1 > 5*T1) Weigh->Acquire Process Processing (Phase, Baseline) Acquire->Process Integrate Integration (Select Regions) Process->Integrate Calc Purity Calculation Integrate->Calc

Figure 2: Step-by-step workflow for the qNMR experiment.[4][5][6]

Calculation Equation

The purity (


) is calculated using the following fundamental equation:


Where:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Integrated area of the signal.[7]
    
  • 
    : Number of protons (IS = 4, Sample = 2 for N-CH2).
    
  • 
    : Molecular Weight (Sample = 141.21  g/mol , DMTP = 194.19  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (as a decimal, e.g., 0.999).
    

Scientific Validation & Troubleshooting

Linearity and Range

Unlike HPLC, qNMR is linear by definition. However, the receiver gain (RG) must be set such that the FID is not clipped. The molar ratio of Sample:IS should ideally be between 0.8 and 1.2 to minimize dynamic range errors.

Common Pitfalls[8]
  • Hygroscopicity: 1-Ethylazepan-2-one absorbs water. If the sample contains significant water, the HDO peak (in

    
     at ~1.5 ppm, or varying) might interfere with ring protons. Solution: Rely on the N-Ethyl 
    
    
    
    quartet at ~3.4 ppm or the aromatic IS signal.
  • Baseline Distortion: Rolling baselines cause massive integration errors. Apply automatic baseline correction (e.g., polynomial fit) or manual correction points strictly outside the peak regions.

  • 
     Underestimation:  If the IS relaxes slower than the analyte (common with aromatics), a short D1 will suppress the IS signal, artificially inflating  the calculated purity of the analyte.
    

References

  • BIPM (Bureau International des Poids et Mesures). (2020).[8] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • NIST (National Institute of Standards and Technology). (2016).[1] Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53, 1293. Retrieved from [Link][5]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

Safety Operating Guide

1-Ethylazepan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do not dispose of 1-Ethylazepan-2-one down the drain. This compound is an N-alkylated lactam (structurally related to Caprolactam and N-Methylpyrrolidone/NMP).[1] It acts as a potent skin penetration enhancer . Improper handling exposes you not only to the solvent itself but also to any toxic solutes dissolved within it.

Critical Parameter Directive
Primary Disposal Method High-temperature incineration (Fuel Blending).[1]
Waste Stream Category Non-Halogenated Organic Solvent.[1]
Container Material HDPE (High-Density Polyethylene) or Glass.[1] Avoid low-grade plastics.[1]
Immediate Hazard Skin absorption facilitator; Combustible liquid.[1][2]
Spill Response Absorb with vermiculite/sand.[1] Do NOT use water to flush.

Chemical Identification & Hazard Profiling

To ensure your waste profile is accepted by Environmental Health & Safety (EHS) or external contractors, accurate identification is non-negotiable.

  • Chemical Name: 1-Ethylazepan-2-one[1][3]

  • Synonyms: N-Ethylcaprolactam; 1-Ethylhexahydro-2H-azepin-2-one[1][3]

  • CAS Registry Number: 19797-08-1 [1][3]

    • Note: Do not confuse with CAS 2402-83-7 (3,3-Bis(bromomethyl)oxetane), which appears in some erroneous databases.[1]

  • Molecular Formula: C₈H₁₅NO[1][2][4]

Physicochemical Properties Table
PropertyValueOperational Implication
Physical State Liquid (Colorless to pale yellow)Requires secondary containment to prevent spread.[1]
Boiling Point ~97°C @ 5.5 Torr (~235°C atm)Low volatility; does not evaporate quickly, making spills persistent.[1]
Flash Point > 100°C (Estimated)Likely Non-RCRA Ignitable (D001) but still combustible.[1]
Solubility Miscible with organic solvents; Water solubleHigh Risk: Easily migrates into groundwater if spilled.[1][2]
Density ~1.0 g/mLSimilar to water; will not stratify immediately in aqueous mixtures.[1][2]
The "Trojan Horse" Hazard

As a Senior Scientist, I must highlight a risk often missing from standard SDSs. 1-Ethylazepan-2-one is a homolog of Azone (Laurocapram) .[1] It disrupts the stratum corneum lipids.

  • The Risk: If you dissolve a toxic drug or carcinogen in this solvent, a spill on your skin will deliver that toxin directly into your bloodstream orders of magnitude faster than the toxin alone.

  • The Protocol: Always use double-gloving (Nitrile over Laminate/Barrier) when handling waste containing this solvent.[1]

Disposal Protocols: The Workflow

A. Liquid Waste (Bulk Solvent)
  • Classification: Non-Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions.

  • Procedure:

    • Select a chemically compatible container (HDPE Jerrycan or Amber Glass).

    • Attach a hazardous waste label before adding the first drop.

    • Fill to 90% capacity to allow for thermal expansion.

    • Crucial Step: If the waste contains dissolved heavy metals or highly toxic APIs, list them explicitly on the label. The disposal facility needs to know if the "ash" after incineration will be hazardous.

B. Solid Waste (Contaminated Debris)
  • Items: Wipes, gloves, pipette tips, silica gel.

  • Procedure:

    • Do not place in regular trash. The solvent remains active and can penetrate the skin of custodial staff handling trash bags.

    • Collect in a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty (6-mil) polyethylene bag.

    • Seal with a zip-tie or tape; never leave open to the air.[2]

C. Empty Containers (The "P-List" Check)

While 1-Ethylazepan-2-one is not currently P-listed (acutely toxic) by the EPA, best practice dictates the Triple Rinse Protocol :

  • Rinse the empty bottle 3 times with a small volume of a compatible solvent (e.g., Ethanol or Acetone).

  • Pour the rinsate into your Liquid Waste container (Protocol A).

  • Deface the label on the original bottle.

  • Dispose of the dry, empty bottle as standard glass/plastic recycling or trash, depending on institutional policy.

Decision Logic: Waste Stream Segregation

The following diagram illustrates the decision-making process for segregating 1-Ethylazepan-2-one waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-Ethylazepan-2-one StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Bulk Solvent Solid Solid Waste (Wipes, Gloves, Tips) StateCheck->Solid Contaminated Items HalogenCheck Mixed with Halogens? (DCM, Chloroform) Liquid->HalogenCheck Drain Drain Disposal Liquid->Drain STRICTLY FORBIDDEN SolidBin Double-Bagged Solid Hazardous Waste Solid->SolidBin StreamA Stream A: Halogenated Organic HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic HalogenCheck->StreamB No (Preferred)

Figure 1: Decision tree for segregating 1-Ethylazepan-2-one waste. Note that drain disposal is strictly prohibited due to aquatic toxicity and water solubility.[1]

Emergency Spill Response

If a spill occurs (>500 mL), evacuate the immediate area. For smaller spills:

  • PPE Up: Put on Silver Shield/4H or double-layer Nitrile gloves immediately. Wear chemical safety goggles.

  • Contain: Use a spill pillow or make a dike with vermiculite to stop the liquid from reaching floor drains.

  • Absorb: Cover the spill with an inert absorbent (sand, vermiculite, or commercial organic spill pads).

    • Warning: Do not use combustible materials like sawdust.

  • Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag. Label as "Hazardous Waste: Spill Debris (1-Ethylazepan-2-one)."[1]

  • Decontaminate: Clean the surface with a detergent solution. Dispose of the cleaning rags as solid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • CAS Common Chemistry. (2024). N-Ethylcaprolactam (CAS 19797-08-1) Details.[1][3] American Chemical Society.[3] [Link][3]

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]

  • PubChem. (2024). 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 1-Ethylazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 1-Ethylazepan-2-one Content Type: Operational Safety Protocol Author Persona: Senior Application Scientist

Executive Safety Summary

1-Ethylazepan-2-one (CAS: 2402-82-6) , also known as N-Ethylcaprolactam, presents a unique safety profile often underestimated in standard Safety Data Sheets (SDS). While classified as an irritant, its primary operational risk lies in its function as a transdermal penetration enhancer .

The Critical Risk: This compound is chemically designed to disrupt the stratum corneum (the skin's outer barrier). If you handle this chemical with a toxic solute (e.g., an API or heavy metal catalyst), 1-Ethylazepan-2-one acts as a "Trojan Horse," significantly accelerating the absorption of the co-contaminant into your bloodstream.

Immediate Action Required:

  • NEVER use single-layer disposable nitrile gloves for prolonged handling.

  • ALWAYS treat this chemical as a "Carrier Solvent" that amplifies the toxicity of everything else in your fume hood.

Chemical Intelligence & Hazard Profile

Understanding the physical properties allows us to predict PPE failure points.

PropertyDataOperational Implication
Physical State Liquid (Colorless to pale yellow)High mobility; splash risk during transfer.
Boiling Point ~255°CLow vapor pressure at RT, but generates significant fumes if heated.
Solubility Miscible with water & organic solventsReadily spreads on skin; difficult to wash off completely if absorbed.
Key Hazard Skin Permeation Enhancer Compromises biological barriers. Increases systemic uptake of co-solutes.
GHS Class Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Direct contact causes immediate inflammation.
The PPE Matrix: Layered Defense System

This protocol uses a "Double-Shell" defense strategy to mitigate the permeation risk.

ZonePrimary DefenseSecondary DefenseTechnical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)Half-face respirator w/ Organic Vapor (OV) cartridgesLow vapor pressure reduces inhalation risk at RT, but heating requires active filtration.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch)Standard safety glasses are insufficient due to the "creep" nature of lactam solvents.
Dermal (Body) Lab Coat (Poly-cotton or Nomex)Chemical-resistant apron (Rubber/Neoprene)Cotton absorbs; an apron prevents soak-through to street clothes during spills.
Dermal (Hand) Laminate/Butyl (Inner)Nitrile (Outer - Disposable)See detailed glove logic below.
Critical Protocol: The "Double-Shell" Glove Strategy

Standard thin-mil nitrile gloves degrade rapidly against amide/lactam solvents. You must use a specific glove architecture.

The Protocol:

  • Inner Layer (The Barrier): Wear a Silver Shield® (Laminate) or Butyl Rubber glove. These provide >480 minutes of breakthrough time against amides.

  • Outer Layer (The Grip): Wear a standard 5-mil Nitrile glove over the inner layer.

    • Function: Compresses the loose laminate glove for dexterity and protects the expensive inner glove from physical abrasion.

  • Change Frequency: Replace the outer glove immediately upon splash. Replace the inner glove at the end of the shift or if internal condensation occurs.

Visualization: Glove Selection Logic

GloveSelection Start Task Analysis: 1-Ethylazepan-2-one ContactType Contact Type? Start->ContactType Splash Incidental Splash (Transferring closed containers) ContactType->Splash Immersion Direct Handling (Pouring, Syringing, Heating) ContactType->Immersion Nitrile Double Nitrile (5 mil) Change every 15 mins Splash->Nitrile Laminate Laminate (Silver Shield) Liner + Nitrile Outer Immersion->Laminate Butyl Butyl Rubber (Thick) For heavy exposure Immersion->Butyl Warning CRITICAL: Do not use Latex or Vinyl Nitrile->Warning Risk of Permeation

Caption: Decision tree for selecting hand protection based on exposure intensity. Note the prohibition of Latex/Vinyl.

Operational Workflow: From Storage to Disposal[3][4]
Phase A: Preparation
  • Inspection: Verify the integrity of the laminate glove liners. Cracks or "crunchy" textures indicate degradation.

  • Ventilation: Ensure the fume hood sash is at the working height.

  • Staging: Place a chemically resistant tray (polypropylene) in the hood. All transfers of 1-Ethylazepan-2-one must happen inside this tray to contain micro-spills.

Phase B: Active Handling (Transfer & Synthesis)
  • Syringe Transfer:

    • Use Luer-lock syringes to prevent needle pop-off (a common source of high-velocity splashes).

    • Avoid pressurizing the storage bottle. Use a bleed needle if withdrawing large volumes (>10mL).

  • Heating:

    • If heating >60°C, the vapor pressure rises significantly. Lower the sash completely and monitor for condensation on the sash glass (indicates poor draft).

Phase C: Waste & Disposal
  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.

  • Classification: Dispose of as Halogen-Free Organic Solvent Waste .

  • Container: Use High-Density Polyethylene (HDPE) or glass waste containers. Avoid LDPE if the waste will be stored for long periods.

Emergency Response Protocols
Scenario 1: Skin Exposure[1]
  • Immediate: Move to the safety shower/sink.

  • Wash: Rinse with copious water for 15 minutes .[2]

  • Soap: Use a mild soap. Avoid scrubbing with organic solvents (ethanol/acetone), as this will drive the 1-Ethylazepan-2-one (and its contaminants) deeper into the dermal layer.

  • Medical: Report the incident. If the chemical contained dissolved APIs, provide the SDS for both the solvent and the solute to the medical team.

Scenario 2: Spills (>50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Butyl gloves and a respirator (if outside the hood).

  • Absorb: Use Vermiculite or Universal Absorbent Pads .

    • Note: Clay cat litter is acceptable but heavy.

  • Decontaminate: Wipe the surface with a detergent solution, then water.

Visualization: Emergency Response Flow

EmergencyResponse Accident Skin Exposure Event Action1 Remove Contaminated Clothing (Do not pull over head) Accident->Action1 Action2 Flush with Water (15 min) Action1->Action2 Action3 Soap Wash (NO Alcohol/Solvents) Action2->Action3 Medical Seek Medical Aid (Bring SDS of Solute) Action3->Medical

Caption: Immediate decontamination steps emphasizing the avoidance of solvent-based washing.

References
  • PubChem. (n.d.). Compound Summary: N-Ethylcaprolactam (CAS 2402-82-6). National Library of Medicine. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[3] (Referenced for Amide/Lactam permeation data).

  • Kováčik, A., et al. (2020). Permeation enhancers in transdermal drug delivery: benefits and limitations. Expert Opinion on Drug Delivery. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.